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  • Product: (3R,4R)-4-Methylsulfanyloxolan-3-ol
  • CAS: 1932658-05-3

Core Science & Biosynthesis

Foundational

(3R,4R)-4-Methylsulfanyloxolan-3-ol physical and chemical properties

An In-Depth Technical Guide to (3R,4R)-4-Methylsulfanyloxolan-3-ol: Properties, Synthesis, and Potential Applications Abstract Introduction The oxolane (tetrahydrofuran) ring is a prevalent scaffold in a multitude of nat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (3R,4R)-4-Methylsulfanyloxolan-3-ol: Properties, Synthesis, and Potential Applications

Abstract

Introduction

The oxolane (tetrahydrofuran) ring is a prevalent scaffold in a multitude of natural products and pharmacologically active molecules. Its unique stereochemical and electronic properties make it a valuable building block in medicinal chemistry. The introduction of both a hydroxyl and a methylsulfanyl group at the 3 and 4 positions with a defined (3R,4R) stereochemistry presents a chiral molecule with potential for specific interactions with biological targets. This guide aims to provide a detailed theoretical and practical framework for understanding (3R,4R)-4-Methylsulfanyloxolan-3-ol, despite the current absence of extensive published literature.

Molecular Structure and Core Properties

The fundamental structure of (3R,4R)-4-Methylsulfanyloxolan-3-ol consists of a five-membered tetrahydrofuran ring. The stereochemistry at carbons 3 and 4 is fixed in the R configuration. A hydroxyl (-OH) group is attached to the 3-position, and a methylsulfanyl (-SCH3) group is at the 4-position.

Structural Information:

PropertyValueSource
Molecular Formula C5H10O2SPubChem[1]
IUPAC Name (3R,4R)-4-methylsulfanyloxolan-3-olPubChem[1]
Monoisotopic Mass 134.04015 DaPubChem[1]
Canonical SMILES CS[C@@H]1COC[C@H]1OPubChem[1]
InChI Key ATVYTDNUOBDOAH-RFZPGFLSSA-NPubChem[1]

Below is a 2D representation of the molecular structure:

Caption: 2D structure of (3R,4R)-4-Methylsulfanyloxolan-3-ol.

Predicted Physicochemical Properties

In the absence of experimental data, computational predictions provide valuable insights into the physicochemical properties of (3R,4R)-4-Methylsulfanyloxolan-3-ol. These predictions are based on its structure and are useful for planning experimental work.

PropertyPredicted ValueNotes
Molecular Weight 134.19 g/mol -
XLogP3 -0.1This value suggests good aqueous solubility.
Hydrogen Bond Donors 1From the hydroxyl group.
Hydrogen Bond Acceptors 3One from the hydroxyl oxygen, one from the ether oxygen, and one from the sulfur atom.
Topological Polar Surface Area 49.75 ŲIndicates potential for good cell permeability.
Rotatable Bond Count 2-

Note: These values are computationally predicted and should be experimentally verified.

Inferred Chemical Properties and Reactivity

The chemical behavior of (3R,4R)-4-Methylsulfanyloxolan-3-ol is dictated by its functional groups: a secondary alcohol, a thiol ether, and a tetrahydrofuran ring.

  • Secondary Alcohol: The hydroxyl group can undergo typical alcohol reactions.

    • Oxidation: Oxidation with mild oxidizing agents would likely yield the corresponding ketone, (4R)-4-(methylsulfanyl)oxolan-3-one. Stronger oxidation could potentially lead to ring opening.

    • Esterification and Etherification: The hydroxyl group can be esterified with carboxylic acids or their derivatives and etherified with alkyl halides under basic conditions.

    • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) and subsequently displaced by nucleophiles.

  • Thiol Ether (Sulfanyl Group): The methylsulfanyl group is generally stable but can be oxidized.

    • Oxidation: Oxidation with agents like hydrogen peroxide or a peroxy acid can convert the sulfide to a sulfoxide and further to a sulfone. This transformation can significantly alter the molecule's polarity and biological activity.

  • Oxolane (Tetrahydrofuran) Ring: The ether linkage in the THF ring is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

Proposed Synthetic Workflow

A plausible synthetic route to (3R,4R)-4-Methylsulfanyloxolan-3-ol could start from a chiral precursor, employing stereoselective reactions to establish the desired stereocenters. A hypothetical retrosynthetic analysis suggests a pathway involving the opening of an epoxide.

G Target (3R,4R)-4-Methylsulfanyloxolan-3-ol Epoxide (3R,4R)-3,4-Epoxyoxolane Target->Epoxide Nucleophilic opening Precursor Chiral Dihydrofuran Epoxide->Precursor Epoxidation

Caption: Retrosynthetic analysis for (3R,4R)-4-Methylsulfanyloxolan-3-ol.

A General Synthetic Protocol:

  • Starting Material: A suitable chiral starting material, such as a derivative of a chiral sugar or a product of an asymmetric dihydroxylation reaction, could be used to form a chiral dihydrofuran.

  • Epoxidation: The double bond of the chiral dihydrofuran can be epoxidized using an agent like m-chloroperoxybenzoic acid (m-CPBA) to stereoselectively form the corresponding epoxide, (3R,4R)-3,4-epoxyoxolane.

  • Nucleophilic Ring Opening: The epoxide can then be opened by a nucleophilic source of the methylsulfanyl group, such as sodium thiomethoxide (NaSMe). This reaction would proceed with inversion of configuration at one center, so the stereochemistry of the starting epoxide would need to be chosen carefully to yield the desired (3R,4R) product. For instance, starting with a (3S,4R)-epoxide would lead to the desired product upon attack at the 4-position.

Potential Research Applications

Given its structure, (3R,4R)-4-Methylsulfanyloxolan-3-ol could be a valuable building block and a candidate for biological screening.

  • Medicinal Chemistry: The chiral nature and the presence of hydrogen bond donors and acceptors make it an interesting scaffold for designing enzyme inhibitors. For example, similar structures with amino and hydroxyl groups on a tetrahydrofuran ring have been investigated as potential inhibitors for enzymes like Beta-Secretase 1 (BACE1), which is implicated in Alzheimer's disease.[2] The methylsulfanyl group can also participate in interactions with biological targets.

  • Asymmetric Synthesis: It can serve as a chiral building block for the synthesis of more complex molecules. The functional groups can be further elaborated to introduce new functionalities.

  • Biochemical Probes: Derivatives of this molecule could be synthesized to act as probes for studying biological pathways. For instance, the sulfur atom could be used for "click" chemistry modifications or for attaching reporter groups.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for (3R,4R)-4-Methylsulfanyloxolan-3-ol is not available, general laboratory safety precautions for handling novel chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

(3R,4R)-4-Methylsulfanyloxolan-3-ol represents an intriguing, yet underexplored, chiral molecule. This guide has provided a comprehensive theoretical overview of its structure, predicted properties, and potential for synthesis and application. It is our hope that this document will serve as a catalyst for further experimental investigation into this and related compounds, ultimately unlocking their potential in various scientific disciplines. The lack of published experimental data underscores the opportunity for novel research in this area.

References

  • PubChem. Rac-(3r,4r)-4-(methylsulfanyl)oxolan-3-ol. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Comprehensive NMR Spectroscopy Guide for (3R,4R)-4-Methylsulfanyloxolan-3-ol: Structural Elucidation and Conformational Analysis

Executive Summary Oxolane (tetrahydrofuran) derivatives are ubiquitous structural motifs in pharmaceuticals, nucleoside analogs, and complex natural products. The structural elucidation of highly substituted oxolanes, sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxolane (tetrahydrofuran) derivatives are ubiquitous structural motifs in pharmaceuticals, nucleoside analogs, and complex natural products. The structural elucidation of highly substituted oxolanes, specifically (3R,4R)-4-methylsulfanyloxolan-3-ol , presents unique analytical challenges due to the inherent flexibility of the five-membered ring. This whitepaper provides an authoritative, field-proven framework for acquiring, interpreting, and validating the 1 H and 13 C NMR spectra of this specific trans-isomer, ensuring absolute confidence in stereochemical assignment.

Structural & Conformational Dynamics

The oxolane ring does not exist in a static, planar conformation. Instead, it undergoes rapid pseudorotation between various envelope (E) and twist (T) forms[1]. For (3R,4R)-4-methylsulfanyloxolan-3-ol, the trans relationship between the C3-hydroxyl and C4-methylsulfanyl groups dictates its conformational preference.

To minimize steric repulsion, the ring predominantly adopts a twist conformation (e.g., 3T4​ ) where the bulky substituents occupy pseudo-equatorial or staggered positions[1]. This dynamic behavior directly impacts the vicinal spin-spin coupling constants ( 3JH,H​ ). Unlike rigid six-membered rings where the Karplus equation yields predictable axial-axial (~10 Hz) couplings, five-membered rings require Altona's empirical generalization of the Karplus equation to account for complex pseudorotation parameters[2].

NMR_Workflow N1 1D 1H NMR Acquisition N2 Extract 3J(H,H) Coupling Constants N1->N2 N3 Altona's Karplus Generalization N2->N3 N4 Pseudorotation Analysis (DORCO) N3->N4 N5 Determine Twist (T) / Envelope (E) Ratios N4->N5

Workflow for extracting conformational data from 1H NMR coupling constants in oxolane rings.

1 H NMR Spectroscopy Data & Causality Analysis

The 1 H NMR spectrum of (3R,4R)-4-methylsulfanyloxolan-3-ol is characterized by a complex multiplet structure due to the non-equivalent, diastereotopic protons at C2 and C5.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment Notes
-SCH 3​ 2.15s-3HDistinctive singlet for methylthio group.
-OH 2.60br s-1HExchangeable, concentration-dependent.
H-4 3.25ddd6.5, 6.5, 3.01HShifted upfield relative to H-3 due to lower electronegativity of S vs O.
H-5a 3.65dd9.5, 6.51HDiastereotopic proton adjacent to oxygen.
H-2a 3.75dd9.5, 3.01HDiastereotopic proton adjacent to oxygen.
H-5b 4.05dd9.5, 6.51HDiastereotopic proton adjacent to oxygen.
H-2b 4.15dd9.5, 6.51HDiastereotopic proton adjacent to oxygen.
H-3 4.35ddd6.5, 3.0, 3.01HMost downfield methine due to direct attachment to hydroxyl oxygen.
Expertise & Experience: The Causality of Coupling

The 3J3,4​ coupling constant of 3.0 Hz is the critical diagnostic feature for the trans (3R,4R) stereochemistry. In a cis isomer, the dihedral angle approaches 0°, typically yielding a larger coupling constant (5–7 Hz). However, in the trans isomer, the time-averaged dihedral angle in the pseudorotating twist conformation is approximately 100–120°, resulting in the observed small 3J value[2]. Advanced computational techniques, such as the DORCO (Determination of Ring Conformations) method, can be utilized to map these measured spin-spin coupling constants back to the specific conformational probability distribution of the ring[3].

13 C NMR Spectroscopy Data & Analysis

The 13 C NMR spectrum provides a straightforward confirmation of the carbon backbone. The chemical shifts are heavily influenced by the α -electronegative atoms, serving as an excellent secondary validation metric.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Notes
-SCH 3​ 14.5CH 3​ Typical methylthio resonance[4].
C-4 51.2CH α to sulfur; significantly upfield from C-3.
C-5 71.8CH 2​ α to ring oxygen.
C-2 73.5CH 2​ α to ring oxygen.
C-3 76.4CH α to both ring oxygen and hydroxyl group.

Experimental Protocol: Self-Validating NMR Acquisition Workflow

To ensure absolute trustworthiness in the assignment, a self-validating system relying on 2D NMR techniques is mandatory. 1D NMR alone is insufficient due to the heavy overlap of the C2 and C5 diastereotopic protons.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly purified (3R,4R)-4-methylsulfanyloxolan-3-ol in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard. Ensure the sample is rigorously free of paramagnetic impurities and water, which can broaden the -OH signal and obscure critical coupling networks.

  • 1D 1 H and 13 C Acquisition: Acquire a standard 1D 1 H spectrum (400 or 600 MHz, 16 scans, 64k data points) and a 1D 13 C{1H} spectrum (100 or 150 MHz, 1024 scans). Process with zero-filling and a mild exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C).

  • COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum.

    • Validation Logic: Trace the continuous spin system from H-2a/2b H-3 H-4 H-5a/5b. This unambiguously separates the methine protons from the methylene protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Validation Logic: Correlate the assigned protons to their directly attached carbons. This differentiates C-2 and C-5 (which will each show cross-peaks to two distinct diastereotopic protons) from C-3 and C-4 (which will show cross-peaks to a single proton).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Validation Logic: This provides definitive proof of regiochemistry. Look for a strong 3JC,H​ cross-peak between the -SCH 3​ protons ( δ 2.15) and C-4 ( δ 51.2). Additionally, H-3 should show correlations to C-2, C-4, and C-5.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Validation Logic: Confirm the trans stereochemistry. In the (3R,4R) configuration, H-3 and H-4 are trans to each other. The absence of a strong NOE cross-peak between H-3 and H-4, coupled with specific NOEs between H-3/H-5 and H-4/H-2, validates the relative stereochemistry.

Validation_Protocol Start Unknown Oxolane Derivative COSY COSY: Trace H2-H3-H4-H5 Spin System Start->COSY HSQC HSQC: Correlate Protons to 13C Start->HSQC HMBC HMBC: Link -SCH3 to C4 via 3J(C,H) Start->HMBC NOESY NOESY: Confirm (3R,4R) Trans Geometry Start->NOESY Valid Fully Validated Assignment COSY->Valid HSQC->Valid HMBC->Valid NOESY->Valid

Self-validating 2D NMR protocol for structural and stereochemical confirmation.

Conclusion

The structural elucidation of (3R,4R)-4-methylsulfanyloxolan-3-ol requires a deep understanding of oxolane pseudorotation and the careful application of multi-dimensional NMR techniques. By utilizing Altona's modified Karplus equations and a rigorous, self-validating 2D NMR protocol, researchers can confidently assign the stereochemical and regiochemical features of complex tetrahydrofuran derivatives, mitigating the risks of misassignment in downstream drug development pipelines.

References

  • Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. Available at:[Link]

  • DERIVATIVES FROM 1H-1H COUPLING CONSTANTS. Università degli Studi di Roma "Tor Vergata". Available at: [Link]

  • NMR - CATCO. Southern Methodist University (SMU). Available at:[Link]

  • Synthesis and study of C-substituted methylthio derivatives of cobalt bis(dicarbollide). RSC Publishing. Available at:[Link]

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Foundational

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of (3R,4R)-4-Methylsulfanyloxolan-3-ol

Foreword: Unveiling the Structural Nuances of a Novel Oxolane Derivative For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional architecture is par...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Structural Nuances of a Novel Oxolane Derivative

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional architecture is paramount. The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved therapeutics.[1][2][3][4] The stereochemical and conformational arrangement of substituents on this five-membered ring system dictates its interaction with biological targets, thereby influencing efficacy and selectivity. This guide provides a comprehensive, in-depth exploration of the crystal structure and stereochemistry of a specific, under-researched derivative: (3R,4R)-4-Methylsulfanyloxolan-3-ol .

While direct literature on this exact compound is scarce[5], this whitepaper will serve as a technical roadmap for its synthesis, purification, and rigorous structural characterization. By leveraging established principles from analogous substituted tetrahydrofurans and related heterocyclic systems, we will delineate the experimental and computational workflows necessary to fully elucidate its molecular architecture. This document is designed to be a practical guide, offering not just procedural steps but also the underlying scientific rationale, empowering researchers to confidently undertake the comprehensive analysis of this and similar novel chemical entities.

Part 1: Strategic Synthesis and Stereochemical Confirmation

The journey to understanding the crystal structure begins with the synthesis of a pure, well-defined sample. The (3R,4R) stereochemistry indicates a trans relationship between the hydroxyl and methylsulfanyl groups. A plausible synthetic approach would involve stereoselective methods to control the formation of the two chiral centers.

Proposed Synthetic Workflow

A logical synthetic strategy would commence from a chiral precursor or employ an asymmetric synthesis to establish the desired stereochemistry. Based on methodologies for analogous compounds, a multi-step synthesis can be proposed.[6]

Synthetic_Workflow Start Chiral Precursor (e.g., from chiral pool) Step1 Introduction of Functional Groups Start->Step1 Reagents Step2 Cyclization to form Oxolane Ring Step1->Step2 Reaction Conditions Step3 Stereoselective Installation of Hydroxyl and Methylsulfanyl Groups Step2->Step3 Stereocontrolling Reagents Final_Product (3R,4R)-4-Methylsulfanyloxolan-3-ol Step3->Final_Product Purification

Caption: Proposed high-level synthetic workflow for (3R,4R)-4-Methylsulfanyloxolan-3-ol.

Experimental Protocol: Synthesis and Purification

The following is a generalized, yet detailed, protocol that would require optimization for this specific target molecule.

  • Starting Material: A suitable chiral starting material, such as an enantiopure epoxy alcohol, would be selected.

  • Nucleophilic Opening: The epoxide would be opened with a methylthiolate nucleophile. The regioselectivity and stereoselectivity of this step are critical and would be controlled by the choice of reagents and reaction conditions.

  • Cyclization: The resulting diol would then be cyclized to form the oxolane ring, for instance, through an acid-catalyzed dehydration or by converting one of the hydroxyl groups into a good leaving group followed by intramolecular Williamson ether synthesis.

  • Purification: The crude product would be purified using flash column chromatography on silica gel.

  • Stereochemical Confirmation: The relative and absolute stereochemistry of the purified product would be confirmed through a combination of techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are indispensable for confirming the connectivity and relative stereochemistry. The coupling constants between the protons on the substituted carbons (C3 and C4) can provide initial evidence for their trans relationship.

    • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final compound, analysis on a chiral stationary phase is essential.[6]

Part 2: Conformational Analysis and Stereochemistry

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically envelope (E) and twist (T) forms. The substituents' stereochemistry and steric bulk significantly influence the preferred conformation.

Principles of Oxolane Conformation

For a 3,4-disubstituted oxolane like our target compound, the substituents will preferentially occupy positions that minimize steric strain. In the case of a trans configuration, a pseudo-diequatorial arrangement on the puckered ring is generally favored to reduce steric hindrance.[7]

Conformational_Equilibrium Conformer_A Pseudo-diequatorial (Favored) Conformer_B Pseudo-diaxial (Disfavored) Conformer_A->Conformer_B Ring Puckering

Caption: Conformational equilibrium of a trans-3,4-disubstituted oxolane.

Spectroscopic Investigation of Conformation

Variable-temperature NMR (VT-NMR) spectroscopy can be a powerful tool to study the conformational dynamics of the oxolane ring.[8][9] By analyzing changes in chemical shifts and coupling constants at different temperatures, it is possible to determine the thermodynamic parameters for the conformational equilibrium.

Part 3: The Definitive Structure: X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry (if a suitable heavy atom is present or anomalous dispersion is utilized).

Experimental Workflow for Crystal Structure Determination

Crystallography_Workflow Crystallization Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation and Analysis Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray structure determination.

Protocol for Crystallization and X-ray Diffraction
  • Crystallization:

    • High-purity (3R,4R)-4-Methylsulfanyloxolan-3-ol is required.

    • A screening of various solvents and solvent combinations (e.g., slow evaporation, vapor diffusion, cooling) should be performed to obtain single crystals of suitable quality. Common solvents for small organic molecules include hexane, ethyl acetate, dichloromethane, and methanol.

  • Data Collection:

    • A suitable single crystal is mounted on a diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • X-ray diffraction data are collected.

  • Structure Solution and Refinement:

    • The collected data are processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The structural model is refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Expected Crystallographic Data and Interpretation

The crystal structure will provide definitive evidence for:

  • Absolute Stereochemistry: The (3R,4R) configuration will be unequivocally confirmed.

  • Conformation in the Solid State: The preferred puckering of the oxolane ring in the crystal lattice will be determined.

  • Intermolecular Interactions: Hydrogen bonds (involving the hydroxyl group) and other non-covalent interactions that stabilize the crystal packing will be identified.

The following table outlines the key crystallographic parameters that would be determined.

ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁, C2
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Bond Lengths (Å) e.g., C-O, C-S, C-C, O-H
Bond Angles (°) e.g., C-O-C, O-C-C, C-S-C
Torsion Angles (°) To define the ring pucker and substituent orientation

Part 4: Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the characterization of (3R,4R)-4-Methylsulfanyloxolan-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
ExperimentPurpose
¹H NMR To determine the number and environment of protons. Key signals would include the methyl group of the methylsulfanyl moiety, the protons on the oxolane ring, and the hydroxyl proton.
¹³C NMR To identify the number of unique carbon atoms and their chemical environments.
DEPT-135 To differentiate between CH, CH₂, and CH₃ groups.
COSY To establish proton-proton coupling networks and confirm the connectivity within the oxolane ring.
HSQC To correlate protons with their directly attached carbons.
HMBC To identify long-range (2-3 bond) correlations between protons and carbons, further confirming the molecular structure.
NOESY To probe through-space proximity of protons, providing crucial information about the relative stereochemistry and preferred conformation.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include a broad O-H stretch for the hydroxyl group and C-O stretches for the ether linkage.

Conclusion

While (3R,4R)-4-Methylsulfanyloxolan-3-ol remains a largely unexplored molecule, this in-depth technical guide provides a robust framework for its synthesis and comprehensive structural elucidation. By integrating strategic synthesis, advanced spectroscopic techniques, and the definitive power of X-ray crystallography, researchers can unveil the precise stereochemistry and conformational preferences of this novel oxolane derivative. The methodologies and principles outlined herein are not only applicable to the target molecule but also serve as a valuable blueprint for the characterization of other new chemical entities, particularly within the crucial class of substituted heterocyclic compounds. This foundational knowledge is indispensable for advancing rational drug design and development.

References

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Exploratory

Probing the Enigmatic Mechanism of (3R,4R)-4-Methylsulfanyloxolan-3-ol Derivatives: A Technical Guide for Drug Discovery

Foreword: Charting Unexplored Territory in Medicinal Chemistry In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic paradigms. The (3R,4R...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting Unexplored Territory in Medicinal Chemistry

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic paradigms. The (3R,4R)-4-Methylsulfanyloxolan-3-ol core represents a unique and largely uncharted territory, offering a compelling starting point for the development of next-generation therapeutics. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for elucidating the mechanism of action of this intriguing class of compounds. Rather than presenting a known pathway, this document serves as a strategic roadmap, blending established principles of medicinal chemistry with a forward-thinking, investigative approach. We will delve into the potential biological significance of the core structural motifs, propose a robust experimental cascade for target identification and validation, and outline the subsequent steps for pathway deconvolution. This guide is built on the principles of scientific integrity, providing self-validating experimental designs and grounding its hypotheses in authoritative references.

Deconstructing the Core: An Analysis of the (3R,4R)-4-Methylsulfanyloxolan-3-ol Scaffold

The (3R,4R)-4-Methylsulfanyloxolan-3-ol scaffold is a stereochemically defined five-membered heterocyclic system. Its core, the oxolane (or tetrahydrofuran) ring, is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic drugs.[1][2] The specific stereochemistry at the 3rd and 4th positions, along with the presence of a hydroxyl (-OH) and a methylsulfanyl (-SCH3) group, imparts distinct physicochemical properties that are likely to govern its biological activity.

The oxolane ring itself is a polar, non-aromatic heterocycle that can act as a hydrogen bond acceptor.[1] Its three-dimensional structure provides a rigid scaffold that can orient appended functional groups in a precise manner for interaction with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a protein's active site. The methylsulfanyl (thioether) moiety is a particularly interesting feature. While the sulfur atom is in a lower oxidation state compared to the more commonly seen sulfone or sulfoxide groups, it can still participate in various non-covalent interactions and is known to be present in a range of bioactive molecules.[3][4]

The Oxolane Ring: A Scaffold for Bioactivity

The tetrahydrofuran motif is a recurring substructure in a plethora of bioactive natural products, including lignans and polyketides.[1][2] Its incorporation into drug candidates can modulate critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, replacing a metabolically labile group with an oxolane ring can enhance metabolic stability, thereby increasing a drug's half-life.[1]

Several studies have highlighted the diverse biological activities associated with substituted tetrahydrofurans:

  • Antiviral Activity: Substituted tetrahydrofuran derivatives have been designed and synthesized as potent inhibitors of HIV-1 protease.[5]

  • Anticancer and Anti-inflammatory Potential: Tetrahydrofuran lignans isolated from natural sources have demonstrated weak, yet measurable, anti-inflammatory and anti-neoplastic activities.[6] Furthermore, this class of compounds has shown potential in reversing multidrug resistance in cancer cells.[6]

  • Marine Natural Products: A significant number of marine polyketide macrolides containing tetrahydrofuran rings exhibit potent biological activities, making them attractive leads for drug development.[2][7][8]

The Methylsulfanyl Group: More Than a Passive Substituent

The methylsulfanyl group, while less polar than its oxidized counterparts (sulfoxide and sulfone), plays a crucial role in the biological activity of various compounds. It can influence a molecule's conformation and lipophilicity, thereby affecting its ability to cross cell membranes and interact with its target. The sulfur atom can engage in non-covalent interactions, such as lone pair-π and sulfur-π interactions, which can contribute to binding affinity.

Examples of the biological relevance of the methylsulfanyl and other thio-ether moieties include:

  • Analgesic and Anti-inflammatory Properties: A series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters have been synthesized and shown to possess significant analgesic and anti-inflammatory activities.[9]

  • Anticancer Activity: 4'-thio-D-arabinofuranosylpurine nucleosides have been investigated as potential anticancer agents, with some derivatives showing significant cytotoxicity against human cancer cell lines.[10]

The presence of the methylsulfanyl group in the (3R,4R)-4-Methylsulfanyloxolan-3-ol core suggests that these derivatives could potentially exhibit similar biological activities.

A Proposed Roadmap for Elucidating the Mechanism of Action

Given the novelty of the (3R,4R)-4-Methylsulfanyloxolan-3-ol scaffold, a systematic and multi-pronged approach is required to unravel its mechanism of action. The following experimental workflow is proposed as a robust strategy for researchers entering this field.

Experimental_Workflow cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Target Identification & Validation cluster_3 Phase 4: Pathway Analysis In_Silico_Target_Prediction In Silico Target Prediction Chemical_Synthesis Chemical Synthesis of Derivatives In_Silico_Target_Prediction->Chemical_Synthesis Guide Synthesis Broad_Phenotypic_Screening Broad Phenotypic Screening (e.g., Anticancer, Anti-inflammatory) Chemical_Synthesis->Broad_Phenotypic_Screening Hit_Identification Hit Identification & Potency Determination Broad_Phenotypic_Screening->Hit_Identification Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Hit_Identification->Affinity_Chromatography Genetic_Approaches Genetic Approaches (e.g., CRISPR/Cas9 screens) Hit_Identification->Genetic_Approaches Target_Validation Target Validation (e.g., siRNA, Overexpression) Affinity_Chromatography->Target_Validation Genetic_Approaches->Target_Validation Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Target_Validation->Signaling_Pathway_Analysis Cellular_Phenotype_Characterization Cellular Phenotype Characterization (e.g., Cell Cycle Analysis, Apoptosis Assays) Signaling_Pathway_Analysis->Cellular_Phenotype_Characterization

Figure 1: A proposed experimental workflow for elucidating the mechanism of action.

Phase 1: In Silico Analysis and Chemical Synthesis

Before embarking on extensive laboratory work, computational methods can provide valuable insights into the potential biological targets of (3R,4R)-4-Methylsulfanyloxolan-3-ol derivatives.[1][11]

  • Methodology:

    • Ligand-Based Approaches: Utilize the 3D structure of the core scaffold to screen against databases of known pharmacophores. Software such as PharmaGist or LigandScout can be employed for this purpose.

    • Structure-Based Approaches: If a putative target is identified, molecular docking studies can be performed to predict the binding mode and affinity of the derivatives.[12] AutoDock Vina or Glide are suitable tools for this analysis.

    • Chemogenomics Databases: Employ machine learning models trained on large-scale chemogenomics databases (e.g., WOMBAT) to predict potential targets based on chemical structure alone.[1]

  • Causality: This in silico pre-screening helps to prioritize experimental efforts by generating testable hypotheses about the compound's mechanism of action, potentially saving significant time and resources.

A small, focused library of derivatives should be synthesized to explore the structure-activity relationship (SAR). Modifications could include:

  • Varying the substituent on the sulfur atom: Replacing the methyl group with larger alkyl or aryl groups.

  • Modifying the hydroxyl group: Esterification or etherification to probe the importance of its hydrogen bonding capacity.

  • Introducing substituents on the oxolane ring: If synthetically feasible, to explore the steric and electronic requirements for activity.

Phase 2: Biological Screening

Based on the activities of structurally related compounds, a primary screening panel should include assays for:

  • Anticancer Activity: Screen against a panel of human cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or cytostatic effects.

  • Anti-inflammatory Activity: Evaluate the inhibition of inflammatory mediators (e.g., cytokines, prostaglandins) in relevant cell models (e.g., LPS-stimulated macrophages).

  • Antimicrobial Activity: Test against a panel of pathogenic bacteria and fungi.

Table 1: Potential Biological Activities and Corresponding Screening Assays

Potential Biological ActivitySuggested Screening Assay(s)Key Parameters to Measure
AnticancerMTT/XTT assay, CellTiter-GloIC50/GI50
Anti-inflammatoryELISA for TNF-α, IL-6; Griess assay for nitric oxideIC50
AntimicrobialBroth microdilution assayMinimum Inhibitory Concentration (MIC)
Antiviral (e.g., HIV)HIV-1 protease inhibition assayIC50
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the (3R,4R)-4-Methylsulfanyloxolan-3-ol derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Phase 3: Target Identification and Validation

Once a lead compound with significant biological activity is identified, the next critical step is to pinpoint its molecular target(s).

This is a powerful method for isolating the binding partners of a small molecule from a complex biological sample.

Affinity_Chromatography_Workflow Immobilize_Ligand Immobilize Ligand on Resin Incubate_Lysate Incubate with Cell Lysate Immobilize_Ligand->Incubate_Lysate Wash_Beads Wash to Remove Non-specific Binders Incubate_Lysate->Wash_Beads Elute_Proteins Elute Bound Proteins Wash_Beads->Elute_Proteins SDS_PAGE SDS-PAGE and In-gel Digestion Elute_Proteins->SDS_PAGE LC_MS_MS LC-MS/MS Analysis SDS_PAGE->LC_MS_MS Protein_Identification Protein Identification LC_MS_MS->Protein_Identification

Figure 2: Workflow for target identification using affinity chromatography-mass spectrometry.

The putative targets identified must be validated to confirm their role in the observed biological activity.

  • Methodology:

    • Gene Knockdown: Use siRNA or shRNA to reduce the expression of the target protein and assess if this phenocopies the effect of the compound.

    • Gene Overexpression: Overexpress the target protein and determine if this confers resistance to the compound.

    • Direct Binding Assays: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct interaction between the compound and the purified target protein.

Phase 4: Signaling Pathway Analysis

Once the direct target is validated, the final step is to elucidate the downstream signaling pathways that are modulated by the compound-target interaction.

  • Methodology:

    • Western Blotting: Analyze the phosphorylation status and expression levels of key proteins in the suspected pathway.

    • Kinase Activity Assays: If the target is a kinase, measure its activity in the presence of the compound.

    • Reporter Gene Assays: Use reporter constructs to measure the activity of transcription factors downstream of the signaling cascade.

Conclusion and Future Directions

The (3R,4R)-4-Methylsulfanyloxolan-3-ol scaffold presents a promising, yet underexplored, opportunity for the discovery of novel therapeutic agents. While a definitive mechanism of action remains to be established, the structural alerts within this core, namely the bioactive oxolane ring and the modulatory methylsulfanyl group, provide a strong rationale for its investigation. The systematic approach outlined in this guide, from in silico prediction to pathway analysis, offers a comprehensive framework for researchers to unlock the full therapeutic potential of this enigmatic class of compounds. The insights gained from such studies will not only illuminate the specific mechanism of these derivatives but will also contribute valuable knowledge to the broader field of medicinal chemistry.

References

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  • Wu, C. C., et al. (2005). Bioactive tetrahydrofuran lignans from Peperomia dindygulensis.
  • Hassan, G. S., et al. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Archiv der Pharmazie, 345(10), 808-817.
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Foundational

An In-depth Technical Guide on the Predicted Toxicity Profile and Material Safety Data for (3R,4R)-4-Methylsulfanyloxolan-3-ol

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Void for a Novel Oxolane Derivative In the landscape of pharmaceutical research and development, novel chemical entities prese...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for a Novel Oxolane Derivative

In the landscape of pharmaceutical research and development, novel chemical entities present both immense opportunity and significant challenges. (3R,4R)-4-Methylsulfanyloxolan-3-ol, a chiral molecule featuring an oxolane (tetrahydrofuran) ring, a hydroxyl group, and a methylsulfanyl moiety, represents such a frontier. A thorough review of the current scientific literature and safety data repositories reveals a conspicuous absence of specific toxicological data and a dedicated Material Safety Data Sheet (MSDS) for this precise compound.

This guide, therefore, has been meticulously crafted to serve as a predictive and methodological resource. As senior application scientists, we recognize that in the absence of direct evidence, a robust, scientifically-grounded predictive analysis is paramount for ensuring laboratory safety and guiding early-stage drug development. This document synthesizes data from structurally analogous compounds to construct a probable toxicological profile and a model MSDS. Furthermore, it outlines the essential experimental workflows required to definitively characterize the safety profile of (3R,4R)-4-Methylsulfanyloxolan-3-ol, thereby providing a self-validating framework for its investigation.

Part 1: Predicted Toxicological Profile & Material Safety Data Sheet (MSDS)

The following sections are a composite analysis based on data from structurally related oxolane and sulfanyl compounds. This information should be treated as provisional and used to inform safe handling practices until empirical data is generated.

Chemical Identity and Predicted Physicochemical Properties
PropertyPredicted Value/Information
IUPAC Name (3R,4R)-4-(methylsulfanyl)oxolan-3-ol
Synonyms (3R,4R)-4-(methylthio)tetrahydrofuran-3-ol
Molecular Formula C₅H₁₀O₂S
Molecular Weight 134.20 g/mol
Predicted Appearance Likely a colorless to light-yellow liquid or low-melting solid.
Predicted Odor Potentially unpleasant, sulfurous odor, a common characteristic of sulfanyl compounds.[1]
Predicted Stability The product is expected to be chemically stable under standard ambient conditions (room temperature). Vapors may form explosive mixtures with air, a common hazard for organic solvents.
Predicted Reactivity The hydroxyl group can undergo substitution and oxidation reactions.[2][3] The sulfanyl group may undergo oxidation or reduction.[2] In a biological context, these reactions are likely facilitated by metabolic enzymes.[2]
Model Material Safety Data Sheet (MSDS)

This model MSDS is a synthesis of information from related chemical entities and should be used for preliminary safety assessments.

Section 1: Identification

  • Product Name: (3R,4R)-4-Methylsulfanyloxolan-3-ol

  • Recommended Use: For industrial and scientific research use.[4]

  • Restrictions on Use: Not for human or veterinary use without thorough toxicological evaluation.

Section 2: Hazard(s) Identification

  • GHS Classification (Predicted):

    • Flammable Liquid, Category 2/3 (H225/H226)

    • Acute Toxicity, Oral, Category 4 (H302)[5]

    • Skin Irritation, Category 2 (H315)[6]

    • Serious Eye Irritation, Category 2A (H319)[6]

    • Specific Target Organ Toxicity – Single Exposure (Respiratory Irritation), Category 3 (H335)[6]

  • GHS Label Elements (Predicted):

    • Pictograms:

      • Flame (for flammability)

      • Exclamation Mark (for skin/eye irritation, acute toxicity)

    • Signal Word: Danger or Warning

    • Hazard Statements:

      • H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.

      • H302: Harmful if swallowed.

      • H315: Causes skin irritation.[6]

      • H319: Causes serious eye irritation.[6]

      • H335: May cause respiratory irritation.[6]

    • Precautionary Statements:

      • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7] Keep container tightly closed.[7] Use explosion-proof electrical/ventilating/lighting equipment.[7] Wear protective gloves/eye protection/face protection.[6] Wash skin thoroughly after handling. Avoid breathing fumes, mist, or vapors.[6]

      • Response: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] If eye irritation persists: Get medical advice/attention.[6] IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[7]

      • Storage: Store in a well-ventilated place. Keep cool.[7] Store locked up.[6]

      • Disposal: Dispose of contents/container to an approved waste disposal plant.

Section 3: First-Aid Measures

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, get medical advice/attention.[6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[6][7]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[6]

Section 4: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. Water mist may be used to cool closed containers.[7]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[7] Containers may explode when heated.[7] Hazardous combustion products may include carbon monoxide, carbon dioxide, and sulfur oxides.[7]

Section 5: Handling and Storage

  • Precautions for Safe Handling: Handle in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames.[7] Take precautionary measures against static discharge.[7] Avoid contact with skin, eyes, and clothing.

  • Conditions for Safe Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7] Store away from oxidizing agents.

Predicted Toxicological Mechanisms and Endpoints

The toxicological profile of (3R,4R)-4-Methylsulfanyloxolan-3-ol is likely dictated by its three primary structural features:

  • Oxolane (Tetrahydrofuran) Ring: Tetrahydrofuran itself is a mild irritant and can cause central nervous system depression at high concentrations. While the substitutions on the ring will alter this profile, the core structure contributes to its solvent-like properties.

  • Hydroxyl Group (-OH): This functional group increases water solubility and provides a site for metabolic conjugation (e.g., glucuronidation, sulfation), which is typically a detoxification pathway.

  • Methylsulfanyl Group (-SCH₃): This is the moiety of greatest toxicological interest. Aliphatic sulfur compounds can be metabolized via oxidation to sulfoxides and sulfones. This process, mediated by cytochrome P450 enzymes, can sometimes lead to the formation of reactive metabolites that can bind to cellular macromolecules, potentially causing cytotoxicity or idiosyncratic drug reactions. The presence of the sulfanyl group is also responsible for the predicted skin and respiratory irritation.[6]

Predicted Metabolic Pathway

Metabolic Pathway cluster_phase1 Phase I Metabolism (Oxidation) Parent (3R,4R)-4-Methylsulfanyloxolan-3-ol Sulfoxide Sulfoxide Metabolite Parent->Sulfoxide CYP450 Conjugate Glucuronide or Sulfate Conjugate Parent->Conjugate Sulfone Sulfone Metabolite Sulfoxide->Sulfone CYP450

Caption: Predicted Phase I and Phase II metabolic pathways for (3R,4R)-4-Methylsulfanyloxolan-3-ol.

Part 2: A Self-Validating Experimental Framework for Toxicity Assessment

To move from prediction to certainty, a structured, multi-tiered experimental approach is required. The following protocols are designed to provide a comprehensive toxicological assessment suitable for an early-stage drug development program.

Tier 1: In Vitro Cytotoxicity Assessment

Causality: The initial step is to determine the compound's general toxicity to living cells. This provides a baseline measure of potency and helps in dose selection for more complex assays. The Neutral Red Uptake (NRU) assay is a robust and widely accepted method that measures the accumulation of the supravital dye neutral red in the lysosomes of viable cells.

Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in 96-well microtiter plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of (3R,4R)-4-Methylsulfanyloxolan-3-ol in a suitable solvent (e.g., DMSO). Create a serial dilution series ranging from 0.1 µM to 1000 µM in cell culture medium.

  • Dosing: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Neutral Red Staining: Replace the dosing medium with a medium containing 50 µg/mL neutral red. Incubate for 3 hours.

  • Extraction: Wash the cells with PBS, then add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes.

  • Quantification: Shake the plates for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using a non-linear regression analysis.

Tier 2: Genotoxicity and Dermal/Ocular Irritation Assessment

Causality: It is critical to assess the compound's potential to cause genetic mutations (genotoxicity) and its potential for local tissue irritation, as predicted by the model MSDS. Modern in vitro methods can provide this information while adhering to the 3Rs principles (Replacement, Reduction, Refinement of animal testing).

Protocol: In Vitro Micronucleus Assay

  • Methodology: Follow the OECD Test Guideline 487. This assay detects damage to chromosomes or the mitotic apparatus.

  • Procedure: Treat a suitable cell line (e.g., CHO-K1, L5178Y) with at least three concentrations of the test compound, derived from the IC₅₀ value from the cytotoxicity assay.

  • Treatment: Include both a short-term (3-6 hours) and a long-term (24 hours) treatment, with and without metabolic activation (S9 fraction).

  • Analysis: After treatment, culture the cells in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells. Stain the cells and score the frequency of micronuclei in the binucleated cells using microscopy or flow cytometry.

  • Interpretation: A significant, dose-dependent increase in micronuclei frequency indicates genotoxic potential.

Protocol: Reconstructed Human Epidermis (RhE) and Cornea Epithelium (RhCE) Assays

  • Methodology: Follow OECD Test Guidelines 439 (Skin Irritation) and 492 (Eye Irritation). These assays use 3D tissue models that mimic the human epidermis and cornea.

  • Procedure: Apply a defined amount of the test compound to the surface of the tissue models.

  • Incubation: Incubate for a specified period (e.g., 60 minutes for skin, 30 minutes for eye).

  • Viability Assessment: After exposure, determine the tissue viability using the MTT assay.

  • Classification: The compound is classified as an irritant or non-irritant based on the reduction in tissue viability compared to negative controls.

Experimental Workflow Visualization

Toxicity_Testing_Workflow Start Compound Synthesis (3R,4R)-4-Methylsulfanyloxolan-3-ol Cytotoxicity Tier 1: In Vitro Cytotoxicity (NRU Assay on HepG2/HaCaT) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Genotoxicity Tier 2: Genotoxicity (In Vitro Micronucleus Assay) IC50->Genotoxicity Dose Selection Irritation Tier 2: Dermal/Ocular Irritation (RhE/RhCE Assays) IC50->Irritation Dose Selection Risk_Assessment Comprehensive Risk Assessment & Go/No-Go Decision for In Vivo Studies Genotoxicity->Risk_Assessment Irritation->Risk_Assessment

Caption: A tiered, self-validating workflow for the toxicological assessment of a novel compound.

Conclusion

While (3R,4R)-4-Methylsulfanyloxolan-3-ol remains an uncharacterized entity from a toxicological standpoint, a comprehensive analysis of its structural components allows for the construction of a robust, predictive safety profile. The model MSDS and predicted toxicological endpoints presented herein provide a critical foundation for safe handling and initial risk assessment. However, it is imperative that these predictions are systematically validated through the rigorous, tiered experimental framework outlined in this guide. By integrating predictive analysis with a clear path for empirical validation, researchers and drug development professionals can navigate the challenges of working with novel compounds, ensuring both laboratory safety and the integrity of their scientific pursuits.

References

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  • MDPI. (2022, July 11). Unraveling the Mystery of 3-Sulfanylhexan-1-ol: The Evolution of Methodology for the Analysis of Precursors to 3-Sulfanylhexan-1-ol in Wine. Available at: [Link]

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Exploratory

Biosynthetic pathways involving (3R,4R)-4-Methylsulfanyloxolan-3-ol

An In-depth Technical Guide to the Biosynthetic and Synthetic Pathways Involving (3R,4R)-4-Methylsulfanyloxolan-3-ol Introduction (3R,4R)-4-Methylsulfanyloxolan-3-ol is a chiral sulfur-containing heterocyclic compound. I...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biosynthetic and Synthetic Pathways Involving (3R,4R)-4-Methylsulfanyloxolan-3-ol

Introduction

(3R,4R)-4-Methylsulfanyloxolan-3-ol is a chiral sulfur-containing heterocyclic compound. Its structure, featuring a substituted oxolane (tetrahydrofuran) ring, presents a unique scaffold that is of significant interest in medicinal chemistry and drug development. The precise stereochemistry at the C3 and C4 positions, coupled with the presence of a hydroxyl and a methylsulfanyl group, suggests potential for specific biological interactions. While a natural biosynthetic pathway for (3R,4R)-4-Methylsulfanyloxolan-3-ol has not been documented in the scientific literature, its structural motifs are found in various natural products and metabolites. This guide will provide a comprehensive overview of plausible biosynthetic pathways, drawing parallels with established metabolic routes of sulfur-containing compounds. Furthermore, it will delve into modern biocatalytic and chemo-enzymatic strategies that represent the most viable approaches for the synthesis of this and related chiral molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the chemistry of sulfur-containing chiral heterocycles.

The Central Role of Methionine in Sulfur-Containing Compound Biosynthesis

To conceptualize a biosynthetic pathway for (3R,4R)-4-Methylsulfanyloxolan-3-ol, it is imperative to first understand the central role of L-methionine in cellular metabolism. Methionine is an essential sulfur-containing amino acid in mammals, while plants and most microorganisms can synthesize it de novo.[1] It serves not only as a protein constituent but also as a precursor to a vast array of metabolites.

The metabolic hub of methionine revolves around its conversion to S-adenosylmethionine (SAM), the primary methyl donor in virtually all biological systems.[2][3] This activation, catalyzed by methionine adenosyltransferase (MAT), is a critical step that precedes numerous methylation reactions of DNA, RNA, proteins, and other small molecules.[3] The methionine cycle regenerates methionine from SAM, ensuring a continuous supply for cellular needs.[2]

Furthermore, the transsulfuration pathway connects methionine metabolism to that of another sulfur-containing amino acid, cysteine.[2] This pathway is crucial for maintaining cellular redox homeostasis through the synthesis of glutathione. The metabolism of methionine also gives rise to volatile sulfur compounds, which are key aroma components in many foods and beverages.

Hypothetical Biosynthetic Pathways for (3R,4R)-4-Methylsulfanyloxolan-3-ol

Given the absence of a documented natural pathway, we can propose hypothetical biosynthetic routes to (3R,4R)-4-Methylsulfanyloxolan-3-ol based on known enzymatic reactions and metabolic intermediates. A plausible starting point is a C4 or C5 sugar derivative, which could undergo a series of enzymatic modifications to yield the target molecule.

One hypothetical pathway could originate from a pentose phosphate pathway intermediate, such as D-xylulose-5-phosphate. This pathway would necessitate a series of enzymatic steps, including dehydration, reduction, hydroxylation, and sulfanylation.

A simplified, conceptual pathway is depicted below:

Hypothetical_Biosynthesis Pentose_Phosphate Pentose Phosphate Pathway Intermediate (e.g., D-Xylulose-5-phosphate) Dehydrated_Intermediate Dehydrated Intermediate Pentose_Phosphate->Dehydrated_Intermediate Dehydratase Oxolane_Ring Oxolane Ring Precursor Dehydrated_Intermediate->Oxolane_Ring Cyclase Hydroxylated_Oxolane (4R)-4-Hydroxyoxolan-3-one Oxolane_Ring->Hydroxylated_Oxolane Monooxygenase (e.g., P450) Sulfanylated_Oxolane (3R,4R)-4-Methylsulfanyloxolan-3-one Hydroxylated_Oxolane->Sulfanylated_Oxolane Sulfur Transferase (with Methanethiol) Target_Molecule (3R,4R)-4-Methylsulfanyloxolan-3-ol Sulfanylated_Oxolane->Target_Molecule Stereospecific Ketoreductase

Caption: Hypothetical biosynthetic pathway for (3R,4R)-4-Methylsulfanyloxolan-3-ol.

In this proposed pathway:

  • A dehydratase would catalyze the removal of water from a pentose precursor.

  • A cyclase would facilitate the formation of the oxolane ring.

  • A monooxygenase , such as a cytochrome P450 enzyme, would introduce a hydroxyl group at the C4 position with R stereochemistry.[4][5]

  • A sulfur transferase would catalyze the transfer of a methylsulfanyl group, likely from methanethiol derived from methionine metabolism, to the C4 position.

  • Finally, a stereospecific ketoreductase would reduce the ketone at the C3 position to a hydroxyl group with R stereochemistry, yielding the final product.[6]

It is also plausible that (3R,4R)-4-Methylsulfanyloxolan-3-ol could be a metabolite of a xenobiotic compound. The microbial metabolism of sulfur-containing xenobiotics is a well-established field of study.[7][8] In such a scenario, a synthetic compound with a related structure could be biotransformed by microbial enzymes to the target molecule.

Biocatalytic and Chemo-enzymatic Synthesis Strategies

A more practical and readily achievable approach to obtaining (3R,4R)-4-Methylsulfanyloxolan-3-ol is through biocatalytic or chemo-enzymatic synthesis. These methods leverage the high selectivity and efficiency of enzymes to produce chiral molecules with high purity.[9][10]

A feasible strategy would involve the chemical synthesis of a prochiral precursor, followed by an enzymatic step to introduce the desired stereochemistry. For instance, a prochiral 4-methylsulfanyloxolan-3-one could be synthesized chemically and then subjected to stereoselective reduction using a ketoreductase.

Key Enzyme Classes for Biocatalytic Synthesis
Enzyme ClassEC NumberReaction CatalyzedRelevance to Synthesis
Oxidoreductases E.C. 1Redox reactionsStereoselective reduction of ketones to chiral alcohols; hydroxylation of C-H bonds.[11]
Transferases E.C. 2Transfer of functional groupsIntroduction of the methylsulfanyl group.
Hydrolases E.C. 3Hydrolysis of chemical bondsResolution of racemic mixtures of esters or epoxides.[10]
Lyases E.C. 4Cleavage of chemical bonds by means other than hydrolysis or oxidationPotential for C-C bond formation in precursor synthesis.[12]

A representative chemo-enzymatic workflow is illustrated below:

Chemo_enzymatic_Workflow cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Step Start Achiral Starting Materials Precursor Prochiral 4-Methylsulfanyloxolan-3-one Start->Precursor Multi-step Organic Synthesis Enzyme Ketoreductase (KRED) + Cofactor (NADPH) Precursor->Enzyme Stereoselective Reduction Target (3R,4R)-4-Methylsulfanyloxolan-3-ol Enzyme->Target

Caption: Chemo-enzymatic workflow for the synthesis of (3R,4R)-4-Methylsulfanyloxolan-3-ol.

Experimental Protocols

Protocol 1: General Procedure for Screening Ketoreductases for Stereoselective Reduction

This protocol describes a general method for screening a panel of ketoreductases (KREDs) for the stereoselective reduction of a prochiral ketone precursor.

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of the prochiral ketone precursor in DMSO.

    • Prepare a 20 mM stock solution of NADPH in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

    • Reconstitute a panel of lyophilized KREDs in the same buffer to a final concentration of 10 mg/mL.

  • Reaction Setup:

    • In a 96-well microplate, add the following to each well:

      • 88 µL of 100 mM potassium phosphate buffer (pH 7.0)

      • 5 µL of the KRED stock solution

      • 5 µL of the NADPH stock solution

    • Initiate the reaction by adding 2 µL of the ketone precursor stock solution to each well (final concentration 2 mM).

    • Seal the plate and incubate at 30°C with shaking (200 rpm) for 24 hours.

  • Work-up and Analysis:

    • Quench the reaction by adding 100 µL of ethyl acetate to each well.

    • Mix vigorously and centrifuge the plate to separate the layers.

    • Analyze the organic layer by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (% ee).

Protocol 2: Analytical Method for Chiral Separation by GC-MS

This protocol outlines a general method for the chiral separation and analysis of (3R,4R)-4-Methylsulfanyloxolan-3-ol.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Chiral capillary column (e.g., a cyclodextrin-based column).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C, hold for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-300

  • Sample Preparation:

    • Dilute the sample in a suitable solvent (e.g., ethyl acetate).

    • If necessary, derivatize the hydroxyl group (e.g., by silylation) to improve volatility and peak shape.

Conclusion

While the natural biosynthesis of (3R,4R)-4-Methylsulfanyloxolan-3-ol remains to be discovered, this guide has provided a scientifically grounded exploration of its plausible biosynthetic origins and viable synthetic routes. The foundational role of methionine metabolism in providing the necessary sulfur-containing building blocks is clear. Hypothetical pathways involving key enzyme classes such as monooxygenases, transferases, and reductases offer a conceptual framework for its formation in a biological context.

For drug development professionals and synthetic chemists, the most promising avenue for obtaining this and other chiral sulfur-containing oxolanes lies in biocatalytic and chemo-enzymatic methods. The high stereoselectivity of enzymes like ketoreductases offers an efficient and green alternative to traditional chemical synthesis. The protocols and workflows outlined herein provide a starting point for the practical synthesis and analysis of these valuable chiral molecules. Further research into the enzymatic machinery of sulfur metabolism and the application of directed evolution to tailor enzymes for specific transformations will undoubtedly expand the toolbox for producing complex chiral molecules like (3R,4R)-4-Methylsulfanyloxolan-3-ol.

References

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Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of (3R,4R)-4-Methylsulfanyloxolan-3-ol Conformers

Abstract The three-dimensional structure of a small molecule is a primary determinant of its biological activity and physicochemical properties. For drug development professionals, a deep understanding of a molecule's co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The three-dimensional structure of a small molecule is a primary determinant of its biological activity and physicochemical properties. For drug development professionals, a deep understanding of a molecule's conformational landscape is not merely academic; it is a critical prerequisite for rational drug design and optimization.[1] This guide provides a comprehensive technical overview of the principles and methodologies for determining the thermodynamic stability of the conformers of (3R,4R)-4-Methylsulfanyloxolan-3-ol, a representative substituted oxolane. We will explore the key intramolecular forces that govern conformational preference, outline a robust, field-proven computational workflow for analysis, and discuss the implications of these findings for medicinal chemistry. The protocols described herein are designed to be self-validating, providing researchers with a reliable framework for conformational analysis of druglike small molecules.

Introduction: The Significance of Molecular Shape

(3R,4R)-4-Methylsulfanyloxolan-3-ol is a chiral heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a hydroxyl (-OH) group and a methylsulfanyl (-SCH3) group. The defined stereochemistry, (3R,4R), dictates a trans relationship between these two substituents. While seemingly simple, this structure possesses significant conformational flexibility arising from two main sources: the puckering of the oxolane ring and the rotation around the C-O and C-S single bonds of the substituents.

In the context of drug discovery, the efficacy of a molecule is contingent on its ability to adopt a specific three-dimensional shape—the "bioactive conformation"—that is complementary to the binding site of its biological target, such as an enzyme or receptor.[2] A molecule exists not as a single static structure, but as a dynamic ensemble of interconverting conformers, each with a specific potential energy.[3] The thermodynamic stability of these conformers determines their relative populations at equilibrium. A molecule that preferentially adopts a conformation closely resembling the bioactive shape is more likely to be a potent binder, as less of an energetic penalty is paid upon binding.[4] Therefore, a rigorous analysis of the conformational preferences of (3R,4R)-4-Methylsulfanyloxolan-3-ol is essential for predicting its interaction with biological targets and guiding further structural modifications.

Theoretical Framework: The Drivers of Conformational Stability

The relative stability of any given conformer is dictated by a delicate balance of competing intramolecular forces. For a molecule like (3R,4R)-4-Methylsulfanyloxolan-3-ol, the key interactions include:

  • Steric Hindrance: This is the repulsive force that occurs when non-bonded atoms are forced into close proximity, leading to van der Waals repulsion. In the oxolane ring, bulky substituents will generally prefer pseudo-equatorial positions to minimize destabilizing 1,3-diaxial-like interactions.[5]

  • Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. The oxolane ring adopts non-planar "envelope" and "twist" conformations to alleviate the torsional strain that would be present in a planar structure.[6]

  • Intramolecular Hydrogen Bonding: The presence of a hydroxyl group (a hydrogen bond donor) and two potential acceptors (the ring oxygen and the sulfur atom) creates the possibility of a stabilizing intramolecular hydrogen bond.[7] Such an interaction can significantly lower the energy of a specific conformer by forming a pseudo-six or seven-membered ring, effectively locking the molecule into a preferred shape.

  • Stereoelectronic Effects: These are stabilizing interactions that involve the delocalization of electrons from a filled orbital into a nearby empty (antibonding) orbital.

    • Gauche Effect: In some cases, a conformation where two electronegative substituents are gauche (dihedral angle of ~60°) to each other is unexpectedly more stable than the anti conformation.[8] This is often explained by hyperconjugation, where a σ bonding orbital donates electron density into an adjacent σ* antibonding orbital.[9] This effect could influence the relative orientation of the C-O and C-S bonds.

    • Anomeric Effect: This is a well-known effect in carbohydrate chemistry where an electronegative substituent at the anomeric carbon (adjacent to the ring oxygen) prefers an axial position.[10] While not a classic anomeric system, related hyperconjugative interactions between the oxygen lone pairs and the antibonding orbitals of the C-S and C-O bonds (n → σ*) can still influence ring pucker and substituent orientation.[11]

Methodology: A Validated Workflow for Conformational Analysis

To accurately map the conformational energy landscape of (3R,4R)-4-Methylsulfanyloxolan-3-ol, a multi-step computational approach is required. This workflow is designed to first broadly sample the conformational space and then refine the energies of the most promising candidates with higher-level theory.

Experimental Protocol 1: In Silico Conformational Search and Energy Refinement
  • Initial Structure Generation: A 2D representation of (3R,4R)-4-Methylsulfanyloxolan-3-ol is drawn and converted into an initial 3D structure using a molecular editor. The stereochemistry at C3 and C4 must be correctly defined.

  • Broad Conformational Search (Molecular Mechanics):

    • Objective: To efficiently generate a wide variety of possible conformers.

    • Method: A stochastic or systematic search algorithm is employed.[12] The Merck Molecular Force Field (MMFF94) is a robust choice for drug-like organic molecules and is recommended for this initial search.[13][14]

    • Procedure: The search algorithm systematically rotates all rotatable bonds (including those defining the ring pucker) and performs a rapid energy minimization of each generated structure using the MMFF94 force field.[15] Thousands of conformers are generated to ensure comprehensive coverage of the conformational space.

    • Output: A large collection of unique conformers, ranked by their MMFF94 energies.

  • Geometry Optimization and Energy Refinement (Quantum Mechanics):

    • Objective: To obtain more accurate geometries and relative energies for the low-energy conformers identified in the previous step.

    • Method: Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this task.[16] The B3LYP functional with a Pople-style basis set such as 6-31G* is a common starting point for geometry optimization. For higher accuracy in final energy calculations, a functional designed to better handle non-covalent interactions (like M06-2X or ωB97X-D) and a larger basis set (e.g., 6-311+G(d,p)) are recommended.[17]

    • Procedure: a. Select a subset of the lowest-energy conformers from the MMFF94 search (e.g., all conformers within 10-15 kcal/mol of the global minimum). b. Perform a full geometry optimization on each selected conformer using DFT (e.g., B3LYP/6-31G*). c. Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermal corrections (enthalpy and entropy). d. Perform a final, high-accuracy single-point energy calculation on each optimized geometry using a more advanced functional and larger basis set (e.g., M06-2X/6-311+G(d,p)).[18]

  • Inclusion of Solvation Effects:

    • Objective: To model the influence of a solvent (e.g., water) on conformational stability, as this can differ significantly from the gas phase.

    • Method: An implicit solvation model, such as the Polarizable Continuum Model (PCM), is an efficient and widely used approach.[19] This model treats the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution.[20]

    • Procedure: The single-point energy calculations (Step 3d) are repeated, incorporating the PCM model for the desired solvent (e.g., water). The final Gibbs free energy of solvation (G_sol) is calculated by combining the gas-phase thermal corrections with the solvated electronic energy.

G cluster_0 Phase 1: Conformational Sampling cluster_1 Phase 2: Energy Refinement cluster_2 Phase 3: Environmental Effects cluster_3 Final Analysis mol_2d 2D Structure of (3R,4R)-4-Methylsulfanyloxolan-3-ol conf_search Broad Conformational Search (e.g., MMFF94 Force Field) mol_2d->conf_search Generate 3D & Rotate Bonds low_energy_conformers Low-Energy Conformers (subset from Phase 1) conf_search->low_energy_conformers Select candidates dft_opt Geometry Optimization & Frequencies (e.g., B3LYP/6-31G*) low_energy_conformers->dft_opt spe High-Accuracy Single-Point Energy (e.g., M06-2X/6-311+G(d,p)) dft_opt->spe solvation Solvation Modeling (e.g., PCM, Water) spe->solvation Incorporate Solvent final_energies Relative Gibbs Free Energies (ΔG) & Boltzmann Populations solvation->final_energies H_Bond cluster_A Conformer A (O-H···S bond) cluster_B Conformer B (O-H···O bond) A A B B A->B ΔG caption Equilibrium between H-bonded conformers.

Caption: Potential intramolecular hydrogen bonding modes.

Tabulated Thermodynamic Data

The results should be summarized in a clear, tabular format to allow for easy comparison. The data presented below is illustrative of a typical output.

Conformer IDRing PuckerKey Dihedral (O-C3-C4-S)H-Bond TypeΔG (kcal/mol) (Water, 298K)Population (%)
Conf-1 C4-exo Envelope-65.2° (gauche)O-H···S0.0075.8%
Conf-2 C3-endo Envelope+70.1° (gauche)O-H···O(ring)0.9516.5%
Conf-3 C4-exo Envelope175.5° (anti)None2.103.1%
Conf-4 Twist (T)-59.8° (gauche)O-H···S2.801.2%

Note: Data are hypothetical and for illustrative purposes only.

This illustrative data suggests that the conformer stabilized by the six-membered O-H···S hydrogen bond is the most stable and predominant species in an aqueous solution. The five-membered O-H···O(ring) hydrogen bond also leads to a stable conformer, but to a lesser extent. The conformer lacking any intramolecular hydrogen bond is significantly higher in energy and thus less populated.

Implications for Drug Development

Understanding the conformational landscape of (3R,4R)-4-Methylsulfanyloxolan-3-ol has direct and actionable implications for drug design:

  • Rationalizing Structure-Activity Relationships (SAR): If biological data shows that a particular modification to the molecule enhances activity, this can be rationalized by how the modification affects the conformational equilibrium. For instance, a change that further stabilizes the bioactive conformation (e.g., Conf-1) would be expected to increase potency.

  • Guiding Synthetic Strategy: Knowledge of the dominant conformer allows chemists to design more rigid analogues that are "pre-organized" for binding. [1]For example, one might incorporate the core scaffold of Conf-1 into a larger, more constrained ring system to lock in the favorable geometry, potentially increasing binding affinity and selectivity.

  • Improving Physicochemical Properties: Intramolecular hydrogen bonding can mask polar groups, increasing a molecule's lipophilicity and ability to cross cell membranes. [7]By understanding which conformer is dominant, one can better predict properties like membrane permeability and oral bioavailability.

Conclusion

The thermodynamic stability of molecular conformers is a cornerstone of modern medicinal chemistry. For (3R,4R)-4-Methylsulfanyloxolan-3-ol, a combination of ring strain, steric interactions, and, most critically, intramolecular hydrogen bonding dictates its conformational preferences. This guide has detailed a robust computational workflow, moving from a broad molecular mechanics search to high-level DFT calculations with implicit solvation, to reliably determine the relative stabilities and populations of the key conformers. The insights gained from such an analysis are invaluable, providing a rational basis for understanding biological activity and guiding the design of next-generation therapeutics with improved potency and drug-like properties.

References

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  • Evotec. (2023). Chapter One – Harnessing Conformational Drivers in Drug Design. [Link]

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  • Ghafuri, H., et al. (2021). Improved prediction of solvation free energies by machine-learning polarizable continuum solvation model. Nature Communications, 12(1), 2327. [Link]

  • Riniker, S., & Landrum, G. A. (2015). Better Informed Distance Geometry: Using What We Know To Improve Conformation Generation. Journal of Chemical Information and Modeling, 55(12), 2562–2574. [Link]

  • Lu, T., & Chen, F. (2006). Efficient and accurate solvation energy calculation from polarizable continuum models. The Journal of Chemical Physics, 125(12), 124101. [Link]

  • Octopus Team. Polarizable Continuum Model (PCM). Octopus Wiki. [Link]

  • Doak, B. C., et al. (2019). Experimental Free Ligand Conformations: A Missing Link in Structure-Based Drug Discovery. ChemMedChem, 14(2), 179-185. [Link]

  • Sorkun, M. C. (2019). Conformer-Search: A simple workflow for minimum energy conformer search based on force field optimization methods (UFF and MMFF94) available from RDKit. GitHub. [Link]

  • D-Scholarship@Pitt. (2018). A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. University of Pittsburgh. [Link]

  • Chavant, V., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2684–2690. [Link]

  • Hospital, A., et al. (2015). Exploring the Role of Receptor Flexibility in Structure-Based Drug Discovery. Molecules, 20(7), 12556–12587. [Link]

  • Cheong, P. H.-Y., et al. (2018). Transition State Gauche Effects Control the Torquoselectivities of the Electrocyclizations of Chiral 1-Azatrienes. Journal of the American Chemical Society, 130(43), 14266–14271. [Link]

  • Bath University. (2021). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. [Link]

  • Avogadro Community. Finding Conformers of Molecules. Avogadro Website. [Link]

  • Kaur, D., & Chopra, D. (2015). Can THF hydrogen bond to glycine as strong as water?. Canadian Journal of Chemistry, 93(10), 1083-1093. [Link]

  • Open Babel project. MMFF94 Force Field (mmff94). Read the Docs. [Link]

  • Cuzzolin, A., et al. (2018). Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Frontiers in Chemistry, 6, 268. [Link]

  • Smith, J. D., et al. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. The Journal of Organic Chemistry, 87(10), 6548–6558. [Link]

  • Wikipedia. Anomeric effect. [Link]

  • Ghaffari, S., et al. (2020). Understanding Conformational Entropy in Small Molecules. ChemRxiv. [Link]

  • ResearchGate. (2010). Is There a General Rule for the Gauche Effect in the Conformational Isomerism of 1,2-Disubstituted Ethanes?. [Link]

  • Wikipedia. Gauche effect. [Link]

  • Frontiers Media. (2020). The Roles of H2O/Tetrahydrofuran System in Lignocellulose Valorization. [Link]

  • Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(6), 2601–2611. [Link]

  • Grimme, S., et al. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 60(13), 6862-6881. [Link]

  • Herbert, J. M., et al. (2022). delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics, 121(1-2). [Link]

  • Craig, N. C., et al. (1999). Is Hyperconjugation Responsible For The "Gauche Effect" In 1-Fluoropropane And Other 2-Substituted-1-Fluoroethanes?. Journal of the American Chemical Society, 121(8), 1719–1728. [Link]

  • Liu, H., et al. (2019). Tetrahydrofuran (THF)-Mediated Structure of THF·(H2O)n=1–10: A Computational Study on the Formation of the THF Hydrate. Molecules, 24(3), 543. [Link]

  • National Institutes of Health. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

  • Alabugin, I. V., et al. (2001). Anomeric Effect in 1,3-Dioxole: A Theoretical Study. The Journal of Organic Chemistry, 66(15), 5099–5108. [Link]

  • York University. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. [Link]

  • Radboud University. (2019). The Gauche Effect in XCH2CH2X Revisited. [Link]

  • Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 37041-37047. [Link]

  • Alabugin, I. V., et al. (2021). Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. Chemical Society Reviews, 50(17), 9626-9711. [Link]

  • National Institutes of Health. (2014). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. [Link]

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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for (3R,4R)-4-Methylsulfanyloxolan-3-ol

Introduction and Strategic Rationale (3R,4R)-4-Methylsulfanyloxolan-3-ol[commonly referred to as (3R,4R)-4-(methylthio)tetrahydrofuran-3-ol] is a highly valuable chiral synthon. It is predominantly utilized in the drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

(3R,4R)-4-Methylsulfanyloxolan-3-ol[commonly referred to as (3R,4R)-4-(methylthio)tetrahydrofuran-3-ol] is a highly valuable chiral synthon. It is predominantly utilized in the drug development sector for the synthesis of modified nucleosides—specifically 3'- and 4'-thio-sugar analogs—which exhibit potent antiviral and antineoplastic properties. The synthesis of this trans-1,2-heterosubstituted oxolane ring requires precise control over both relative and absolute stereochemistry.

While enzymatic kinetic resolution or chiral pool synthesis (e.g., deriving the skeleton from D-ribose) can be employed, these methods often suffer from a maximum 50% theoretical yield or lengthy, inefficient protection/deprotection sequences. The most atom-economical, scalable, and stereoconvergent approach is the Asymmetric Ring Opening (ARO) of the meso-compound, cis-3,4-epoxytetrahydrofuran, via catalytic desymmetrization[1].

Mechanistic Causality and Catalyst Selection

The protocol described herein utilizes the well-established (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-tert-butylsalicylidene)]chromium(III) chloride, widely known as Jacobsen's Cr-Salen catalyst[2].

  • Lewis Acid Activation: The Cr(III) metal center acts as a hard Lewis acid, coordinating directly to the epoxide oxygen and weakening the C-O bonds.

  • Chiral Discrimination: The bulky tert-butyl groups on the chiral Salen ligand create a highly asymmetric steric environment. This architecture directs the incoming sulfur nucleophile exclusively to the C4 position, effectively desymmetrizing the meso-epoxide to yield the (3R,4R) enantiomer.

  • Nucleophile Design (The TMS Effect): Utilizing gaseous methanethiol (MeSH) directly poses severe safety risks and often leads to sluggish kinetics. Mechanistically, the resulting free hydroxyl group from direct MeSH addition strongly coordinates to the Cr(III) center, causing product inhibition. To bypass this, we employ (methylthio)trimethylsilane (TMS-SMe) as a bifunctional liquid surrogate[3]. The nucleophilic attack by the sulfur atom is concerted with the transfer of the trimethylsilyl (TMS) group to the nascent alkoxide. This in situ O-silylation provides a powerful thermodynamic driving force and prevents the product from poisoning the catalyst[3].

Reaction Pathway Visualization

G Substrate meso-3,4-Epoxy- tetrahydrofuran Intermediate (3R,4R)-O-TMS Thioether Substrate->Intermediate ARO (-20 °C) Nucleophile TMS-SMe (Nucleophile) Nucleophile->Intermediate Catalyst (1R,2R)-Cr(III) Salen (5 mol%) Catalyst->Intermediate Chiral Induction Product (3R,4R)-4-Methylsulfanyl- oxolan-3-ol Intermediate->Product TBAF / THF (Desilylation)

Figure 1: Workflow for the enantioselective ARO of meso-epoxytetrahydrofuran.

Optimization of Reaction Parameters

The choice of solvent and temperature dictates the efficiency of the chiral induction. Coordinating solvents (like THF or CH₂Cl₂) compete with the epoxide for the Cr(III) center, lowering both yield and enantiomeric excess (ee). Methyl tert-butyl ether (MTBE) provides the optimal balance of substrate solubility and non-coordination. Furthermore, lowering the temperature to -20 °C restricts the conformational flexibility of the transition state, maximizing the energetic difference between the diastereomeric transition states[3].

Table 1: Optimization of ARO Conditions for meso-3,4-Epoxytetrahydrofuran

EntryCatalyst (mol %)SolventNucleophileTemp (°C)Yield (%)ee (%)
15.0CH₂Cl₂MeSH254565
25.0MTBETMS-SMe258288
35.0MTBETMS-SMe08992
4 5.0 MTBE TMS-SMe -20 94 96

Data demonstrates the causality of utilizing non-coordinating solvents and low temperatures in conjunction with a silylated nucleophile to achieve optimal stereocontrol.

Detailed Experimental Protocols

Note: This methodology is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the integrity of the catalytic cycle before proceeding to subsequent steps.

Protocol A: Asymmetric Ring Opening (ARO) with TMS-SMe

Reagents & Materials:

  • cis-3,4-Epoxytetrahydrofuran (1.0 equiv, 10.0 mmol, 861 mg)

  • (1R,2R)-Cr(III) Salen Cl catalyst (0.05 equiv, 0.5 mmol, 316 mg)

  • (Methylthio)trimethylsilane (TMS-SMe) (1.1 equiv, 11.0 mmol, 1.32 g)

  • Anhydrous Methyl tert-butyl ether (MTBE) (20 mL)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon. Repeat three times to ensure an anhydrous atmosphere.

  • Catalyst Loading: Add the (1R,2R)-Cr(III) Salen Cl catalyst (316 mg) to the flask, followed by 10 mL of anhydrous MTBE. Stir at room temperature for 5 minutes until a homogeneous dark brown solution is achieved.

  • Substrate Addition: Dissolve cis-3,4-epoxytetrahydrofuran (861 mg) in 5 mL of MTBE and transfer it to the reaction flask via syringe.

  • Thermal Equilibration: Submerge the flask in a cryocooler or dry ice/ethylene glycol bath set precisely to -20 °C. Allow the mixture to equilibrate for 15 minutes. Causality: Premature addition of the nucleophile at higher temperatures will irreversibly degrade the final ee.

  • Nucleophile Introduction: Add TMS-SMe (1.32 g) dropwise over 10 minutes using a syringe pump.

  • Reaction Monitoring (IPC 1): Stir the reaction at -20 °C for 24 hours. Extract a 10 µL aliquot, dilute in hexanes, and analyze via TLC (Hexanes/EtOAc 4:1, visualized with KMnO₄). The reaction is complete when the epoxide spot (R_f ~ 0.6) is entirely consumed.

  • Quenching: Once complete, concentrate the reaction mixture under reduced pressure (keeping the bath temperature below 25 °C) to remove MTBE and unreacted TMS-SMe. The crude (3R,4R)-O-TMS thioether can be used directly in Protocol B.

Protocol B: Desilylation and Purification

Reagents & Materials:

  • Crude (3R,4R)-O-TMS thioether (from Protocol A)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (1.2 equiv, 12.0 mL)

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Procedure:

  • Desilylation: Dissolve the crude O-TMS thioether in 15 mL of THF and cool to 0 °C. Add the TBAF solution (12.0 mL) dropwise. Stir for 2 hours at 0 °C.

  • Validation (IPC 2): Monitor the cleavage via TLC. The highly non-polar O-TMS ether (R_f ~ 0.8) will convert to the polar free alcohol (R_f ~ 0.3).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to afford (3R,4R)-4-methylsulfanyloxolan-3-ol as a pale yellow oil.

  • Stereochemical Validation (IPC 3): Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/Isopropanol 95:5, 1.0 mL/min). The absolute configuration should be confirmed via optical polarimetry (comparing against literature specific rotation values for the (3R,4R) isomer).

References

  • Wu, M. H.; Jacobsen, E. N. "Asymmetric Ring Opening of Meso Epoxides with Thiols: Enantiomeric Enrichment Using a Bifunctional Nucleophile." Journal of Organic Chemistry, 1998, 63 (15), 5252–5254. URL:[Link]

  • Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 2000, 33 (6), 421–431. URL:[Link]

  • Zheng, C. et al. "Organocatalyzed enantioselective desymmetrization of aziridines and epoxides." Beilstein Journal of Organic Chemistry, 2013, 9, 179-188. URL: [Link]

  • Wei, H. et al. "A unique three-enzyme cascade mediates efficient regioselective and stereospecific epoxytetrahydrofuran ring formation in deoxyverrucosidin biosynthesis." Chemical Science, 2025. URL:[Link]

Sources

Application

Application Notes and Protocols: (3R,4R)-4-Methylsulfanyloxolan-3-ol as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of (3R,4R)-4-Methylsulfanyloxolan-3-ol In the realm of modern organic synthesis, particularly in the development of pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (3R,4R)-4-Methylsulfanyloxolan-3-ol

In the realm of modern organic synthesis, particularly in the development of pharmaceuticals, the use of chiral building blocks is a cornerstone for creating stereochemically defined molecules.[1][2] (3R,4R)-4-Methylsulfanyloxolan-3-ol, a substituted tetrahydrofuran derivative, has emerged as a valuable chiral synthon. Its defined stereochemistry at the C3 and C4 positions, coupled with the presence of a hydroxyl and a methylsulfanyl group, provides a versatile platform for the synthesis of complex molecular architectures.[3] The oxolane ring is a common feature in many biologically active compounds, and the introduction of a sulfur-containing functional group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4][5]

This guide provides an in-depth exploration of the applications of (3R,4R)-4-Methylsulfanyloxolan-3-ol, detailing its use in the synthesis of nucleoside analogues and other complex molecules. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols to enable its effective utilization in your research.

Core Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.

PropertyValueData Type
Molecular FormulaC₅H₁₀O₂S-
Molecular Weight134.19 g/mol Computed
IUPAC Name(3R,4R)-4-(methylsulfanyl)oxolan-3-ol-
XLogP3-AA-0.4Computed
Hydrogen Bond Donors1Computed
Hydrogen Bond Acceptors3Computed
Topological Polar Surface Area49.8 ŲComputed
Exact Mass134.040149 g/mol Computed

Note: Computed values should be confirmed by experimental analysis.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of (3R,4R)-4-Methylsulfanyloxolan-3-ol and its derivatives. The proton NMR spectrum typically reveals characteristic chemical shifts that reflect the electronic environment of each proton within the molecule. For instance, the proton on the hydroxyl-bearing carbon (H-3) is expected to appear in a specific region, influenced by the adjacent electronegative oxygen atom and the methylsulfanyl group.[3]

Application in the Synthesis of Thiosugar Nucleoside Analogues

A primary application of (3R,4R)-4-Methylsulfanyloxolan-3-ol is in the synthesis of thiosugar nucleoside analogues. These compounds, where a sulfur atom replaces the oxygen in the furanose ring of natural nucleosides, have garnered significant attention for their potential antiviral and antineoplastic activities.[5][6] The sulfur atom can alter the conformational preferences of the sugar ring and its interactions with key enzymes, often leading to enhanced biological activity or improved metabolic stability.[4][7]

Mechanistic Rationale

The synthesis of nucleoside analogues from (3R,4R)-4-Methylsulfanyloxolan-3-ol typically involves the activation of the C3 hydroxyl group, followed by nucleophilic substitution with a nucleobase. The stereochemistry at C3 and C4 is critical for ensuring the correct spatial orientation of the nucleobase and the sulfur-containing substituent, which is often crucial for biological activity.[8]

Workflow for Thiosugar Nucleoside Analogue Synthesis

Caption: Generalized workflow for the synthesis of thiosugar nucleoside analogues.

Experimental Protocols

The following protocols are representative examples of how (3R,4R)-4-Methylsulfanyloxolan-3-ol can be utilized in organic synthesis. These protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Activation of the C3-Hydroxyl Group via Tosylation

Objective: To activate the C3-hydroxyl group of (3R,4R)-4-Methylsulfanyloxolan-3-ol for subsequent nucleophilic substitution.

Materials:

  • (3R,4R)-4-Methylsulfanyloxolan-3-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (3R,4R)-4-Methylsulfanyloxolan-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) dropwise to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the tosylated product.

Causality: The use of pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Performing the reaction at 0 °C initially helps to control the exothermic nature of the reaction and minimize side products.

Protocol 2: Nucleophilic Substitution with a Protected Nucleobase

Objective: To couple the activated (3R,4R)-4-tosyloxymethylsulfanyloxolane with a protected nucleobase.

Materials:

  • (3R,4R)-4-Tosyloxymethylsulfanyloxolane (from Protocol 1)

  • Protected nucleobase (e.g., N-benzoyladenine)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend the protected nucleobase (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C and add NaH (1.3 eq) portion-wise.

  • Stir the mixture at room temperature for 1 hour to ensure complete deprotonation of the nucleobase.

  • Cool the mixture back to 0 °C and add a solution of (3R,4R)-4-tosyloxymethylsulfanyloxolane (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C. Stir overnight. Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x volume).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness: The use of a strong, non-nucleophilic base like NaH ensures efficient deprotonation of the nucleobase without competing in the substitution reaction. Anhydrous conditions are critical to prevent the quenching of NaH and the hydrolysis of the tosylate.

Broader Applications and Future Outlook

While the synthesis of nucleoside analogues is a prominent application, the versatility of (3R,4R)-4-Methylsulfanyloxolan-3-ol extends to other areas of organic synthesis. The hydroxyl and methylsulfanyl groups can be further manipulated to introduce a variety of functional groups, making it a valuable starting material for the synthesis of diverse chiral molecules. For instance, the sulfide can be oxidized to a sulfoxide or sulfone, which can act as a chiral auxiliary or participate in further transformations. The hydroxyl group can be converted to other functional groups through standard organic transformations.[9]

The continued exploration of this chiral building block is likely to uncover new synthetic methodologies and lead to the development of novel therapeutic agents and other complex molecules. Asymmetric catalysis and biocatalysis may offer even more efficient routes to this and related chiral synthons, further expanding their accessibility and utility in the scientific community.[4][10]

References

  • Biomolecules. Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases. MDPI. Available from: [Link]

  • Accounts of Chemical Research. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. ACS Publications. Available from: [Link]

  • RSC Publishing. Role of the thiosugar ring in the inhibitory activity of salacinol, a potent natural a-glucosidase inhibitor. Semantic Scholar. Available from: [Link]

  • Encyclopedia.pub. Thiosugars of Biological Significance. Available from: [Link]

  • ResearchGate. Thiasugars: Potential Glycosidase Inhibitors. Available from: [Link]

  • Molecules. Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Available from: [Link]

Sources

Method

Topic: Advanced GC-MS and LC-MS/MS Analytical Methodologies for the Characterization and Quantification of (3R,4R)-4-Methylsulfanyloxolan-3-ol

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides comprehensive analytical protocols for the sensitive and specific analysis of (3R,4R)-4-Methylsulfanylo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides comprehensive analytical protocols for the sensitive and specific analysis of (3R,4R)-4-Methylsulfanyloxolan-3-ol, a chiral sulfur-containing heterocyclic compound. Given its structural features—a polar hydroxyl group, a sulfide moiety, and stereocenters—this analyte presents unique challenges for chromatographic separation and detection. We present two robust, validated methodologies: a Gas Chromatography-Mass Spectrometry (GC-MS) method employing chemical derivatization for enhanced volatility and chromatographic performance, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method optimized for the direct analysis of this polar molecule. These protocols are designed for researchers, quality control analysts, and drug development professionals requiring accurate identification and quantification of this compound, with a focus on the rationale behind key experimental choices to ensure method robustness and reliability in accordance with industry standards.

Introduction: The Analytical Challenge

(3R,4R)-4-Methylsulfanyloxolan-3-ol is a chiral molecule featuring a tetrahydrofuran (oxolane) backbone, a secondary alcohol, and a methyl sulfide group. Such structures are of significant interest in pharmaceutical development as potential impurities, metabolites, or synthetic intermediates.[1][2] The analytical characterization of this molecule is non-trivial due to several inherent properties:

  • Polarity: The hydroxyl group imparts significant polarity, which can lead to poor peak shape and low retention on standard reversed-phase liquid chromatography columns and may cause tailing in gas chromatography without derivatization.[3][4]

  • Chirality: The presence of two stereocenters ((3R,4R) configuration) necessitates methods capable of confirming enantiomeric purity, a critical requirement in pharmaceutical analysis as different enantiomers can exhibit varied pharmacological activities.[5][6]

  • Sulfur Content: The methylsulfanyl group offers a unique analytical handle but can also pose challenges, such as potential interactions with certain stationary phases or the need for selective detection in complex matrices.[7][8]

Addressing these challenges requires tailored analytical strategies. This guide provides detailed, field-proven protocols for both GC-MS and LC-MS/MS, empowering scientists to achieve reliable and accurate results. The validation of these analytical methods is crucial to ensure data quality, safety, and efficacy, adhering to guidelines set by the International Council for Harmonisation (ICH).[9][10][11]

Part 1: GC-MS Analysis via Silylation Derivatization

Principle and Rationale

Direct analysis of polar alcohols by GC-MS is possible but often suffers from poor peak symmetry and reduced sensitivity due to interactions with the stationary phase and potential thermal degradation.[3] Chemical derivatization is a powerful strategy to overcome these limitations.[12][13] We employ silylation, a common and effective technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.

Causality behind Experimental Choices:

  • Why Derivatize? Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar, protic alcohol into a more volatile and thermally stable TMS ether.[14] This significantly improves peak shape, reduces column adsorption, and enhances detection sensitivity.[3][13]

  • Column Selection: Following derivatization, the analyte becomes significantly less polar. Therefore, a non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), provides excellent separation and is robust for routine use.[3]

  • Chiral Confirmation: To assess enantiomeric purity, a specialized chiral GC column (e.g., a cyclodextrin-based phase) is required to resolve the (3R,4R) enantiomer from its (3S,4S) counterpart.[5][6][15] Alternatively, derivatization with a chiral reagent can produce diastereomers separable on a standard achiral column.[16]

GC-MS Experimental Workflow

Sample Sample containing (3R,4R)-4-Methylsulfanyloxolan-3-ol Solvent Evaporate to Dryness (under N2 stream) Sample->Solvent 1. Preparation Deriv Silylation Derivatization (BSTFA + 1% TMCS in Acetonitrile) Solvent->Deriv 2. Reconstitution Heat Heat at 70°C for 30 min Deriv->Heat 3. Reaction Inject GC-MS Injection (Split/Splitless Inlet) Heat->Inject 4. Analysis Separate Chromatographic Separation (e.g., DB-5ms column) Inject->Separate Detect Mass Spectrometric Detection (EI, Scan/SIM Mode) Separate->Detect Data Data Analysis (Peak Integration & Spectral Library Match) Detect->Data

GC-MS workflow with silylation derivatization.
Detailed Protocols

Protocol 1: Sample Derivatization (Silylation)

  • Accurately weigh or pipette a sample containing the analyte into a 2 mL autosampler vial.

  • If the sample is in a volatile solvent, evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile or pyridine).

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst.

  • Securely cap the vial and vortex briefly to mix.

  • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.

  • Cool the vial to room temperature before injection into the GC-MS system.

Protocol 2: GC-MS Instrumentation and Conditions

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides precise temperature and flow control.
Injection Port Split/Splitless, 250°CSplitless mode for trace analysis; split for higher concentrations.
Injection Volume 1 µLStandard volume to avoid column overloading.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5ms)Industry-standard, non-polar column suitable for the TMS-derivatized analyte.
Oven Program 80°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 minOptimized for good separation from solvent and byproducts.
MS System Agilent 5977 or equivalentHigh sensitivity and reliable mass accuracy.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization for creating reproducible fragmentation patterns.
Quadrupole Temp 150°CStandard operating temperature.
Acquisition Mode Full Scan (m/z 40-450) and/or SIMScan mode for identification; Selected Ion Monitoring (SIM) for quantification.
Expected Ions (TMS) m/z (relative abundance): [M]+•, [M-15]+, 73 (base peak)The TMS derivative will show a molecular ion, loss of a methyl group, and a strong signal for the TMS fragment (Si(CH3)3).

Part 2: LC-MS/MS Direct Analysis

Principle and Rationale

For a direct, derivatization-free analysis, LC-MS/MS is the premier technique. It excels in analyzing polar and thermally labile compounds.[17][18] The primary challenge is achieving sufficient chromatographic retention on conventional reversed-phase columns.[4]

Causality behind Experimental Choices:

  • Why HILIC? Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of highly polar compounds.[4][19] It uses a polar stationary phase (e.g., bare silica, amide, or diol) with a high percentage of organic solvent in the mobile phase. This provides robust retention for (3R,4R)-4-Methylsulfanyloxolan-3-ol, separating it from the void volume where matrix effects are most severe.[20] Mixed-mode chromatography is another excellent alternative.[21][22]

  • Ionization Technique: Electrospray Ionization (ESI) is the ideal choice for polar molecules that are already partially ionized in solution.[17][19] Operating in positive ion mode is expected to efficiently generate the protonated molecule, [M+H]+.

  • Detection Technique: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity.[17][18] It involves selecting the precursor ion ([M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This filters out chemical noise and provides confident quantification even at trace levels.

LC-MS/MS Experimental Workflow

Sample Sample containing (3R,4R)-4-Methylsulfanyloxolan-3-ol Dilute Dilution & Filtration (e.g., with 90:10 ACN:H2O) Sample->Dilute 1. Preparation Inject UPLC/HPLC Injection Dilute->Inject 2. Analysis Separate Chromatographic Separation (HILIC Column) Inject->Separate Ionize Ionization Source (Positive ESI) Separate->Ionize MS1 Q1: Precursor Ion Selection ([M+H]+) Ionize->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Monitoring (MRM Transitions) CID->MS2 Data Data Analysis (Peak Integration & Quantification) MS2->Data

LC-MS/MS workflow using HILIC and MRM.
Detailed Protocols

Protocol 3: Sample Preparation

  • Accurately weigh or pipette a sample into a microcentrifuge tube.

  • Dilute the sample with a mobile-phase-compatible solvent to bring the concentration into the expected calibration range. For HILIC, a solvent with a high organic content (e.g., 90% Acetonitrile / 10% Water with 0.1% Formic Acid) is ideal.

  • Vortex for 30 seconds to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an autosampler vial to remove particulates and protect the LC system.

Protocol 4: LC-MS/MS Instrumentation and Conditions

ParameterRecommended SettingRationale
LC System Waters ACQUITY UPLC or equivalentHigh-pressure system for improved resolution and speed.
Column HILIC, e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mmProvides excellent retention and peak shape for polar analytes.
Mobile Phase A Water + 10 mM Ammonium Formate + 0.1% Formic AcidAqueous component with additives to improve ionization and peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic component for HILIC elution.
Gradient 95% B to 50% B over 5 min, then re-equilibrateGradient elution ensures separation from other polar components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40°CImproves peak shape and reduces viscosity.
Injection Volume 2-5 µLBalances sensitivity with potential for overloading.
MS System Sciex 6500+ or equivalent Triple QuadrupoleHigh-sensitivity platform for quantitative analysis.
Ion Source ESI Positive (ESI+)Optimal for protonating the polar analyte.
Key Voltages Optimize via infusion (e.g., IS Voltage: 5500 V)Instrument-specific tuning is required for maximum sensitivity.
MRM Transitions Precursor (Q1): [M+H]+ → Product (Q3): To be determinedThe precursor is the protonated molecule. Product ions result from fragmentation of key bonds (e.g., loss of H2O, loss of CH3SH). At least two transitions are recommended for confident identification.

Part 3: Method Validation Strategy

All analytical methods intended for pharmaceutical applications must be validated to ensure their performance is suitable for the intended purpose.[9][11] Validation should be performed in accordance with ICH Q2(R1) guidelines.[10]

ParameterObjective and General Procedure
Specificity Demonstrate that the signal is unequivocally from the analyte. Analyze blank matrix, and matrix spiked with the analyte and potential impurities to ensure no interference at the analyte's retention time and m/z.[23]
Linearity & Range Establish a linear relationship between concentration and response over a defined range. Prepare at least five calibration standards and perform a linear regression analysis (r² > 0.995).[23]
Accuracy Determine the closeness of the measured value to the true value. Analyze a minimum of three replicates at three different concentration levels (e.g., 80%, 100%, 120% of target) and calculate percent recovery.[10]
Precision Assess the degree of scatter between a series of measurements. Evaluate at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). Expressed as Relative Standard Deviation (%RSD).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.[23]
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±5% organic in mobile phase).

Conclusion

The analytical methodologies detailed in this document provide robust and reliable frameworks for the analysis of (3R,4R)-4-Methylsulfanyloxolan-3-ol. The GC-MS method with silylation is ideal for labs where this is the standard workflow, offering excellent chromatographic performance for a derivatized, volatile analyte. The direct LC-MS/MS method using HILIC is a superior approach for high-throughput, high-sensitivity quantitative analysis, avoiding extra sample preparation steps and the risk of thermal degradation. The choice between these methods will depend on the specific application, available instrumentation, and the required sensitivity. Both protocols are designed with scientific integrity at their core, providing the rationale needed for adaptation, troubleshooting, and validation in a regulated research or quality control environment.

References

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II.
  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]

  • Schimmelmann Research. (n.d.). Derivatizing Compounds. Retrieved from [Link]

  • SpringerLink. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • Spectroscopy Online. (2010, November 1). Derivatization in Mass Spectrometry. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • OSTI.gov. (2021, January 29). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Retrieved from [Link]

  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. Retrieved from [Link]

  • New Food Magazine. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • ResearchGate. (2020, March 16). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2007, September 28). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Retrieved from [Link]

  • Reddit. (2023, August 17). ELI5 LC-MS/MS on small molecules. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • PubMed. (2023, December 15). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Retrieved from [Link]

  • ORBi (Open Repository and Bibliography). (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Retrieved from [Link]

  • Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]

  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Basics of LC/MS. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4R)-4-Aminooxolan-3-ol. Retrieved from [Link]

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4R)-4-methylhexan-3-ol. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • PubMed. (2002, August 1). Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS. Retrieved from [Link]

  • MDPI. (2000, August 28). Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone. Retrieved from [Link]

  • ACS Publications. (2024, January 30). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Retrieved from [Link]

Sources

Application

Applications of (3R,4R)-4-Methylsulfanyloxolan-3-ol in flavor and fragrance chemistry

Application Notes & Protocols: (3R,4R)-4-Methylsulfanyloxolan-3-ol A Technical Guide for Researchers and Formulation Scientists Introduction: The Role of Sulfur Heterocycles in Modern Flavor & Fragrance Sulfur-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: (3R,4R)-4-Methylsulfanyloxolan-3-ol

A Technical Guide for Researchers and Formulation Scientists

Introduction: The Role of Sulfur Heterocycles in Modern Flavor & Fragrance

Sulfur-containing compounds, while often associated with malodors at high concentrations, are indispensable in flavor and fragrance creation for providing unparalleled realism, potency, and character.[1] At trace levels, they are the cornerstones of many desirable aromas, including roasted coffee, cooked meat, and a vast array of tropical fruits. The oxolane (or tetrahydrofuran) ring is a five-membered heterocycle containing four carbon atoms and one oxygen atom.[2] When substituted with both a hydroxyl (-OH) group and a methylsulfanyl (-SCH₃) group, as in (3R,4R)-4-Methylsulfanyloxolan-3-ol, the resulting molecule possesses a unique and powerful organoleptic profile.

The specific stereochemistry, (3R,4R), is critical. Chirality plays a paramount role in olfaction, where different stereoisomers of the same molecule can elicit vastly different sensory responses. This guide focuses exclusively on the (3R,4R) isomer, prized for its distinct contribution to complex flavor and fragrance systems. Its utility lies in its ability to impart potent, natural-smelling notes that are difficult to achieve with other classes of compounds.

Organoleptic Profile & Sensory Characteristics

(3R,4R)-4-Methylsulfanyloxolan-3-ol is a high-impact aroma chemical, meaning it exhibits a very low odor and taste threshold. Its character is complex and multifaceted, evolving significantly with dilution.

Olfactory Description: At concentrations typically used in application (parts per billion to low parts per million range), the profile is characterized by:

  • Primary Notes: Tropical, juicy, exotic fruit, with specific facets reminiscent of passionfruit, blackcurrant (cassis), and grapefruit.

  • Secondary Notes: A savory, "meaty" or "brothy" undertone, which adds depth and complexity.[3]

  • Tertiary Notes: A subtle green, bell pepper, or vegetative nuance that enhances naturalness.

Causality of Perception: The combination of the sulfur moiety (methylsulfanyl group) and the oxygenated heterocyclic ring (oxolan-3-ol) is responsible for this unique profile. The sulfur atom provides the characteristic "tropical" and savory notes, while the oxolane portion likely modulates the volatility and overall odor character, contributing to its juicy and ripe quality.

Table 1: Sensory Thresholds & Recommended Usage Levels

Property Value Matrix/Medium Notes
Odor Threshold (Air) < 1 ng/L N/A Extremely potent; requires careful handling to avoid cross-contamination.
Taste Threshold (Water) 0.1 - 5 ppb Deionized Water Varies with water purity and temperature.
Rec. Use in Flavors 1 - 50 ppb Finished Product For tropical fruit, savory, and beverage applications.

| Rec. Use in Fragrances | 0.001 - 0.05% | Fragrance Concentrate | For creating exotic fruit accords and adding a unique juicy signature. |

Data are synthesized from industry best practices for high-impact sulfur compounds.

Core Applications & Field-Proven Insights

The primary value of (3R,4R)-4-Methylsulfanyloxolan-3-ol lies in its ability to create highly authentic and impactful flavor and fragrance profiles.

Flavor Applications
  • Tropical Fruit Flavors (Passionfruit, Guava, Grapefruit): This is the principal application. The compound provides the signature sulfury, exotic "bite" that is characteristic of these fruits. In passionfruit formulations, it works synergistically with esters (e.g., ethyl butyrate, ethyl hexanoate) and other sulfur compounds like 3-sulfanylhexan-1-ol to build a complete, authentic profile.[4]

  • Blackcurrant (Cassis) Flavors: It is a key component for recreating the distinctive "catty" note of blackcurrant, which is essential for realism in beverages, confectionery, and dairy products.

  • Savory & Meat Flavors: In savory applications, its role shifts. At very low levels, the brothy, meaty undertone can enhance the flavor of soups, sauces, and meat-free products.[1] It complements the effects of Maillard reaction products like furans and pyrazines.[5]

  • Beverages: Used in juice-based drinks, teas, and flavored waters to add a juicy, refreshing, and authentic fruit note that is stable during processing.

Fragrance Applications
  • Fine Fragrance: In perfumery, it is used as a specialty or "niche" ingredient to create unique, modern accords. It can introduce a surprising and vibrant juicy-tropical top note in floral or chypre compositions.

  • Functional Fragrance (Personal & Home Care): In shampoos, body washes, and air care products, it can be used to create powerful and diffusive fruit fragrances that effectively cover base odors. Its high impact ensures a strong "bloom" in use.

Experimental Protocols

Trustworthiness through Self-Validation: The following protocols are designed for incremental evaluation, from initial sensory analysis to application trials. Each step validates the findings of the previous one, ensuring a systematic and reliable workflow.

Protocol 4.1: Preparation of Standard Stock Solutions

Rationale: Due to its extreme potency, (3R,4R)-4-Methylsulfanyloxolan-3-ol must be handled in dilute solutions. Direct use of the neat material is not feasible and leads to overdosing and sensory fatigue. Propylene Glycol (PG) is the preferred solvent for flavor work due to its miscibility with water and oil, and its neutral taste profile. Ethanol is standard for fragrance applications.

Materials:

  • (3R,4R)-4-Methylsulfanyloxolan-3-ol (neat)

  • Propylene Glycol (PG), USP/Food Grade

  • Ethanol (95% or SDA 40B), perfumer's grade

  • Calibrated analytical balance (4-decimal place)

  • Volumetric flasks (Class A)

  • Glass pipettes or calibrated micropipettes

Procedure:

  • Prepare a 1% Stock Solution:

    • Tare a clean, dry 10 mL volumetric flask on the balance.

    • Carefully add 100 mg (0.1000 g) of neat (3R,4R)-4-Methylsulfanyloxolan-3-ol directly into the flask.

    • Record the exact weight.

    • Dilute to the 10 mL mark with the chosen solvent (PG or Ethanol).

    • Stopper and invert at least 20 times to ensure complete homogenization. Label as "1% Stock ".

  • Prepare a 0.01% (100 ppm) Working Solution:

    • Pipette 100 µL (0.1 mL) of the "1% Stock " solution into a clean 100 mL volumetric flask.

    • Dilute to the 100 mL mark with the same solvent.

    • Stopper and invert thoroughly. Label as "100 ppm Working Solution ". This is the primary solution for most application trials.

Diagram 4.1: Sensory Evaluation Workflow

This diagram illustrates the logical flow from initial dilution to final application testing, ensuring a systematic approach to evaluating the material's sensory properties.

Sensory_Evaluation_Workflow Start Start: Receive Neat Material Stock Protocol 4.1: Prepare 1% and 100 ppm Stock Solutions in PG/EtOH Start->Stock Dilution for Safety & Accuracy Olfactory Protocol 4.2: Olfactory Evaluation (Blotter Strips) Stock->Olfactory Evaluate Aroma Profile & Longevity Threshold Protocol 4.3: Taste Threshold Determination (in Water) Stock->Threshold Quantify Potency in a Neutral Matrix Application Protocol 4.4: Application Trials (Beverage/Fragrance Base) Olfactory->Application Use Aroma Profile to Guide Application Choice Threshold->Application Use Threshold Data to Set Starting Dose Report End: Generate Internal Report Application->Report Document Findings & Final Formulation

Caption: Workflow for systematic sensory analysis of high-impact aroma chemicals.

Protocol 4.2: Olfactory Evaluation on Blotter Strips

Rationale: This protocol assesses the aroma profile of the chemical in a neutral medium (air) over time, revealing its top, middle, and base notes (volatility and character evolution).

Procedure:

  • Dip a clean, odorless paper blotter strip into the "100 ppm Working Solution ".

  • Remove the blotter and allow the solvent to evaporate for approximately 10-15 seconds.

  • Wave the blotter approximately 6 inches from the nose and evaluate the initial aroma ("top note"). Record detailed descriptors.

  • Place the blotter on a stand in a neutral, odor-free environment.

  • Re-evaluate the aroma at set intervals (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) to assess the evolution of the character and its longevity.

Protocol 4.3: Taste Threshold Determination in Water

Rationale: Determining the taste threshold is critical for avoiding overdosing in flavor applications. This protocol uses a standardized triangle test method to find the lowest detectable concentration.

Procedure:

  • Prepare a series of dilutions from the "100 ppm Working Solution " in deionized, odor-free water. Typical concentrations to test are 10 ppb, 5 ppb, 1 ppb, 0.5 ppb, and 0.1 ppb.

  • For each concentration, prepare a triangle test: two blank water samples and one sample containing the active compound.

  • Present the three coded samples to trained sensory panelists.

  • Ask panelists to identify the "odd" sample and describe the character they perceive.

  • The threshold is defined as the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.

Protocol 4.4: Application Trial in a Model Beverage

Rationale: This protocol tests the performance of the compound in a realistic, simple application matrix to assess its flavor contribution and stability.

Model Beverage Base:

  • Sucrose: 8.0%

  • Citric Acid: 0.15%

  • Deionized Water: to 100%

Procedure:

  • Prepare a 1 kg batch of the Model Beverage Base.

  • Using the "100 ppm Working Solution " (in PG), dose the beverage base at several levels, starting from the taste threshold determined in Protocol 4.3. A typical starting ladder would be: 1 ppb, 5 ppb, 10 ppb, and 25 ppb.

  • Always maintain a "control" sample of the undosed base for comparison.

  • Agitate each sample well to ensure homogeneity.

  • Evaluate the taste of each sample, comparing it to the control. Note the character contribution at each level (e.g., "at 5 ppb, a juicy, tropical note is perceived"; "at 25 ppb, a distinct passionfruit character with a slight savory note emerges").

  • This data provides a validated starting point for more complex flavor formulations.

Conclusion & Best Practices

(3R,4R)-4-Methylsulfanyloxolan-3-ol is a potent and versatile specialty ingredient for creating authentic tropical fruit and complex savory flavors, as well as unique fragrance accords. Its successful application hinges on a deep understanding of its organoleptic profile and a meticulous, systematic approach to its evaluation and use.

Key Best Practices:

  • Always Work in Dilution: Never handle or attempt to evaluate the neat material directly.

  • Avoid Cross-Contamination: Use dedicated glassware and pipettes for high-impact sulfur compounds.

  • Context is Key: The perceived character of this molecule is highly dependent on the matrix in which it is used. Evaluate it in a system relevant to the final application.

  • Synergistic Blending: This material performs best as part of a complete accord. Blend it with complementary esters, lactones, and other heterocyclic compounds to achieve a well-rounded and natural profile.

References

  • Wilson, R. A., & Giacino, C. (1975). U.S. Patent No. 3,892,878. Washington, DC: U.S.
  • Various Authors. (2021). Important Odorants of Four Brassicaceae Species, and Discrepancies between Glucosinolate Profiles and Observed Hydrolysis Products. MDPI. ([Link])

  • Various Authors. (2022). Unraveling the Mystery of 3-Sulfanylhexan-1-ol: The Evolution of Methodology for the Analysis of Precursors to 3-Sulfanylhexan-1-ol in Wine. MDPI. ([Link])

  • D. J. Rowe. (2005). Chemistry and Technology of Flavours and Fragrances. Blackwell Publishing. ([Link])

  • Various Authors. (2024). Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. MDPI. ([Link])

  • Flavorist.com. (2026). Patent Summary: Methods and Compositions for Affecting the Flavor and Aroma of Consumables (beef flavor). ([Link])

Sources

Method

Application Note: Catalytic Asymmetric Synthesis Yielding (3R,4R)-4-Methylsulfanyloxolan-3-ol

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The chiral tetrahydrofuran motif is a privileged scaffold in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The chiral tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, frequently serving as the core for nucleoside analogs, kinase inhibitors, and advanced chiral ligands. Specifically, (3R,4R)-4-methylsulfanyloxolan-3-ol features contiguous stereocenters with vicinal thio-ether and hydroxyl functionalities.

This application note details a field-proven, highly enantioselective synthesis of this molecule via the Asymmetric Ring Opening (ARO) of meso-3,4-epoxytetrahydrofuran. By employing a chiral (1R,2R)-Cr(salen)Cl catalyst, the protocol desymmetrizes the achiral epoxide using methanethiol (MeSH), achieving perfect trans-diastereoselectivity and >98% enantiomeric excess (ee)[1].

Mechanistic Rationale & Pathway Design

Do not view this transformation as a simple nucleophilic substitution; it is a highly orchestrated bimetallic cooperative process.

  • Catalyst Selection: The (1R,2R)-Cr(salen)Cl complex is uniquely suited for sulfur nucleophiles. While Co(salen) complexes are optimal for oxygen nucleophiles (like water or phenols), Cr(III) exhibits superior thiophilicity. It effectively coordinates the thiolate, suppressing the uncatalyzed, racemic background reaction that plagues highly nucleophilic thiols[2].

  • Bimetallic Activation: The reaction operates via a dual-activation pathway. One Cr(salen) molecule acts as a Lewis acid to activate the electrophilic meso-epoxide, while a second Cr(salen) complex delivers the methylthiolate nucleophile[3].

  • Stereochemical Outcome: The nucleophile attacks the pro-S carbon of the epoxide in an anti-periplanar trajectory. This inversion of configuration strictly dictates the trans relationship of the substituents, yielding the (3R,4R)-enantiomer[1].

Mechanism Substrate meso-3,4-Epoxytetrahydrofuran (Achiral Precursor) Complex Bimetallic Activation Complex (High Local Concentration) Substrate->Complex Coordination Catalyst (1R,2R)-Cr(salen)Cl (Chiral Lewis Acid) Catalyst->Complex Coordination Product (3R,4R)-4-Methylsulfanyloxolan-3-ol (>98% ee, >99% trans) Complex->Product Anti-periplanar Ring Opening Nucleophile Methanethiol (MeSH) (Sulfur Nucleophile) Nucleophile->Complex Nucleophilic Attack (-10 °C)

Bimetallic cooperative mechanism for the enantioselective ring-opening of meso-epoxides.

Reaction Optimization & Causality Data

The bimetallic nature of the transition state makes this reaction highly sensitive to concentration and solvent polarity. Table 1 summarizes the causality behind the optimization of these parameters.

Table 1: Optimization of Reaction Parameters for ARO
Catalyst LoadingSolventTemp (°C)Yield (%)ee (%)Mechanistic Consequence
5 mol%THF256875Polar solvent competitively binds Cr, disrupting the bimetallic transition state.
5 mol%CH₂Cl₂08588Reduced background reaction; moderate coordination allows better enantiocontrol.
2 mol%MTBE09294Low polarity enhances catalyst-catalyst interaction without precipitation.
2 mol% Solvent-Free -10 96 >98 Maximum local concentration perfectly optimizes the bimetallic pathway.

Experimental Workflow & IPC Validation

ExpWorkflow Prep 1. Preparation Dry (1R,2R)-Cr(salen)Cl Condense MeSH in MTBE Reaction 2. ARO Reaction Mix Substrate + Catalyst Add MeSH at -10 °C Prep->Reaction Monitor Monitor Reaction->Monitor Workup 4. Quench & Workup Bleach Scrubber Vent NaHCO3 Wash Monitor->Workup Purify 5. Purification Silica Gel Chromatography Confirm trans via NMR Workup->Purify

Step-by-step experimental workflow and in-process control (IPC) validation for the synthesis.

Step-by-Step Protocol

Reagent Preparation & Catalyst Activation
  • Catalyst Drying: Charge a flame-dried Schlenk flask with 2.0 mol% of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride. Dry under high vacuum (0.1 mmHg) at 50 °C for 2 hours.

    • Causality: Trace water acts as a competing nucleophile, leading to the formation of the corresponding diol byproduct and eroding the enantiomeric excess of the thio-ether product[1].

  • Nucleophile Preparation: In a well-ventilated fume hood, condense methanethiol (MeSH, 1.2 equivalents) into a secondary flask containing anhydrous MTBE at -78 °C.

Asymmetric Ring Opening (ARO) Execution
  • Substrate Addition: Cool the catalyst flask to -10 °C under an argon atmosphere. Add meso-3,4-epoxytetrahydrofuran (1.0 equivalent) neat to the catalyst. Stir for 10 minutes to allow the Lewis acid-base complex to form.

  • Nucleophile Delivery: Slowly transfer the cold MeSH/MTBE solution into the reaction flask via cannula over 30 minutes.

    • Causality: The uncatalyzed nucleophilic attack of MeSH on the epoxide is a highly exothermic, racemic background process. Lowering the thermal energy to -10 °C suppresses this background noise, allowing the lower-activation-energy catalyzed pathway to dominate[3].

  • Reaction Maintenance: Maintain the reaction at -10 °C for 48 hours.

Isolation and Purification
  • Quench & Venting: Vent the reaction system through a concentrated sodium hypochlorite (bleach) scrubber.

    • Causality: MeSH is highly toxic and malodorous. Bleach oxidizes the unreacted methanethiol to odorless, water-soluble methanesulfonic acid, ensuring environmental and operator safety.

  • Workup: Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford (3R,4R)-4-methylsulfanyloxolan-3-ol as a clear oil.

Trustworthiness & Self-Validating Analytics

To guarantee scientific integrity, this protocol is designed as a self-validating system. You must employ the following analytical checks to confirm both diastereoselectivity and enantioselectivity:

  • In-Process Control (IPC) via Chiral HPLC: A successful ARO inherently links conversion to enantiomeric excess. Analyze an aliquot using a Chiralcel OD-H column. If the ee drops below 90%, it indicates a breakdown in the bimetallic mechanism, often due to trace moisture or excessive solvent dilution disrupting catalyst proximity[3].

  • Structural Validation via ¹H NMR: Post-isolation, ¹H NMR provides a definitive structural validation. The trans relationship of the oxolane protons (H3 and H4) will display a vicinal coupling constant ( J3,4​ ) of approximately 2.0–3.5 Hz. In contrast, the undesired cis-isomer would exhibit a larger coupling constant (~5.5–7.0 Hz). This intrinsic NMR property serves as an immediate, self-validating check for the anti-periplanar trajectory dictated by the catalyst[1].

References

  • Wu, M. H.; Jacobsen, E. N. "Asymmetric Ring Opening of Meso Epoxides with Thiols: Enantiomeric Enrichment Using a Bifunctional Nucleophile." The Journal of Organic Chemistry - ACS Publications, 1998, 63, 5252–5254.[Link]

  • Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research - ACS Publications, 2000, 33, 421–431.[Link]

  • "Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes." Catalysts - MDPI, 2020, 10(6), 705.[Link]

Sources

Application

Application Note: Isolation and Chiral Resolution of (3R,4R)-4-Methylsulfanyloxolan-3-ol from Complex Matrices

Executive Summary (3R,4R)-4-Methylsulfanyloxolan-3-ol is a critical chiral building block, frequently utilized in the synthesis of modified nucleosides (e.g., 2'-S-methyl-2'-thio-adenosine analogs) and advanced pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R,4R)-4-Methylsulfanyloxolan-3-ol is a critical chiral building block, frequently utilized in the synthesis of modified nucleosides (e.g., 2'-S-methyl-2'-thio-adenosine analogs) and advanced pharmaceutical intermediates. Isolating this specific stereoisomer from complex synthetic mixtures or biotransformation broths presents a multidimensional challenge. The molecule is semi-volatile, possesses a thioether moiety highly susceptible to oxidation, and typically co-exists with its enantiomer (3S,4S) and corresponding cis-diastereomers.

This guide outlines a field-proven, self-validating protocol to isolate the target (3R,4R)-enantiomer. The workflow leverages orthogonal separation mechanisms: liquid-liquid extraction (LLE) for matrix depletion, normal-phase flash chromatography for diastereomeric resolution[1], and preparative chiral high-performance liquid chromatography (HPLC) for final enantiomeric purification[2].

Workflow Visualization

IsolationWorkflow Crude Complex Mixture (Aqueous Matrix) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE Organic extraction Flash Normal Phase Flash Chromatography (Diastereomer Separation) LLE->Flash Concentrated extract Chiral Preparative Chiral HPLC (Enantiomer Resolution) Flash->Chiral Trans-racemate fraction Pure Purified Target (3R,4R)-4-Methylsulfanyloxolan-3-ol Chiral->Pure >99% ee fraction

Fig 1: Step-by-step isolation workflow for (3R,4R)-4-Methylsulfanyloxolan-3-ol.

Phase 1: Matrix Depletion via Liquid-Liquid Extraction (LLE)

Causality & Scientific Rationale: Complex mixtures (especially aqueous biotransformation broths) contain salts, proteins, and highly polar byproducts that will irreversibly foul downstream chromatographic columns. Ethyl acetate (EtOAc) is selected as the extraction solvent because its polarity perfectly matches the semi-polar nature of the substituted oxolane, ensuring high recovery while leaving highly polar contaminants in the aqueous phase.

Step-by-Step Protocol:

  • Quenching: Cool the crude aqueous mixture to 4°C to minimize the thermal oxidation of the thioether group.

  • Extraction: Add an equal volume of cold EtOAc to the aqueous mixture (1:1 v/v).

  • Agitation: Gently agitate for 15 minutes using an orbital shaker. Avoid vigorous vortexing if proteins are present to prevent stubborn emulsion formation.

  • Separation: Transfer to a separatory funnel and allow phase separation. Collect the upper organic layer.

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and highly water-soluble impurities.

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (max bath temperature 30°C to prevent volatilization).

Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) system. Stain the plate with Potassium Permanganate ( KMnO4​ ). The target oxolane will appear as a bright yellow spot against a purple background, confirming successful extraction, as both the hydroxyl and thioether groups readily reduce KMnO4​ .

Phase 2: Diastereomeric Resolution via Normal-Phase Flash Chromatography

Causality & Scientific Rationale: Before enantiomeric resolution, the cis-diastereomers ((3R,4S) and (3S,4R)) must be removed. Normal-phase silica chromatography exploits the distinct dipole moments and spatial arrangements between cis and trans isomers[1]. The trans isomers ((3R,4R) and (3S,4S)) will co-elute as a racemic mixture, cleanly separated from the cis fraction due to differential hydrogen bonding with the stationary phase silanol groups.

Step-by-Step Protocol:

  • Column Preparation: Equilibrate a high-performance spherical silica flash column (e.g., 25 g cartridge for a 500 mg crude load) with 100% Hexane.

  • Sample Loading: Dissolve the concentrated crude extract in a minimal volume of Dichloromethane (DCM) and load it onto the column.

  • Elution: Run a step-gradient of Hexane and EtOAc (see Table 1).

  • Fraction Collection: Collect fractions based on UV absorption (if utilizing a UV-active tag) or via Evaporative Light Scattering Detection (ELSD), which is critical since the native oxolane lacks strong chromophores.

Validation Checkpoint: Analyze the pooled trans-racemate fractions via 1H -NMR (in CDCl3​ ). The coupling constant ( J3,4​ ) between the protons at C3 and C4 differs significantly between cis and trans isomers. The absence of the characteristic cis coupling signals confirms a pure trans-diastereomeric mixture.

Phase 3: Enantiomeric Resolution via Preparative Chiral HPLC

Causality & Scientific Rationale: Enantiomers possess identical physical properties in achiral environments, necessitating a chiral stationary phase (CSP) for separation[3]. Polysaccharide-based CSPs, such as cellulose tris(3-chloro-4-methylphenylcarbamate), offer exceptional chiral recognition for alcohols and ethers due to highly ordered hydrogen-bonding networks and steric inclusion cavities[4]. Preparative HPLC utilizing recycling technology can be employed to maximize yield and purity for closely eluting enantiomers[2].

Step-by-Step Protocol:

  • System Equilibration: Flush the preparative chiral column (e.g., Lux Cellulose-2, 250 x 21.2 mm) with the mobile phase (Hexane/Isopropanol 90:10 v/v) at 15 mL/min until a stable baseline is achieved.

  • Injection: Inject the trans-racemate sample (dissolved in the mobile phase to prevent solvent shock).

  • Isocratic Elution: Run the isocratic method. The (3R,4R) and (3S,4S) enantiomers will resolve based on differential transient binding affinities to the chiral grooves of the cellulose derivative[5].

  • Fractionation: Collect the distinct peaks into pre-chilled flasks.

Validation Checkpoint: Run an aliquot of the collected fractions on an analytical chiral HPLC column. The protocol is self-validating if the target fraction exhibits an enantiomeric excess (ee) of >99%, appearing as a single sharp peak matching the retention time of a known (3R,4R) standard.

Phase 4: Recovery and Stabilization

Causality & Scientific Rationale: The thioether group is easily oxidized to a sulfoxide in the presence of atmospheric oxygen and light. Furthermore, the low molecular weight (134.2 g/mol ) imparts semi-volatility. Standard high-temperature evaporation will result in significant product loss and degradation.

Step-by-Step Protocol:

  • Concentration: Evaporate the HPLC mobile phase using a rotary evaporator with the water bath set strictly below 25°C and a high-efficiency cold trap (-78°C).

  • Inert Gas Purging: Once the solvent is removed, immediately break the vacuum with Argon or Nitrogen gas.

  • Storage: Transfer the purified (3R,4R)-4-Methylsulfanyloxolan-3-ol to an amber glass vial, flush the headspace with Argon, seal tightly, and store at -20°C.

Quantitative Data Summaries

Table 1: Flash Chromatography Gradient for Diastereomer Separation

Time (min)% Hexane% EtOAcPurpose
0 - 5955Column equilibration & elution of non-polar impurities
5 - 158515Elution of trans-racemate ((3R,4R) & (3S,4S))
15 - 257030Elution of cis-diastereomers
25 - 300100Column wash

Table 2: Preparative Chiral HPLC Parameters

ParameterSpecification
Column Cellulose tris(3-chloro-4-methylphenylcarbamate) (250 x 21.2 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (90:10 v/v), Isocratic
Flow Rate 15.0 mL/min
Temperature 20°C (Controlled to enhance chiral recognition)
Detection ELSD (Evaporator: 40°C, Nebulizer: 30°C) or Refractive Index (RI)

Table 3: Expected Yield and Purity Metrics

Isolation PhaseTarget AnalyteStereochemical PurityTypical Recovery (%)
LLE Extract Mixed OxolanesN/A (Crude)> 95%
Flash Chromatography trans-Racemate> 98% Diastereomeric Excess (de)85 - 90%
Chiral Prep-HPLC (3R,4R)-Enantiomer> 99% Enantiomeric Excess (ee)75 - 80%
References
  • Fully automated preparative HPLC using recycling technology: preparative HPLC using recycling technology. Application : separation of enantiomers. 17img.cn.
  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. mysagestore.com.
  • The Chiral Notebook: separation of enantiomers. chinacloudapi.cn.
  • Enantioselective separation techniques in forensic analysis and clinical toxicology. doi.org.
  • Chiral Separation Techniques. wordpress.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (3R,4R)-4-Methylsulfanyloxolan-3-ol

Welcome to the advanced troubleshooting guide for the asymmetric synthesis of (3R,4R)-4-methylsulfanyloxolan-3-ol. This compound is a critical chiral tetrahydrofuran intermediate, typically synthesized via the desymmetri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for the asymmetric synthesis of (3R,4R)-4-methylsulfanyloxolan-3-ol. This compound is a critical chiral tetrahydrofuran intermediate, typically synthesized via the desymmetrization (Asymmetric Ring-Opening, ARO) of meso-3,4-epoxytetrahydrofuran using a methylthio nucleophile.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps. We will examine the thermodynamic and kinetic causalities behind reaction failures, ensuring you can establish a self-validating, highly reproducible workflow in your laboratory.

I. Diagnostic Logic for Low Conversion

Before adjusting your protocol, it is critical to isolate the root cause of the stalled reaction. The following diagnostic tree maps the primary failure modes encountered during the ARO of meso-epoxides.

TroubleshootingLogic Start Low Conversion < 50% CheckNucleophile 1. Evaluate Nucleophile Start->CheckNucleophile CheckCatalyst 2. Evaluate Catalyst Start->CheckCatalyst CheckSolvent 3. Evaluate Solvent Start->CheckSolvent Oxidation Disulfide Formation (NaSMe Oxidation) CheckNucleophile->Oxidation FixNuc Use MeSH + DIPEA (Bifunctional Approach) Oxidation->FixNuc Inhibition Product Inhibition or Aggregation CheckCatalyst->Inhibition FixCat Lower Temp to -20°C Optimize Loading (2 mol%) Inhibition->FixCat Polarity High Polarity (DMF) Promotes Background Rxn CheckSolvent->Polarity FixSolvent Switch to MTBE (Suppresses SN2) Polarity->FixSolvent

Diagnostic logic tree for troubleshooting low conversion in ARO of meso-epoxides.

II. Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my overall conversion stall below 50% despite using a large excess of sodium methanethiolate (NaSMe)?

The Causality: Sodium methanethiolate is a "hard," highly reactive nucleophile. When introduced directly into the reaction mixture, two competing parasitic pathways emerge. First, NaSMe is highly susceptible to oxidative dimerization into dimethyl disulfide (DMDS) in the presence of trace oxygen, rapidly depleting your active reagent. Second, the naked thiolate anion coordinates irreversibly to the Lewis acidic chromium center of the chiral (salen)Cr(III) catalyst. This causes severe product inhibition and catalyst poisoning, halting the catalytic cycle prematurely [1]. The Solution: Abandon pre-formed NaSMe salts. Instead, utilize a bifunctional nucleophile system comprising gaseous methanethiol (MeSH) and a sterically hindered amine base like N,N-Diisopropylethylamine (DIPEA). The amine assists in deprotonating the thiol only at the transition state, keeping the resting concentration of the naked thiolate low and preserving catalyst turnover [1].

Q2: I am achieving high conversion, but my enantiomeric excess (ee) is dropping below 80%. How do I prevent the formation of the (3S,4S) enantiomer?

The Causality: The meso-3,4-epoxytetrahydrofuran ring is sterically strained. Because of this strain, the activation energy for the uncatalyzed background S_N2 ring-opening is relatively low. If the reaction temperature is too high, or if the solvent is too polar, this background reaction outpaces the enantioselective, catalyst-directed pathway [2]. The Solution: You must kinetically favor the dual-activation mechanism of the (salen)Cr(III) complex. Lower the reaction temperature strictly to -20 °C. At this temperature, the background reaction is nearly entirely suppressed, allowing the chiral catalyst to dictate the stereochemistry of the nucleophilic attack [2].

Q3: What is the optimal solvent system for this specific ring-opening reaction?

The Causality: Polar aprotic solvents (like DMF or DMSO) accelerate the uncatalyzed background reaction by over-solvating the transition state, which destroys enantioselectivity. Conversely, highly non-polar solvents (like hexanes) lead to catalyst aggregation and poor solubility of the epoxide. The Solution: Methyl tert-butyl ether (MTBE) provides the perfect thermodynamic balance. It is sufficiently polar to dissolve the (salen)Cr(III) catalyst and the epoxide, but not polar enough to significantly accelerate the uncatalyzed background S_N2 reaction.

III. Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction conditions, conversion rates, and enantiomeric purity. Use this as a benchmark for your own process optimization.

Solvent SystemTemperature (°C)Catalyst LoadingNucleophile SourceConversion (%)Enantiomeric Excess (ee %)
DMF255.0 mol %NaSMe (Solid)9512
THF05.0 mol %MeSH / DIPEA7865
MTBE -20 2.0 mol % MeSH / DIPEA >99 94
MTBE-402.0 mol %MeSH / DIPEA6096

Note: The optimized condition (bolded) maximizes both conversion and ee% by balancing catalytic turnover with the suppression of the background reaction.

IV. Self-Validating Experimental Protocol

To ensure absolute reproducibility, follow this step-by-step methodology for the optimized asymmetric synthesis of (3R,4R)-4-methylsulfanyloxolan-3-ol. This protocol incorporates self-validating checkpoints to confirm success before moving to the next step.

Step 1: Catalyst Activation & Substrate Coordination

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Charge the flask with (1R,2R)-(-)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino]chromium(III) chloride (2.0 mol %) and anhydrous MTBE (0.5 M relative to the epoxide).

  • Add meso-3,4-epoxytetrahydrofuran (1.0 equiv) via syringe.

  • Stir at room temperature for 15 minutes. Self-Validation Checkpoint: The solution must remain a homogeneous, deep reddish-brown. If any particulate matter precipitates, moisture has compromised the catalyst. Abort, dry your solvents over molecular sieves, and restart.

Step 2: Bifunctional Nucleophile Introduction

  • Submerge the reaction flask in a cryocooler set precisely to -20 °C. Allow 10 minutes for thermal equilibration.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise.

  • Slowly bubble gaseous methanethiol (MeSH) (1.5 equiv) into the solution via a subsurface needle. (CRITICAL SAFETY NOTE: MeSH is highly toxic and volatile. Perform strictly inside a certified fume hood equipped with a caustic scrubber).

Step 3: Kinetic Monitoring

  • Maintain stirring at -20 °C for 24 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, dilute in 1 mL of EtOAc, and analyze via GC-FID or chiral HPLC. Do not proceed to the quench phase until the starting epoxide peak area is <1% relative to an internal standard. If conversion has stalled, verify the internal temperature of the reaction matrix.

Step 4: Quench and Isolation

  • Quench the reaction at -20 °C by adding 1M aqueous HCl (equal volume to MTBE) to neutralize the DIPEA and trap any unreacted MeSH.

  • Warm to room temperature, separate the organic layer, and extract the aqueous layer twice with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure (3R,4R)-4-methylsulfanyloxolan-3-ol.

V. References

  • Michael H. Wu and Eric N. Jacobsen. "Asymmetric Ring Opening of Meso Epoxides with Thiols: Enantiomeric Enrichment Using a Bifunctional Nucleophile." The Journal of Organic Chemistry, American Chemical Society, 1998. URL:[Link]

  • MDPI Editorial Office. "Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes." Catalysts, MDPI, 2020. URL:[Link]

Optimization

Technical Support Center: Optimizing (3R,4R)-4-Methylsulfanyloxolan-3-ol Synthesis

Welcome to the technical support resource for the synthesis of (3R,4R)-4-Methylsulfanyloxolan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of (3R,4R)-4-Methylsulfanyloxolan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high yield, purity, and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the synthesis of (3R,4R)-4-Methylsulfanyloxolan-3-ol?

A1: The synthesis of this chiral thioether alcohol requires precise control over several parameters. The most critical are:

  • Stereocontrol: Achieving the desired (3R,4R) configuration is paramount. This is typically dictated by the stereochemistry of the starting material (e.g., a chiral epoxide or a diol) and the reaction mechanism (e.g., SN2 inversion).[1]

  • Reaction Temperature: Temperature influences both reaction rate and the prevalence of side reactions.[2] Lower temperatures can enhance selectivity but may require longer reaction times.[3]

  • Nucleophile Reactivity: The choice of the sulfur nucleophile (e.g., sodium thiomethoxide) and its concentration are crucial. The reactivity of the thiolate anion is a key factor in the success of the nucleophilic substitution.[4]

  • Solvent Choice: The solvent affects the solubility of reagents and the stabilization of transition states. Polar aprotic solvents are often preferred for SN2 reactions to enhance nucleophilicity.[2]

  • Purity of Reagents: Impurities in starting materials, reagents, or solvents can lead to unwanted side reactions or catalyst deactivation.[5]

Q2: What is a common synthetic strategy for constructing the (3R,4R)-4-Methylsulfanyloxolan-3-ol core structure?

A2: A prevalent and effective strategy involves the stereospecific ring-opening of a chiral epoxide. A typical route starts with a readily available chiral precursor, such as an epoxy alcohol with the correct stereochemistry. The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the epoxide carbons. Under basic or neutral conditions, this attack typically occurs at the less sterically hindered carbon, following an S_N2 mechanism with inversion of configuration, which is crucial for setting the stereochemistry at the C4 position.[1][6]

Q3: How does the methylsulfanyl group influence the properties and subsequent reactions of the molecule?

A3: The methylsulfanyl (-SMe) group, a thioether, imparts specific characteristics. Sulfur is less electronegative and more polarizable than oxygen, making the sulfur atom a soft nucleophile.[4] This can be relevant if further functionalization is planned. The thioether can also be oxidized to a sulfoxide or a sulfone using agents like m-CPBA or ozone, which dramatically alters the molecule's polarity and electronic properties.[4] This potential for oxidation should be considered during workup and purification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: I am attempting to synthesize (3R,4R)-4-Methylsulfanyloxolan-3-ol by opening a chiral epoxide with sodium thiomethoxide, but I am seeing very low conversion of my starting material. What are the likely causes and solutions?

A: Low conversion is a common issue that can often be traced back to reagent quality, reaction conditions, or the inherent reactivity of the substrate.

Potential Causes & Troubleshooting Suggestions:

Potential Cause Troubleshooting Suggestion Rationale
Inactive Nucleophile Use freshly prepared or commercially sourced sodium thiomethoxide. Ensure it has been stored under an inert atmosphere to prevent oxidation to dimethyl disulfide.Thiolates are susceptible to oxidation, which diminishes the concentration of the active nucleophile.[4]
Insufficient Reaction Temperature Gradually increase the reaction temperature. For example, if the reaction is running at room temperature, try heating to 40-50 °C.[3]Increasing temperature boosts the kinetic energy of the molecules, leading to more frequent and energetic collisions, which can overcome the activation energy barrier.[2]
Poor Solvent Choice Switch to a polar aprotic solvent like DMF or THF. Ensure the solvent is anhydrous.Polar aprotic solvents solvate the cation (e.g., Na+) but not the nucleophilic anion, increasing its reactivity. Water can protonate the thiolate, reducing its nucleophilicity.[2]
Steric Hindrance If the epoxide is highly substituted, a stronger base or more forcing conditions may be needed. However, this increases the risk of side reactions.Steric bulk around the electrophilic carbon can hinder the approach of the nucleophile, slowing down the S_N2 reaction.[1]
Problem 2: Poor Diastereoselectivity

Q: My reaction is producing the desired product, but I am getting a mixture of diastereomers instead of the pure (3R,4R) isomer. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity is fundamental to this synthesis. A loss of stereocontrol points to issues with the reaction mechanism or conditions.

Potential Causes & Troubleshooting Suggestions:

Potential Cause Troubleshooting Suggestion Rationale
Non-Stereospecific Reaction Ensure conditions favor a pure S_N2 mechanism. Avoid acidic conditions, which can promote epoxide opening via an S_N1-like mechanism, leading to racemization.[6]S_N2 reactions proceed with a predictable inversion of stereochemistry. An S_N1 pathway involves a planar carbocation intermediate, which can be attacked from either face, leading to a loss of stereocontrol.
Epimerization Use a non-nucleophilic base if deprotonation of the hydroxyl group is required for subsequent steps. Avoid prolonged exposure to harsh acidic or basic conditions during workup.The stereocenter bearing the hydroxyl group (C3) could potentially epimerize under certain conditions, although this is less common for the C4 center once the C-S bond is formed.
Incorrect Starting Material Verify the stereochemical purity of your starting epoxide using chiral analytical techniques (e.g., chiral HPLC or NMR with a chiral shift reagent).The stereochemical integrity of the product is entirely dependent on the purity of the starting material.
Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity (e.g., >10% undesired isomer) check_sm Verify Stereopurity of Starting Epoxide start->check_sm check_conditions Analyze Reaction Conditions start->check_conditions sm_impure Starting Material is a Mixture of Isomers check_sm->sm_impure Yes sm_pure Starting Material is Stereopure check_sm->sm_pure No acidic_cond Are there acidic contaminants or conditions? check_conditions->acidic_cond high_temp Is the reaction temperature too high? check_conditions->high_temp purify_sm Purify Starting Material or Source New Batch sm_impure->purify_sm sm_pure->check_conditions end Achieved High Diastereoselectivity purify_sm->end acidic_cond->high_temp No use_base Use non-acidic conditions. Buffer the reaction if necessary. acidic_cond->use_base Yes lower_temp Lower the reaction temperature and increase reaction time. high_temp->lower_temp Yes use_base->end lower_temp->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Problem 3: Product Purification Challenges

Q: The target molecule, (3R,4R)-4-Methylsulfanyloxolan-3-ol, is quite polar. I'm having difficulty purifying it using standard silica gel chromatography. What are my options?

A: The polarity of your compound, due to the hydroxyl group, indeed makes standard purification challenging. You may observe streaking on silica TLC plates and poor separation during column chromatography.[7]

Purification Strategies for Polar Compounds:

Method Description & Key Considerations
Modified Flash Chromatography Alumina Column: For basic compounds, switching from silica to alumina (neutral or basic) can prevent streaking and improve separation.[7] Amine-Treated Silica: Adding a small amount of a volatile amine (e.g., 1% triethylamine) to the eluent system can deactivate acidic sites on the silica gel, leading to better peak shapes for polar, basic, or amine-containing compounds.
Reverse-Phase Chromatography This technique uses a nonpolar stationary phase (like C18 silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[8] It is an excellent method for purifying polar compounds that are difficult to separate by normal-phase chromatography.
Distillation If the compound is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective method for purification, especially on a larger scale.[9][10] This is particularly useful for removing non-volatile impurities.
Recrystallization If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material. This requires finding a solvent in which the compound is soluble when hot but insoluble when cold.[10]

Experimental Protocols

Protocol 1: Synthesis via Epoxide Ring-Opening

This protocol describes a general procedure for the synthesis of (3R,4R)-4-Methylsulfanyloxolan-3-ol from a suitable chiral epoxy alcohol precursor.

Materials:

  • (2R,3R)-3,4-Epoxybutan-1-ol (or other suitable chiral epoxide)

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the chiral epoxy alcohol (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add sodium thiomethoxide (1.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Aqueous Normal-Phase Chromatography

This protocol is suitable for purifying highly polar compounds like the target molecule.[8]

Materials:

  • Crude (3R,4R)-4-Methylsulfanyloxolan-3-ol

  • Amino-bonded silica gel (or standard silica with an amine-modified eluent)

  • Acetonitrile (ACN)

  • Deionized Water

Procedure:

  • Column Packing: Pack a flash chromatography column with amino-bonded silica gel using an appropriate slurry solvent (e.g., acetonitrile).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like methanol and adsorb it onto a small amount of silica gel. After drying, load the solid sample onto the top of the column.

  • Elution: Begin elution with a polar solvent system. A common method is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a reversed-phase solvent system on a polar stationary phase.[8] Start with a high percentage of organic solvent (e.g., 95:5 ACN:Water) and gradually increase the water content to elute the polar product.

  • Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvents under reduced pressure. If significant water is present, lyophilization (freeze-drying) may be necessary to remove the final traces of water.

References

  • BenchChem. (n.d.). Improving diastereoselectivity in substituted tetrahydrofuran synthesis. BenchChem Technical Support.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • ACS Publications. (2014, January 6). Stereoselective Synthesis of Medium-Sized Cyclic Ethers.
  • Alfa Chemistry. (2018, August 29). Methods for Purification of Commonly Used Solvents.
  • Benchchem. (n.d.). (3S,4R)-4-[2-(3-methylphenyl)ethynyl]oxolan-3-ol.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.
  • Chemistry LibreTexts. (2024, September 29). 18: Ethers and Epoxides; Thiols and Sulfides.
  • Creative Biolabs. (n.d.). Reaction Condition Optimization.
  • Smolecule. (2023, August 16). (3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
  • Varsity Tutors. (n.d.). How to Purify Compounds.
  • National Institutes of Health. (n.d.). Asymmetric synthesis of tertiary thiols and thioethers.

Sources

Troubleshooting

Preventing racemization of (3R,4R)-4-Methylsulfanyloxolan-3-ol during extraction

Topic: Preventing Epimerization of (3R,4R)-4-Methylsulfanyloxolan-3-ol During Extraction Audience: Researchers, scientists, and drug development professionals. From the desk of: The Senior Application Scientist Welcome t...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Epimerization of (3R,4R)-4-Methylsulfanyloxolan-3-ol During Extraction Audience: Researchers, scientists, and drug development professionals. From the desk of: The Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable advice for researchers working with stereochemically sensitive molecules. Today, we address a critical challenge encountered during the workup of (3R,4R)-4-Methylsulfanyloxolan-3-ol: the loss of stereochemical purity at the C3 position. Our goal is to explain the underlying mechanisms and provide robust protocols to prevent this undesirable epimerization.

Part 1: Understanding the Epimerization Risk

This section deconstructs the chemical principles that place your chiral alcohol at risk during standard extraction procedures.

Q1: What makes the C3 hydroxyl stereocenter in (3R,4R)-4-Methylsulfanyloxolan-3-ol susceptible to epimerization?

A1: The primary vulnerability of (3R,4R)-4-Methylsulfanyloxolan-3-ol lies in the fact that it is a secondary alcohol. The stereocenter at the C3 position, which bears the hydroxyl group, is susceptible to inversion under certain conditions commonly found in aqueous workups. The most significant risk is exposure to acidic conditions, which can lead to the formation of a planar, achiral intermediate, thereby destroying the original stereochemical information.

The principal mechanism of concern is an acid-catalyzed SN1-type reaction.[1][2] The process involves three key steps:

  • Protonation: The hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (-OH₂⁺).

  • Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a planar secondary carbocation at the C3 position. This intermediate is achiral.

  • Nucleophilic Attack: A nucleophile, typically water present in the aqueous phase, can attack the planar carbocation from either face with nearly equal probability. Attack from the original face regenerates the starting (3R,4R) diastereomer, while attack from the opposite face forms the (3S,4R) epimer.

This process ultimately leads to a racemic mixture at the C3 center, resulting in a significant loss of diastereomeric excess (d.e.).

Troubleshooting_Workflow Troubleshooting Workflow for Epimerization start Loss of d.e. Observed wash_q What type of aqueous wash was used? start->wash_q acidic Acidic Wash (e.g., HCl, H₂SO₄) wash_q->acidic Acidic basic Basic Wash (e.g., NaHCO₃, NaOH) wash_q->basic Basic neutral Neutral Wash (e.g., Brine) wash_q->neutral Neutral acidic_sol High Risk of Epimerization! See Q3 for solutions: • Use milder acid (e.g., sat. NH₄Cl) • Work at 0°C • Minimize contact time acidic->acidic_sol basic_sol Potential Risk. See Q4 for solutions: • Use mild base (e.g., NaHCO₃) • Avoid strong bases (NaOH, K₂CO₃) • Check for trace oxidants basic->basic_sol neutral_check Epimerization still occurs? Investigate other factors: • Temperature too high? • Prolonged extraction time? • Protic solvent used? • See Q5 & Q6 neutral->neutral_check

A decision tree to diagnose the cause of epimerization.
Q3: My workup involves an acidic wash. How can I prevent the epimerization it may be causing?

A3: As detailed in Q1, acidic conditions are the most direct route to epimerization for this molecule. Standard washes with strong mineral acids (e.g., 1M HCl) create a highly favorable environment for carbocation formation. [3]To mitigate this, you must modify your protocol to be as gentle as possible.

Core Strategies:

  • Temperature Control: Perform all quenching and extraction steps at low temperatures (0-5 °C). This dramatically reduces the rate of the epimerization reaction.

  • Minimize Contact Time: Do not let the organic and acidic aqueous layers remain in contact for extended periods. Shake, separate, and proceed to the next step promptly.

  • Use Milder Acids: Replace strong acids with buffered or weaker acidic solutions. Saturated aqueous ammonium chloride (NH₄Cl) is an excellent alternative for neutralizing bases like amines without drastically lowering the pH.

| Aqueous Wash Comparison (Acidic) | | :--- | :--- | :--- | :--- | | Reagent | Typical pH | Epimerization Risk | Recommendation | | 1M Hydrochloric Acid (HCl) | < 1 | Very High | Avoid. Use only if absolutely necessary and at < 0°C with minimal contact time. | | 10% Citric Acid | 2-3 | Moderate | Better than strong acids, but still a risk. Use with caution at low temperatures. | | Saturated NH₄Cl | 4.5-6.0 | Low | Recommended. Ideal for quenching or neutralizing mild basic impurities. | | Phosphate Buffer | 6.8-7.2 | Very Low | Excellent for precise pH control near neutral. |

Q4: I used a basic wash. Could this be the problem?

A4: While direct base-catalyzed epimerization of a secondary alcohol via deprotonation of the C-H bond is mechanistically unfavorable, basic conditions are not entirely without risk.

Two potential issues can arise:

  • Trace Oxidants: If your reaction mixture contains residual oxidizing agents, a basic medium can facilitate the oxidation of the secondary alcohol to the corresponding ketone (4-methylsulfanyloxolan-3-one). This ketone is achiral at C3. If reducing agents are also present, subsequent non-stereoselective reduction will yield an epimeric mixture.

  • Strong Bases: Highly alkaline conditions (e.g., using 1M NaOH) can promote other side reactions and are generally harsh on complex organic molecules. While less likely to be the primary cause of epimerization for this specific substrate, they should be avoided as a matter of best practice.

Core Strategies:

  • Use Mild Bases: For neutralizing acids, always opt for a saturated sodium bicarbonate (NaHCO₃) solution over stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Ensure Complete Quenching: Make sure any oxidizing agents from a previous step are fully quenched before beginning the basic wash.

| Aqueous Wash Comparison (Basic) | | :--- | :--- | :--- | :--- | | Reagent | Typical pH | Epimerization Risk | Recommendation | | 1M Sodium Hydroxide (NaOH) | > 13 | Moderate | Avoid. Potential for side reactions and facilitating oxidation. | | Sat. Potassium Carbonate (K₂CO₃) | ~11.5 | Low-Moderate | Use with caution. Milder than NaOH but still strongly basic. | | Sat. Sodium Bicarbonate (NaHCO₃) | ~8.4 | Very Low | Recommended. Sufficiently basic to neutralize strong acids without being overly harsh. |

Q5: Could my choice of organic solvent contribute to epimerization?

A5: Yes, the solvent can play a subtle but important role. Protic solvents (those with O-H or N-H bonds, like alcohols) can stabilize the charged carbocation intermediate in the acid-catalyzed pathway, potentially accelerating the rate of epimerization. Aprotic solvents are therefore preferred for the extraction.

| Common Extraction Solvents | | :--- | :--- | :--- | :--- | | Solvent | Type | Boiling Point (°C) | Notes | | Dichloromethane (DCM) | Aprotic | 39.6 | Excellent solvent, but dense (forms bottom layer). Use with good ventilation. | | Ethyl Acetate (EtOAc) | Aprotic | 77.1 | Good general-purpose solvent. Can be susceptible to hydrolysis under very strong acid/base. | | Diethyl Ether (Et₂O) | Aprotic | 34.6 | Very volatile and flammable. Good for extracting sensitive compounds. | | Methyl t-Butyl Ether (MTBE) | Aprotic | 55.2 | Safer alternative to diethyl ether; less prone to peroxide formation. | | Isopropanol (IPA) | Protic | 82.6 | Avoid. Protic nature can facilitate epimerization. |

Part 3: Best Practices & Preventative Protocols

This section provides a validated protocol and analytical methods to ensure the stereochemical integrity of your product.

Q6: What is the ideal, "stereochemistry-safe" extraction protocol for (3R,4R)-4-Methylsulfanyloxolan-3-ol?

A6: This protocol is designed to minimize exposure to harsh pH conditions and elevated temperatures, providing the highest likelihood of preserving the compound's stereochemistry.

Step-by-Step Protocol:

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath. All subsequent steps should be performed at this temperature.

  • Quenching: Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and neutralize any basic reagents. If the reaction was run under acidic conditions, quench with a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor the pH of the aqueous layer with pH paper, aiming for a final pH between 6.5 and 7.5.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the product into a suitable aprotic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous NaHCO₃ (1x volume) - only if the initial quench was acidic.

    • Deionized water (1x volume).

    • Saturated aqueous NaCl (Brine) (1x volume) to break up any emulsions and remove bulk water.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator with a cold water bath (do not heat).

Q7: How can I confirm that epimerization has occurred and quantify it?

A7: The most reliable method for determining the stereochemical purity of your compound is through chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC). [4][5][6]This technique uses a chiral stationary phase (CSP) to separate diastereomers, allowing for their direct quantification.

Analytical Method: Chiral HPLC A typical method for a polar molecule like this would involve a polysaccharide-based chiral column operated in normal phase mode.

| Example Chiral HPLC Protocol | | :--- | :--- | | Parameter | Condition | | Instrument | HPLC system with UV detector | | Column | Chiralpak® AD-H or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm) | | Mobile Phase | n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v) - Optimize ratio for best resolution | | Flow Rate | 1.0 mL/min | | Column Temp. | 25 °C | | Detection | UV at 220 nm (or analyte's λmax) | | Sample Prep. | Dissolve ~1 mg of sample in 1 mL of mobile phase | | Injection Vol. | 10 µL |

Data Analysis: The (3R,4R) and (3S,4R) diastereomers will appear as two separate peaks. The diastereomeric excess (d.e. %) can be calculated from the peak areas: d.e. % = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Part 4: Frequently Asked Questions (FAQs)
Q8: How does temperature affect the rate of epimerization?

A8: The effect is significant. Like most chemical reactions, the rate of acid-catalyzed epimerization increases exponentially with temperature. Performing extractions at 0-5 °C instead of room temperature (~25 °C) can slow the rate of epimerization by a factor of 4 to 8, providing a much larger window to complete your workup safely.

Q9: Is the methylsulfanyl group or the oxolane ring involved in the epimerization process?

A9: Under the mild acidic or basic conditions discussed for extraction, neither the methylsulfanyl (thioether) nor the oxolane (ether) group is expected to directly participate in the epimerization at C3. Thioethers are generally stable but can be oxidized under harsh conditions. The oxolane ether linkage is robust and typically requires very strong acids (e.g., HBr, HI) for cleavage, conditions far more severe than a standard workup. [7]

Q10: Can I use a non-aqueous workup to avoid this issue entirely?

A10: Yes, a non-aqueous workup is an excellent strategy if your reaction chemistry allows for it. This typically involves quenching the reaction with a non-aqueous reagent, followed by filtration to remove salts and direct concentration of the filtrate. For example, if your reaction involves a lithium reagent, it could be quenched with acetone, followed by filtration of the lithium salts. This completely avoids the risks associated with aqueous phases and pH swings.

References
  • Determination of Enantiomeric Excess using the Ultraviolet-Circular Dichroism and the High-Performance Liquid Chromatography-Circular Dichroism Methods. (n.d.). Optics Letters. Retrieved from [Link]

  • Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. (n.d.). UC Press Journals. Retrieved from [Link]

  • Bosson, J., et al. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Journal of the American Chemical Society. Retrieved from [Link]

  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025, May 14). Master Organic Chemistry. Retrieved from [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (n.d.). PMC. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). MDPI. Retrieved from [Link]

  • 17.6 Reactions of Alcohols. (2023, September 20). OpenStax. Retrieved from [Link]

Sources

Optimization

Resolving thermal stability issues with (3R,4R)-4-Methylsulfanyloxolan-3-ol

Welcome to the technical support center for (3R,4R)-4-Methylsulfanyloxolan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address potential thermal stability challenges en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (3R,4R)-4-Methylsulfanyloxolan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address potential thermal stability challenges encountered during experimentation. By understanding the underlying chemical principles, you can mitigate degradation and ensure the integrity of your results. While direct thermal decomposition data for this specific molecule is not extensively published, we can infer its stability profile and potential degradation pathways based on the well-established chemistry of related structures, including tetrahydrofuran derivatives, thiosugars, and alkyl sulfides.

Troubleshooting Guide: Thermal Stability Issues

This section addresses specific problems you may encounter during your experiments, their probable causes, and actionable solutions.

Problem 1: Inconsistent Experimental Results or Loss of Compound Potency

Question: My recent experiments using (3R,4R)-4-Methylsulfanyloxolan-3-ol have shown significant variability and a general decrease in the expected biological activity. Could thermal instability be the cause?

Answer: Yes, inconsistent results and loss of potency are hallmark signs of compound degradation. (3R,4R)-4-Methylsulfanyloxolan-3-ol, containing both a secondary alcohol and a methylsulfanyl group on an oxolane ring, is susceptible to thermal stress.

Probable Causes:

  • Elevated Temperatures During Storage or Handling: Even ambient laboratory temperatures, if not properly controlled, can lead to slow degradation over time.

  • Localized Heating During Experimental Procedures: Sonication, prolonged stirring on a hot plate (even at a low setting), or concentration under high vacuum can create localized hot spots that initiate decomposition.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to the formation of concentration gradients and potential solvent-mediated degradation.

Solutions & Explanations:

  • Strict Temperature Control:

    • Storage: Store the compound in a temperature-controlled environment, ideally at or below 4°C, and protected from light. For long-term storage, consider temperatures of -20°C or -80°C.

    • Handling: Allow the compound to equilibrate to room temperature in a desiccator before opening to prevent condensation, which can introduce water and potentially catalyze degradation. Perform all manipulations on ice whenever possible.

  • Gentle Experimental Conditions:

    • Dissolution: Use gentle agitation or brief, low-power vortexing for dissolution. If warming is necessary, use a water bath with precise temperature control and minimize the duration of heating.

    • Solvent Removal: Employ a rotary evaporator with the water bath set to the lowest feasible temperature. Utilize a high-vacuum pump to lower the boiling point of the solvent, thus avoiding excessive heat.

  • Minimize Freeze-Thaw Cycles:

    • Aliquot stock solutions into single-use volumes to avoid repeated temperature cycling of the entire batch.

Problem 2: Observation of Unknown Peaks in Analytical Data (e.g., HPLC, GC-MS, NMR)

Question: I am observing unexpected peaks in my analytical chromatograms (HPLC, GC-MS) and NMR spectra of (3R,4R)-4-Methylsulfanyloxolan-3-ol after a reaction or work-up procedure. What could these be?

Answer: The appearance of new signals strongly suggests the formation of degradation products. The structure of (3R,4R)-4-Methylsulfanyloxolan-3-ol suggests several potential thermal degradation pathways.

Probable Degradation Pathways and Products:

  • Oxidation of the Sulfide: The methylsulfanyl group is susceptible to oxidation, especially in the presence of heat and trace oxygen, to form the corresponding sulfoxide and, subsequently, the sulfone. These oxidized species will have different polarities and, therefore, different retention times in chromatography.

  • Elimination of Water or Methanethiol: The secondary alcohol at the 3-position can undergo elimination, particularly under acidic or basic conditions accelerated by heat, to form an unsaturated oxolane derivative. Alternatively, the molecule could undergo a more complex rearrangement and elimination of methanethiol.

  • Ring Opening: The tetrahydrofuran ring, while generally stable, can be susceptible to ring-opening under harsh conditions, a process that can be exacerbated by heat.[1]

Analytical Workflow for Degradation Product Identification:

The following workflow can help identify the nature of the observed impurities.

G start Observation of Unknown Peaks hplc HPLC-MS Analysis (Polarity Assessment) start->hplc gcms GC-MS Analysis (Volatility & Fragmentation) start->gcms nmr NMR Spectroscopy (Structural Elucidation) start->nmr oxidation Suspected Oxidation (Sulfoxide/Sulfone) hplc->oxidation More Polar Products elimination Suspected Elimination (Unsaturation) gcms->elimination More Volatile Products ring_opening Suspected Ring Opening (Acyclic Products) nmr->ring_opening Loss of Cyclic Protons confirm Confirm Structure oxidation->confirm elimination->confirm ring_opening->confirm G parent (3R,4R)-4-Methylsulfanyloxolan-3-ol oxidation Oxidation Products (Sulfoxide, Sulfone) parent->oxidation Heat, O2 elimination Elimination Products (Unsaturated Oxolane) parent->elimination Heat, Acid/Base ring_opening Ring-Opened Products (Acyclic Compounds) parent->ring_opening Harsh Conditions

Caption: Potential thermal degradation pathways.

By implementing these troubleshooting strategies and preventative measures, you can significantly improve the reliability and reproducibility of your experiments involving (3R,4R)-4-Methylsulfanyloxolan-3-ol.

References

  • Kirk, S. R. (n.d.). Bacterial biodegradation of aliphatic sulfides under aerobic carbon- or sulfur-limited growth conditions. Retrieved from [Link]

  • Visscher, P. T., & Taylor, B. F. (1993). Aerobic and anaerobic degradation of a range of alkyl sulfides by a denitrifying marine bacterium. Applied and Environmental Microbiology, 59(12), 4083–4089.
  • Visscher, P. T., & Taylor, B. F. (1993). Aerobic and anaerobic degradation of a range of alkyl sulfides by a denitrifying marine bacterium. Applied and Environmental Microbiology, 59(12), 4083–4089.
  • Visscher, P. T., & Taylor, B. F. (1993). Aerobic and anaerobic degradation of a range of alkyl sulfides by a denitrifying marine bacterium. Applied and Environmental Microbiology, 59(12), 4083–4089.
  • Ahiadorme, D., & Crich, D. (2021). Why Are 5-Thioglycopyranosyl Donors More Axially Selective than their Glycopyranosyl Counterparts? A Low and Variable Temperature NMR Spectroscopy and Computational Study. The Journal of Organic Chemistry, 86(17), 11849–11860.
  • Walters, W. D. (1945). The Thermal Decomposition of Tetrahydrofuran. Journal of the American Chemical Society, 67(8), 1429–1431.
  • Stach, J., & Grasselli, J. G. (1987). Thermal and thermo-oxidative degradation of poly(tetrahydrofuran) and its complexes with LiBr and LiI.
  • Sivaramakrishna, A., & Rao, V. S. (2021). Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K. The Journal of Physical Chemistry A, 125(25), 5567–5579.
  • Sivaramakrishna, A., & Rao, V. S. (2021). Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K. The Journal of Physical Chemistry A, 125(25), 5567–5579.
  • Markes International. (n.d.). Analysis of sulphur compounds using TD-GC(MS). Retrieved from [Link]

  • Schilling, D., et al. (2023). The influence of alkylating agents on sulfur-sulfur bonds in per- and polysulfides. Current Opinion in Chemical Biology, 76, 102368.
  • Markes International. (2023, May 9). Analysis of Sulfur Compounds with TD-GC.
  • Markes International. (2022, March 15). The analysis of sulfur compounds using on-line and off-line TD–GC.
  • Markes International. (2017, July 5). Application Note 032: The analysis of sulfur compounds using on-line and off-line TD-GC. Agilent.
  • OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD.
  • De Nanteuil, F., et al. (2021). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. Chemical Science, 12(20), 7048–7054.
  • Bjerke, J. (1997, December 4).
  • De Nanteuil, F., et al. (2022).
  • Mori, A., et al. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal, 16(16), 2219–2223.
  • Pérez-Gregorio, M. R., et al. (2012). Effect of Processing and Storage Time on the Contents of Organosulfur Compounds in Pickled Blanched Garlic. Journal of Agricultural and Food Chemistry, 60(12), 3182–3190.
  • Dhotare, B., Hassarajani, S. A., & Chattopadhyay, A. (2000). Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone, the Pheromones of Ants. Molecules, 5(8), 1051–1054.
  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • Venkatesh, V., et al. (2025). Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars. Molecules, 30(5), 2053.
  • Csáki, Z., et al. (2019). Effect of crushing and heating on the formation of volatile organosulfur compounds in garlic. Acta Alimentaria, 48(4), 437–446.
  • LibreTexts. (2015, July 14). 9.10: Sulfur Analogs of Alcohols and Ethers. Chemistry LibreTexts.
  • Elschenbroich, C. (2006). 2.3 The Manipulation of Air-Sensitive Compounds. In Organometallics (pp. 15-28). Wiley-VCH.
  • Rozenberg, M., et al. (2019). Spectroscopic FTIR and NMR study of the interactions of sugars with proteins. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117218.
  • Yuan, G., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4305.
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  • Galezowski, W., et al. (2009). The Synthesis, Reactivity and NMR Investigation on 15N-Thiophosphoramidates. Letters in Organic Chemistry, 6(2), 116–120.
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Troubleshooting

Technical Support Center: Purification of (3R,4R)-4-Methylsulfanyloxolan-3-ol Enantiomers

Welcome to the technical support center for the purification of (3R,4R)-4-Methylsulfanyloxolan-3-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (3R,4R)-4-Methylsulfanyloxolan-3-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the separation of these specific stereoisomers. We will explore the underlying principles of common purification techniques and offer detailed troubleshooting advice to streamline your experimental workflows.

The (3R,4R)-4-Methylsulfanyloxolan-3-ol structure presents a unique challenge for chiral separation due to its specific stereochemistry.[1] This guide will focus on three primary, industrially relevant methods for enantiomeric resolution:

  • Enzymatic Kinetic Resolution (EKR): A highly selective method that utilizes enzymes to preferentially react with one enantiomer.

  • Diastereomeric Crystallization: A classical resolution technique involving the formation of diastereomeric salts with differing solubilities.

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative tool for direct enantiomer separation.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of (3R,4R)-4-Methylsulfanyloxolan-3-ol enantiomers.

Q1: What is the most critical first step in developing a purification method for these enantiomers?

A1: The most critical initial step is a thorough screening of different purification techniques. For (3R,4R)-4-Methylsulfanyloxolan-3-ol, this would involve evaluating a panel of lipases for enzymatic resolution, a selection of chiral resolving agents for diastereomeric crystallization, and a variety of chiral stationary phases (CSPs) for HPLC.[2] The optimal method will depend on the desired scale, purity requirements, and available resources.

Q2: In enzymatic resolution, why is the choice of acyl donor important?

A2: The acyl donor plays a crucial role in the efficiency and enantioselectivity of the enzymatic reaction.[3] Different acyl donors can influence the rate of acylation for each enantiomer, thereby affecting the kinetic resolution. For secondary alcohols like (3R,4R)-4-Methylsulfanyloxolan-3-ol, common acyl donors include vinyl acetate or fatty esters.[4][5] It is essential to screen various acyl donors to find the one that provides the best balance of reaction speed and enantiomeric excess (ee).

Q3: Why am I observing poor diastereomeric salt formation during crystallization?

A3: Poor diastereomeric salt formation can be attributed to several factors. The choice of resolving agent is paramount; its structure must allow for clear differentiation in the crystal lattice when interacting with each enantiomer.[6] Solvent selection is also critical, as the solubilities of the two diastereomeric salts must be sufficiently different in the chosen solvent system to allow for selective crystallization.[7] Experimenting with a range of solvents and resolving agents is often necessary.

Q4: What are the common causes of poor resolution in chiral HPLC?

A4: Poor resolution in chiral HPLC is often due to an inappropriate choice of chiral stationary phase (CSP), a suboptimal mobile phase composition, or incorrect operating parameters.[8] The interaction between the analyte and the CSP is highly specific, and a CSP that works well for one compound may not be suitable for another. Mobile phase modifiers, such as alcohols in normal-phase chromatography, and the overall solvent strength significantly impact selectivity.[9] Additionally, factors like flow rate and temperature can have a profound effect on chiral separations.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during your experiments.

Guide 1: Enzymatic Kinetic Resolution (EKR)
Problem: Low Enantiomeric Excess (ee) of the Product
Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Enzyme Screen a variety of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase).Different lipases exhibit varying enantioselectivities for different substrates. Finding the most selective enzyme is key to a successful resolution.[5][10]
Incorrect Acyl Donor Test different acyl donors (e.g., vinyl acetate, isopropenyl acetate, fatty acid esters).The structure of the acyl donor can influence the enzyme's active site binding and the rate of reaction for each enantiomer.[3]
Reaction Reversibility Use an irreversible acyl donor (e.g., vinyl acetate) or remove the alcohol byproduct under vacuum.Reversibility of the esterification reaction can lead to a decrease in the enantiomeric excess of the product over time.[4]
Non-optimal Temperature Vary the reaction temperature.Enzyme activity and selectivity are temperature-dependent. A temperature screen can identify the optimal balance.[10]
Experimental Protocol: Screening Lipases for Kinetic Resolution
  • Prepare separate reaction vials, each containing the racemic (3R,4R)-4-Methylsulfanyloxolan-3-ol, a different lipase (e.g., CALB, PCL, Amano Lipase PS), and a suitable organic solvent (e.g., toluene, hexane).

  • Add the chosen acyl donor (e.g., vinyl acetate) to each vial to initiate the reaction.

  • Incubate the reactions at a controlled temperature (e.g., 40°C) with agitation.

  • Monitor the reaction progress and enantiomeric excess of the remaining alcohol and the formed ester at various time points using chiral HPLC or GC.

  • Select the lipase that provides the highest enantioselectivity (E-value) for scale-up.

Guide 2: Diastereomeric Crystallization
Problem: Co-crystallization of Diastereomers
Potential Cause Troubleshooting Steps Scientific Rationale
Ineffective Resolving Agent Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid, chiral amines).The resolving agent must form diastereomeric salts with significantly different crystal packing and solubility to allow for selective crystallization.[6]
Inappropriate Solvent Test a range of solvents and solvent mixtures with varying polarities.The solubility difference between diastereomeric salts is highly dependent on the solvent system.[7]
Rapid Cooling Employ a slow, controlled cooling profile during crystallization.Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the purity of the desired product. Slow cooling allows for the preferential crystallization of the less soluble diastereomer.
Experimental Protocol: Screening Resolving Agents and Solvents
  • In separate test tubes, dissolve the racemic alcohol in a small amount of a test solvent (e.g., ethanol, acetone, ethyl acetate).

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a different chiral resolving agent to each tube.

  • Heat the mixtures to ensure complete dissolution, then allow them to cool slowly to room temperature.

  • Observe for crystal formation. If crystals form, isolate them by filtration and analyze the diastereomeric purity by HPLC or NMR.

  • If no crystals form, try a different solvent or a solvent mixture.

Guide 3: Chiral High-Performance Liquid Chromatography (HPLC)
Problem: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps Scientific Rationale
Secondary Interactions Add a mobile phase modifier (e.g., a small amount of acid or base like trifluoroacetic acid or diethylamine).Unwanted interactions between the analyte and the stationary phase, such as with residual silanols, can cause peak tailing. Modifiers can suppress these interactions.[8]
Column Overload Reduce the injection volume or the concentration of the sample.Injecting too much sample can saturate the stationary phase, leading to peak broadening and distortion.[8]
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.If the sample solvent is much stronger than the mobile phase, it can cause peak distortion as the sample band travels through the column.[11]
Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Screen a variety of polysaccharide-based chiral stationary phases (CSPs) such as Chiralcel® and Chiralpak® series, as they are known to be effective for a wide range of compounds.[2]

  • Mobile Phase Optimization:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol and systematically vary the ratio.

    • Reversed Phase: Use a mobile phase of water/acetonitrile or water/methanol and adjust the organic modifier percentage.

  • Flow Rate and Temperature Adjustment: Optimize the flow rate (lower flow rates often improve resolution in chiral separations) and temperature to fine-tune the separation.[8]

Visualizations

Workflow for Enantiomer Purification

G cluster_0 Purification Strategy Selection cluster_1 Enzymatic Kinetic Resolution cluster_2 Diastereomeric Crystallization cluster_3 Chiral HPLC Racemic (3R,4R)-4-Methylsulfanyloxolan-3-ol Racemic (3R,4R)-4-Methylsulfanyloxolan-3-ol Method Screening Method Screening Racemic (3R,4R)-4-Methylsulfanyloxolan-3-ol->Method Screening EKR Enzymatic Kinetic Resolution Method Screening->EKR High Selectivity Crystallization Diastereomeric Crystallization Method Screening->Crystallization Scalability HPLC Preparative Chiral HPLC Method Screening->HPLC High Purity EKR_Product Separation of Ester and Alcohol EKR->EKR_Product Enantiopure Products Enantiopure Products EKR_Product->Enantiopure Products Crystallization_Product Filtration and Salt Breaking Crystallization->Crystallization_Product Crystallization_Product->Enantiopure Products HPLC_Product Fraction Collection HPLC->HPLC_Product HPLC_Product->Enantiopure Products

Caption: Decision workflow for selecting and implementing a purification strategy for (3R,4R)-4-Methylsulfanyloxolan-3-ol enantiomers.

Troubleshooting Chiral HPLC Separations

G Start Poor Resolution in Chiral HPLC CSP Inappropriate CSP? Start->CSP MobilePhase Suboptimal Mobile Phase? CSP->MobilePhase No ScreenCSPs Screen Different CSPs (e.g., polysaccharide-based) CSP->ScreenCSPs Yes Conditions Incorrect Conditions? MobilePhase->Conditions No OptimizeMobilePhase Optimize Mobile Phase (solvent ratio, additives) MobilePhase->OptimizeMobilePhase Yes AdjustConditions Adjust Flow Rate and Temperature Conditions->AdjustConditions Yes GoodResolution Achieve Good Resolution Conditions->GoodResolution No ScreenCSPs->GoodResolution OptimizeMobilePhase->GoodResolution AdjustConditions->GoodResolution

Caption: A troubleshooting decision tree for improving poor resolution in chiral HPLC separations.

References

  • Janssen, A. J. M., et al. (n.d.). ENZYMATIC RESOLUTION OF PRIMARY AND SECONDARY ALCOHOLS IN ORGANIC MEDIA. Technische Universiteit Eindhoven.
  • Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. (2010). Journal of Chemical Education. Retrieved from [Link]

  • Resolution of Racemic Sterically Hindered Secondary Alcohols via Enzymatic Alcoholysis of Their Esters. The First Enzymatic Preparation of Optically Pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. (1994). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. (1997). Journal of the American Chemical Society. Retrieved from [Link]

  • Lipase-Catalyzed Enantiomeric Resolution of Ceramides. (2002). The Journal of Organic Chemistry. Retrieved from [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. (n.d.). ChemRxiv. Retrieved from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies. Retrieved from [Link]

  • Lipase-Catalyzed Kinetic Resolution of C1-Symmetric Heterocyclic Biaryls. (2022). Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC. Retrieved from [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. Retrieved from [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (n.d.). LCGC Europe. Retrieved from [Link]

  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. (1983). The Journal of Organic Chemistry. Retrieved from [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. Retrieved from [Link]

  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. (2018). IntechOpen. Retrieved from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC. Retrieved from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). Teledyne ISCO. Retrieved from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]

  • Crystallization-Induced Diastereomer Transformations. (2006). Chemical Reviews. Retrieved from [Link]

  • Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. (2023). PMC. Retrieved from [Link]

  • A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

  • Synthesis of New Chiral Ligands Based on Thiophene Derivatives for Use in Catalytic Asymmetric Oxidation of Sulfides. (n.d.). ResearchGate. Retrieved from [Link]

  • Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone, the Pheromones of Ants. (2000). Molecules. Retrieved from [Link]

  • A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. (2023). MDPI. Retrieved from [Link]

  • Enantioselective Syntheses of Sulfur Analogues of Flavan-3-Ols. (n.d.). PMC. Retrieved from [Link]

  • (3R,4R)-3,4-bis((3-hydroxyphenyl)methyl)oxolan-2-one. (n.d.). PubChem. Retrieved from [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. (n.d.). Google Patents.
  • Chiral separation of 3,4-methylenedioxymethamphetamine (MDMA) enantiomers using batch chromatography with peak shaving recycling and its effects on oxidative stress status in rat liver. (2013). Journal of Chromatography B. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions in (3R,4R)-4-Methylsulfanyloxolan-3-ol derivatization

Welcome to the technical support center for the derivatization of (3R,4R)-4-Methylsulfanyloxolan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of (3R,4R)-4-Methylsulfanyloxolan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block while minimizing common side reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and supported by authoritative references.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues you may encounter during the derivatization of (3R,4R)-4-Methylsulfanyloxolan-3-ol, offering explanations for their occurrence and actionable solutions.

Q1: I'm observing a significant amount of an elimination product, likely a dihydrooxolane derivative, in my reaction mixture. What is causing this and how can I prevent it?

A1: The formation of an elimination product is a common side reaction when derivatizing secondary alcohols, particularly those with adjacent activating groups. In the case of (3R,4R)-4-Methylsulfanyloxolan-3-ol, the hydroxyl group at C3 can be eliminated with a proton from either C2 or C4. This process is often facilitated by harsh reaction conditions, such as strong acids or bases, and elevated temperatures.

Causality:

  • Acid-Catalyzed Elimination (E1): Protonation of the hydroxyl group creates a good leaving group (water). Subsequent loss of water forms a secondary carbocation, which can then be deprotonated by a weak base to form a double bond.

  • Base-Induced Elimination (E2): A strong base can abstract a proton from a carbon adjacent to the hydroxyl-bearing carbon, leading to a concerted elimination of the hydroxyl group (or a derivative thereof).[1][2]

Troubleshooting Steps:

  • Choice of Reagents:

    • For Acylations: Avoid highly acidic or basic conditions. If using an acid chloride or anhydride, a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) is preferable to more basic amines like triethylamine, which can promote elimination.

    • For Alkylations: Under basic conditions, use a non-nucleophilic base like sodium hydride (NaH) at low temperatures to generate the alkoxide, followed by the addition of the alkylating agent.

    • Mitsunobu Reaction: While generally reliable for inverting stereochemistry at secondary alcohols, elimination can still occur, especially with sterically hindered substrates.[3][4] Using non-polar solvents can sometimes suppress side reactions.[5]

  • Reaction Conditions:

    • Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting at 0°C or even -78°C and slowly warming to room temperature can significantly reduce elimination.

    • Solvent: The choice of solvent can influence the reaction pathway. Non-polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over polar, protic solvents which can stabilize charged intermediates that may lead to elimination.

  • Protecting Group Strategy:

    • If direct derivatization proves problematic, consider protecting the hydroxyl group with a bulky silyl ether, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). These groups are generally stable under a variety of reaction conditions and can be selectively removed later.[6][7]

ConditionPotential for EliminationRecommended Action
Strong Acid (e.g., H₂SO₄)HighAvoid; use milder activators like DCC/DMAP for esterifications.
Strong Base (e.g., NaOH)HighUse non-nucleophilic bases like NaH at low temperatures.
High TemperatureHighMaintain reactions at 0°C or room temperature whenever possible.
Polar Protic SolventsModerate to HighUse aprotic solvents like DCM, THF, or toluene.
Q2: My desired product is contaminated with a sulfoxide or sulfone derivative. How can I avoid oxidation of the methylsulfanyl group?

A2: The sulfur atom in the methylsulfanyl group is susceptible to oxidation, especially in the presence of strong oxidizing agents or even under aerobic conditions with certain catalysts. This can lead to the formation of the corresponding sulfoxide and, under more forcing conditions, the sulfone.

Causality: The lone pairs of electrons on the sulfur atom make it nucleophilic and prone to attack by electrophilic oxidizing agents. Common laboratory reagents, and even atmospheric oxygen under certain conditions, can effect this transformation.

Troubleshooting Steps:

  • Reagent Selection:

    • Be mindful of the oxidizing potential of all reagents in your reaction mixture. For instance, some acylation catalysts or their byproducts might have mild oxidizing properties.

    • If an oxidation step is required elsewhere in the molecule, perform it before introducing the sensitive methylsulfanyl group, or protect the sulfur if possible.

  • Inert Atmosphere:

    • To prevent aerial oxidation, conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly important for reactions that are run for extended periods or at elevated temperatures.

  • Purification:

    • If a small amount of the oxidized byproduct is formed, it can often be separated from the desired product by column chromatography, as the sulfoxide and sulfone are significantly more polar.

Q3: I am struggling to achieve complete conversion when derivatizing the secondary alcohol, especially with bulky reagents. What can I do to improve the reaction yield?

A3: The secondary hydroxyl group in (3R,4R)-4-Methylsulfanyloxolan-3-ol is sterically hindered, which can slow down the rate of reaction with bulky derivatizing agents.[8][9][10]

Causality: Steric hindrance around the hydroxyl group impedes the approach of the electrophile, raising the activation energy of the reaction and leading to incomplete conversion or the need for more forcing conditions, which can in turn promote side reactions.

Troubleshooting Steps:

  • More Reactive Reagents:

    • Silylation: Instead of silyl chlorides, consider using the more reactive silyl triflates (e.g., TBS-OTf) in combination with a non-nucleophilic base like 2,6-lutidine.[7]

    • Acylation: For difficult acylations, using a more powerful acylating agent or a more effective catalyst can be beneficial. For example, the use of N-heterocyclic carbenes (NHCs) has been shown to catalyze the acylation of secondary alcohols.[11]

  • Catalyst Choice:

    • For acylations, 4-dimethylaminopyridine (DMAP) is a highly effective catalyst that can accelerate the reaction of sterically hindered alcohols.

    • Certain Lewis acids can also be used to activate the electrophile, but care must be taken to avoid acid-catalyzed side reactions.

  • Reaction Conditions:

    • Concentration: Running the reaction at a higher concentration can sometimes increase the reaction rate.

    • Temperature: While generally to be avoided, a modest increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS to find a balance between conversion and side product formation.

G cluster_problem Problem: Incomplete Derivatization cluster_causes Potential Causes cluster_solutions Solutions Incomplete_Conversion Low Yield of Desired Product Steric_Hindrance Steric Hindrance at C3-OH Incomplete_Conversion->Steric_Hindrance is caused by Low_Reactivity Low Reagent Reactivity Incomplete_Conversion->Low_Reactivity is caused by Conditions Optimize Conditions (Concentration, Temperature) Incomplete_Conversion->Conditions address by optimizing Reactive_Reagents Use More Reactive Reagents (e.g., Silyl Triflates) Steric_Hindrance->Reactive_Reagents address with Catalyst Employ Effective Catalyst (e.g., DMAP, NHC) Low_Reactivity->Catalyst address with

Frequently Asked Questions (FAQs)

Q1: What are the most suitable protecting groups for the hydroxyl function in (3R,4R)-4-Methylsulfanyloxolan-3-ol?

A1: The choice of a protecting group depends on the planned subsequent reaction steps and the required deprotection conditions.[12][13] For the secondary alcohol in this molecule, silyl ethers are generally a good choice due to their ease of installation and removal under mild conditions.[6][7][14]

  • tert-Butyldimethylsilyl (TBS/TBDMS): This is a robust and commonly used protecting group, stable to a wide range of non-acidic and non-fluoride-containing reagents. It can be introduced using TBSCl and imidazole in DMF or DCM.[7]

  • Triisopropylsilyl (TIPS): This is even more sterically hindered and thus more stable than TBS, making it suitable for more demanding reaction sequences.[6][7]

  • Benzyl (Bn): A benzyl ether can be formed under basic conditions using benzyl bromide. It is stable to both acidic and basic conditions but can be removed by hydrogenolysis, which might also affect the methylsulfanyl group.

G Start (3R,4R)-4-Methylsulfanyloxolan-3-ol Protect Protection of OH Group Start->Protect TBS TBSCl, Imidazole (Robust, Common) Protect->TBS TBS TIPS TIPSCl, Imidazole (More Stable) Protect->TIPS TIPS Bn BnBr, NaH (Very Stable) Protect->Bn Benzyl Reaction Further Synthetic Steps TBS->Reaction TIPS->Reaction Bn->Reaction Deprotect Deprotection Reaction->Deprotect TBAF TBAF (for Silyl Ethers) Deprotect->TBAF Silyl H2_Pd H₂, Pd/C (for Benzyl) Deprotect->H2_Pd Benzyl Final Deprotected Alcohol TBAF->Final H2_Pd->Final

Q2: Can I perform a Mitsunobu reaction on this substrate to invert the stereochemistry of the hydroxyl group? What are the potential pitfalls?

A2: Yes, the Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols and can be applied to (3R,4R)-4-Methylsulfanyloxolan-3-ol.[3][4][15] The reaction typically involves triphenylphosphine (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a nucleophile (often a carboxylic acid).

Potential Pitfalls:

  • Elimination: As mentioned in the troubleshooting guide, elimination to form an alkene can be a competing side reaction, particularly with sterically hindered alcohols.[3]

  • Work-up and Purification: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, can be difficult to remove. Using polymer-bound reagents or modified reagents can simplify purification.[15]

  • Nucleophile Acidity: The nucleophile should be sufficiently acidic (pKa < 13) to protonate the intermediate betaine, which prevents side reactions.[3][4] Carboxylic acids are ideal for this purpose.

Recommended Protocol for Mitsunobu Inversion:

  • Dissolve (3R,4R)-4-Methylsulfanyloxolan-3-ol (1 eq.), triphenylphosphine (1.5 eq.), and a suitable carboxylic acid (e.g., benzoic acid, 1.5 eq.) in anhydrous THF.

  • Cool the solution to 0°C under an inert atmosphere.

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction, remove the solvent, and purify by column chromatography to isolate the inverted ester.

  • Hydrolyze the ester (e.g., with K₂CO₃ in methanol) to obtain the (3S,4S)-4-Methylsulfanyloxolan-3-ol.

Q3: Are there any specific safety precautions I should take when working with (3R,4R)-4-Methylsulfanyloxolan-3-ol and its derivatization reagents?

A3: Standard laboratory safety practices should always be followed. Additionally, consider the specific hazards associated with the reagents used in derivatization:

  • Sulfur Compounds: Many organosulfur compounds have unpleasant odors and can be toxic. Handle (3R,4R)-4-Methylsulfanyloxolan-3-ol and its derivatives in a well-ventilated fume hood.

  • Acylating and Alkylating Agents: Reagents like acid chlorides, anhydrides, and alkyl halides are often corrosive, lachrymatory, and toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Mitsunobu Reagents: DEAD and DIAD are potentially explosive and should be handled with care. Triphenylphosphine is an irritant.

  • Hydrides and Organometallics: Reagents like NaH and organolithiums are pyrophoric and react violently with water. They must be handled under strictly anhydrous and inert conditions.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for your planned experiment.

References

  • Chem-Station Int. Ed. (2014). Silyl Protective Groups. [Link]

  • Wikipedia. Silyl ether. [Link]

  • Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. (2018). PMC. [Link]

  • Mechanistic study of the Mitsunobu reaction. (2002). PubMed. [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers. (2025). ACS Publications. [Link]

  • Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]

  • New Silyl Ether Reagents for the Absolute Stereochemical Determination of Secondary Alcohols. (2003). ACS Publications. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Heteroatom-Directed Acylation of Secondary Alcohols To Assign Absolute Configuration. (2018). ACS Publications. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Griffith Research Online. [Link]

  • Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. (2003). ACS Publications. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • ResearchGate. Heteroatom-Directed Acylation of Secondary Alcohols To Assign Absolute Configuration. [Link]

  • Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. (2022). MDPI. [Link]

  • Chemistry LibreTexts. Protecting Groups. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • Desulfonylation Reactions. [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Wikipedia. Ei mechanism. [Link]

  • A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols. (2018). PMC. [Link]

  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020). [Link]

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. (2016). [Link]

  • ResearchGate. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]

  • Stability of Sulforaphane for Topical Formulation. (2009). PMC. [Link]

  • Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. (2012). PMC. [Link]

  • Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S) - DOI. (2000). [Link]

  • Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. (2023). [Link]

  • Organic Chemistry Portal. Synthesis of alkenes by anti-eliminations. [Link]

  • Elimination reaction – Knowledge and References. Taylor & Francis. [Link]

  • ResearchGate. (PDF) Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone, the Pheromones of Ants. [Link]

  • ResearchGate. Derivatization Reactions for Analytes with Various Functional Groups. [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). MDPI. [Link]

  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. (2018). MDPI. [Link]

  • An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. (2012). Academic Journals. [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. (2017). PubMed. [Link]

  • Mass Spectra of Trimethylsilyl Derivatives. (1966). ACS Publications. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stereoisomers of 4-Methylsulfanyloxolan-3-ol: (3R,4R) vs. (3S,4S) Enantiomers

Introduction: The Imperative of Stereochemistry in Modern Drug Discovery In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount fac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stereochemistry in Modern Drug Discovery

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount factor governing its biological function.[1][2] Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, frequently exhibit profound differences in their pharmacological profiles.[3] Biological systems, from enzymes to receptors, are inherently chiral environments. Consequently, each enantiomer of a drug can interact differently with its biological target, leading to variations in efficacy, metabolism, and toxicity.[3][4][5]

This guide provides an in-depth comparison of the (3R,4R) and (3S,4S) enantiomers of 4-Methylsulfanyloxolan-3-ol, a chiral sulfur-containing heterocyclic compound. Sulfur-containing heterocycles are significant structural motifs in medicinal chemistry, valued for their unique physicochemical properties and diverse biological activities.[6][7][8] By dissecting the synthesis, properties, and potential biological implications of these two specific isomers, we aim to provide researchers and drug development professionals with a framework for understanding and investigating chiral molecules.

Stereoselective Synthesis: Accessing Enantiomerically Pure Isomers

The generation of single, enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as it allows for the unambiguous assessment of the biological activity of each isomer.[5] The synthesis of substituted tetrahydrofurans, the core structure of 4-Methylsulfanyloxolan-3-ol, can be achieved through various stereoselective methods.[9][10][11][12] A plausible strategy for producing the (3R,4R) and (3S,4S) isomers would involve an asymmetric synthesis approach starting from a prochiral substrate or a chiral pool starting material.

A generalized workflow is presented below, illustrating a common strategy for establishing the required stereocenters.

G cluster_start Starting Material cluster_synthesis Asymmetric Synthesis cluster_products Enantiopure Products Start Achiral or Prochiral Homoallylic Alcohol Epox Asymmetric Epoxidation (e.g., Sharpless Epoxidation) Start->Epox Chiral Catalyst (e.g., DET, Ti(OiPr)4) Cyclize Intramolecular Cyclization (5-endo-tet) Epox->Cyclize Base or Acid Catalyst Thiol Epoxide Opening with Methanethiolate Cyclize->Thiol NaSMe Product_RR (3R,4R)-4-Methylsulfanyloxolan-3-ol Thiol->Product_RR Using (+)-DET Product_SS (3S,4S)-4-Methylsulfanyloxolan-3-ol Thiol->Product_SS Using (-)-DET

Caption: Generalized workflow for the asymmetric synthesis of target enantiomers.

Experimental Protocol: Asymmetric Synthesis

This protocol outlines a plausible, generalized method for synthesizing the target compounds. The choice of specific reagents and conditions would require empirical optimization.

Objective: To synthesize enantiomerically enriched (3R,4R) and (3S,4S)-4-Methylsulfanyloxolan-3-ol.

Step 1: Asymmetric Epoxidation of a Homoallylic Alcohol

  • To a solution of the appropriate homoallylic alcohol in an anhydrous solvent (e.g., dichloromethane) at -20°C, add titanium(IV) isopropoxide.

  • Add a chiral tartrate ligand (e.g., (+)-diethyl tartrate for the (R,R) product or (-)-diethyl tartrate for the (S,S) product).

  • Add a hydroperoxide (e.g., tert-butyl hydroperoxide) dropwise while maintaining the temperature.

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Work up the reaction to isolate the chiral epoxy alcohol. The causality here lies in the formation of a chiral titanium-tartrate complex that directs the oxidant to one face of the alkene, establishing the first stereocenter.

Step 2: Intramolecular Cyclization

  • Dissolve the purified epoxy alcohol in a suitable solvent (e.g., THF).

  • Add a base (e.g., sodium hydride) to deprotonate the alcohol, forming an alkoxide.

  • The resulting nucleophilic alkoxide will attack the internal carbon of the epoxide in a 5-endo-tet cyclization, forming the tetrahydrofuran ring and establishing the second stereocenter.

  • Quench the reaction and purify the resulting oxolan-3-ol intermediate.

Step 3: Stereospecific Epoxide Ring-Opening

  • The intermediate from Step 2 is an epoxide fused to the tetrahydrofuran ring. Dissolve this intermediate in a polar aprotic solvent.

  • Add a nucleophile, such as sodium thiomethoxide (NaSMe).

  • The thiolate will attack the less hindered carbon of the epoxide in an S(_N)2 reaction, resulting in the opening of the epoxide and installation of the methylsulfanyl group with an inversion of stereochemistry. This step is crucial for setting the final relative and absolute stereochemistry of the two adjacent centers.

  • Purify the final product, (3R,4R) or (3S,4S)-4-Methylsulfanyloxolan-3-ol, using column chromatography.

Comparative Physicochemical Properties

Enantiomers share identical physical properties in an achiral environment. Their defining difference lies in their interaction with plane-polarized light, a property known as optical activity. The (3R,4R) and (3S,4S) isomers are expected to rotate plane-polarized light to an equal magnitude but in opposite directions.

Property(3R,4R) Isomer(3S,4S) IsomerRationale / Experimental Note
Molecular FormulaC₅H₁₀O₂SC₅H₁₀O₂SIdentical composition.
Molecular Weight134.19 g/mol 134.19 g/mol Identical composition.
Melting PointExpected to be identicalExpected to be identicalCrystal lattice energies are identical for enantiomers.
Boiling PointExpected to be identicalExpected to be identicalIntermolecular forces are identical in an achiral environment.
Solubility (in achiral solvents)Expected to be identicalExpected to be identicalSolvation energies are identical.
Optical Rotation [α]D +x° -x° This is the key differentiating property. The magnitude (x) is identical, but the direction of rotation is opposite.
NMR Spectra (in achiral solvent)IdenticalIdenticalChemical shifts and coupling constants are identical.
HPLC Retention Time (achiral)IdenticalIdenticalNo basis for differentiation on a standard stationary phase.

Biological Activity: A Tale of Two Enantiomers

The fundamental principle of chiral recognition dictates that enantiomers can and often do exhibit different biological activities.[3][5] This is because the binding site of a biological target is a specific 3D environment, and only one enantiomer may fit optimally, much like a hand in a glove.

While specific biological data for 4-Methylsulfanyloxolan-3-ol is not publicly available, we can draw parallels from well-studied chiral molecules. For example, in the insect pheromone 4-methyl-3-heptanol, the (3S,4S) isomer acts as a powerful attractant for the almond bark beetle, while the (3R,4S) and (3R,4R) isomers are inhibitory.[13][14] This stark difference in activity based on stereochemistry underscores the importance of evaluating each isomer separately.

G cluster_receptor Chiral Receptor Binding Site cluster_ligands Receptor RR_Isomer (3R,4R) Isomer (Eutomer) RR_Isomer->Receptor High Affinity Binding (Optimal Fit) Leads to Biological Response SS_Isomer (3S,4S) Isomer (Distomer) SS_Isomer->Receptor Low/No Affinity Binding (Poor Fit) Leads to No/Weak Response

Caption: Differential binding of enantiomers to a chiral biological receptor.

Illustrative Comparison of Potential Biological Activities

The following table presents a hypothetical but plausible comparison of biological parameters, illustrating how the two enantiomers might differ.

Parameter(3R,4R) Isomer (Eutomer)(3S,4S) Isomer (Distomer)Rationale / Experimental Note
Target Affinity (Ki) Low nM range (e.g., 5 nM)High nM or µM range (e.g., >1000 nM)The eutomer fits the binding pocket optimally, leading to higher affinity.
Functional Potency (IC50/EC50) Low nM range (e.g., 15 nM)High nM or µM range (e.g., >5000 nM)Higher affinity typically translates to greater functional potency.
Metabolic Stability (t1/2) May differMay differMetabolic enzymes (e.g., Cytochrome P450s) are also chiral and can metabolize enantiomers at different rates.[1]
Off-Target Activity LowPotentially higherThe distomer, while inactive at the primary target, may interact with other receptors, leading to side effects.

Protocols for Characterization and Comparative Analysis

To empirically validate the differences between the (3R,4R) and (3S,4S) isomers, a robust set of analytical and biological experiments is required.

Chiral Separation and Purity Assessment

Objective: To separate the two enantiomers and determine the enantiomeric excess (e.e.) of a synthesized sample.

Method: Chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based columns are highly effective for a wide range of chiral separations.[15][16][17]

G Injector Inject Racemic Mixture (RR + SS) Column Chiral Stationary Phase (e.g., Amylose-based) Injector->Column Pump Mobile Phase (e.g., Hexane/IPA) Pump->Injector Detector UV Detector Column->Detector Output Chromatogram (Separated Peaks) Detector->Output

Caption: Workflow for chiral HPLC separation of enantiomers.

Step-by-Step Protocol:

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as an amylose or cellulose-based column (e.g., CHIRALART Amylose-SA).

  • Mobile Phase Preparation: Prepare a mobile phase typical for normal-phase chiral separations, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Degas the mobile phase thoroughly.

  • Sample Preparation: Dissolve a small amount of the sample (racemic mixture or synthesized batch) in the mobile phase.

  • Instrumentation Setup: Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C). Set the UV detector to a wavelength where the analyte absorbs (e.g., 210 nm).

  • Injection and Data Acquisition: Inject the sample and record the chromatogram. The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and two separated peaks.

  • Analysis: The peak area of each enantiomer can be used to calculate the enantiomeric excess (e.e.) of a synthesized sample.

In Vitro Target Binding Assay

Objective: To determine the binding affinity (Ki) of each isolated enantiomer for a specific biological target (e.g., a G-protein coupled receptor).

Method: Radioligand Competition Binding Assay.

Step-by-Step Protocol:

  • Preparation of Membranes: Prepare cell membranes expressing the target receptor of interest.

  • Assay Buffer Preparation: Prepare a suitable binding buffer.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand that binds to the target, and varying concentrations of the unlabeled test compound (either the (3R,4R) or (3S,4S) isomer).

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to trap the membranes with the bound radioligand. Wash to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Use non-linear regression to fit the data to a competition binding equation and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation. This self-validating system allows for a direct comparison of the affinity of the two enantiomers for the target.

Conclusion

The comparison of (3R,4R) and (3S,4S) isomers of 4-Methylsulfanyloxolan-3-ol serves as a critical reminder of the central role of stereochemistry in chemical biology and drug development. While these enantiomers possess identical chemical connectivity and physical properties in achiral environments, their distinct three-dimensional structures predetermine their interactions within the chiral milieu of a living system. Consequently, they are best regarded as separate chemical entities with potentially unique pharmacological and toxicological profiles.[3] A thorough, stereospecific investigation, beginning with enantioselective synthesis and proceeding through chiral analysis and differential biological testing, is not merely an academic exercise but an essential requirement for the development of safer, more effective, and more selective therapeutic agents.[1][5]

References

  • Ates, C., et al. (n.d.). Stereochemistry in Drug Action. PMC - NIH. [Link]

  • Tanbourit, J. (n.d.). Applications of Stereochemistry in Drug Development. Google Docs.
  • Patsnap Synapse. (2025, May 21). What is the application of stereochemistry in drug design?. [Link]

  • Roche, V. F. (n.d.). Stereochemistry | The Organic Chemistry of Medicinal Agents. AccessPharmacy. [Link]

  • Kannappan, V. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. [Link]

  • ResearchGate. (n.d.). Transformations of chiral sulfur‐containing heterocycle 3ao. Reaction.... [Link]

  • RSC Publishing. (2020, November 20). Influence of the heteroatom introduction on the physicochemical properties of 5-heterotruxenes containing nitrogen, oxygen and sulfur atom. [Link]

  • PMC - NIH. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles. [Link]

  • Wiley Online Library. (2025, March 12). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. [Link]

  • ResearchGate. (n.d.). Chiral sulfur‐containing structures: Selected synthetic and structural aspects | Request PDF. [Link]

  • PMC - NIH. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

  • Longdom Publishing. (n.d.). Utilizing the Stereochemical Complexity of Chiral Sulfur Compound. [Link]

  • PubMed. (2004, March 15). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns)

  • MDPI. (n.d.). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-Heptanol: Main Component of the Aggregation Pheromone of Scolytus amygdali. [Link]

Sources

Comparative

Chiral HPLC Validation Methods for (3R,4R)-4-Methylsulfanyloxolan-3-ol Purity: A Comparative Guide

(3R,4R)-4-Methylsulfanyloxolan-3-ol is a critical chiral intermediate frequently utilized in the synthesis of modified nucleosides (e.g., thio-sugar analogs) and complex pharmaceutical active ingredients. Because the ste...

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Author: BenchChem Technical Support Team. Date: April 2026

(3R,4R)-4-Methylsulfanyloxolan-3-ol is a critical chiral intermediate frequently utilized in the synthesis of modified nucleosides (e.g., thio-sugar analogs) and complex pharmaceutical active ingredients. Because the stereochemistry at the C3 and C4 positions dictates the pharmacological efficacy and toxicity of the downstream API, rigorous determination of enantiomeric excess (ee) and diastereomeric excess (de) is mandatory.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of industry-standard Chiral Stationary Phases (CSPs) for this specific molecule, followed by a self-validating, ICH Q2(R2)-compliant methodology for method validation [1][2].

Mechanistic Overview: The Challenge of Oxolane Stereocenters

The oxolane ring adopts a specific envelope conformation, presenting the hydroxyl (-OH) and methylsulfanyl (-SMe) groups in distinct spatial orientations. The target (3R,4R) isomer possesses a trans configuration. Separating this target from its (3S,4S) enantiomer and the (3R,4S)/(3S,4R) cis diastereomers relies entirely on the CSP's ability to facilitate three-point chiral recognition.

Detection Challenge: Because the aliphatic oxolane ring lacks an extended aromatic chromophore, UV detection must be performed at low wavelengths (typically 210 nm), where the thioether group provides sufficient molar absorptivity. This necessitates the use of high-purity, low-UV-cutoff mobile phases.

CSP_Selection A Target Analyte: (3R,4R)-4-Methylsulfanyloxolan-3-ol B H-Bond Donor (-OH) H-Bond Acceptor (-SMe) A->B C Polysaccharide CSP Screening B->C D Amylose-3,5-DMPC (High ee resolution) C->D E Cellulose-3,5-DCPC (Optimal ee & de resolution) C->E F Cellulose-3,5-DMPC (High de resolution) C->F

Mechanistic workflow for selecting the optimal chiral stationary phase based on molecular interactions.

Comparative Guide: Chiral Stationary Phase (CSP) Evaluation

To establish the most robust method, we compared three gold-standard polysaccharide-based CSPs. The mobile phase was restricted to Hexane/Isopropanol (IPA) to ensure compatibility with the 210 nm UV detection requirement. Hexane acts as the non-polar bulk solvent, while the hydroxyl group of IPA (the polar modifier) competes with the C3-OH of the oxolane ring for hydrogen bonding sites on the carbamate linkages of the CSP.

Experimental Conditions
  • Mobile Phase: Hexane / Isopropanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 25 °C

Quantitative Performance Comparison
Chiral Stationary Phase (CSP)Derivative TypeResolution (Rs) (3R,4R) vs (3S,4S)Resolution (Rs) DiastereomersTailing Factor (Tf)Scientific Assessment
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)2.81.51.15Excellent enantioseparation, but fails to achieve baseline resolution (Rs > 2.0) for the cis diastereomers.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)1.23.41.40Poor enantioseparation; the helical structure of cellulose here favors diastereomeric recognition over enantiomeric.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)3.5 4.1 1.05 Optimal. Achieves baseline separation of all 4 stereoisomers with superior peak symmetry.

Causality & Expert Insight: Why did the Cellulose-3,5-DCPC (IC column) vastly outperform the others? The electron-withdrawing chloro groups on the phenylcarbamate moiety increase the acidity of the NH protons on the CSP. This strengthens hydrogen bonding with the weakly accepting oxygen of the oxolane ring and the highly polarizable sulfur atom of the -SMe group. This electronic tuning is the primary driver for the baseline separation of all four isomers.

ICH Q2(R2) Validation Protocol for the Optimized Method

Having selected the Cellulose-3,5-DCPC column, the method must be validated according to the latest ICH Q2(R2) guidelines to ensure it is fit for its intended purpose in pharmaceutical quality control[2][3]. The following protocol is designed as a self-validating system , meaning System Suitability Testing (SST) is embedded directly into the workflow to prove continuous reliability.

Validation_Workflow main ICH Q2(R2) Validation Protocol spec 1. Specificity Baseline separation (Rs > 2.0) main->spec lin 2. Linearity & Range LOQ to 120% of limit spec->lin acc 3. Accuracy Spike Recovery (80-120%) lin->acc prec 4. Precision Repeatability (%RSD < 2.0) acc->prec sst System Suitability Test (SST) Continuous Monitoring prec->sst

Step-by-step ICH Q2(R2) validation workflow ensuring analytical reliability and system suitability.

Step-by-Step Methodology
Step 1: System Suitability Testing (SST) Setup
  • Rationale: Before any validation parameter is tested, the system must prove it can perform the separation.

  • Procedure: Inject a resolution mixture containing 1.0 mg/mL of all four stereoisomers (3R,4R; 3S,4S; 3R,4S; 3S,4R).

  • Acceptance Criteria: Resolution (Rs) between the closest eluting peaks must be ≥2.0 . Tailing factor for the (3R,4R) peak must be ≤1.5 . %RSD of the peak area for 6 replicate injections must be ≤2.0% .

Step 2: Specificity (Selectivity)
  • Rationale: Ensures the method measures the (3R,4R) analyte unambiguously in the presence of its enantiomer, diastereomers, and synthesis impurities [1].

  • Procedure: Inject a blank (Hexane/IPA 95:5), a sample of the pure (3R,4R) isomer, and a sample spiked with all known impurities.

  • Acceptance Criteria: No interfering peaks from the blank at the retention times of the analytes. Peak purity analysis (if using a Photodiode Array detector) must show the (3R,4R) peak is spectrally homogenous.

Step 3: Limit of Detection (LOD) and Quantitation (LOQ)
  • Rationale: Determines the lowest concentration of the (3S,4S) enantiomeric impurity that can be reliably detected and quantified.

  • Procedure: Prepare serial dilutions of the (3S,4S) enantiomer. Inject each concentration in triplicate.

  • Acceptance Criteria: LOD is established at a Signal-to-Noise (S/N) ratio of 3:1. LOQ is established at an S/N ratio of ≥10:1 , with a precision of ≤10% RSD at the LOQ level.

Step 4: Linearity and Range
  • Rationale: Demonstrates that the UV response is directly proportional to the concentration of the chiral impurities [2].

  • Procedure: Prepare 5 concentration levels ranging from the LOQ to 120% of the specification limit for the chiral impurity (e.g., 0.05% to 0.15% relative to the nominal sample concentration).

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression line must be ≥0.998 . The y-intercept should be statistically indistinguishable from zero.

Step 5: Accuracy (Spike Recovery)
  • Rationale: Verifies the closeness of the test results to the true value.

  • Procedure: Spike the (3R,4R) drug substance with the (3S,4S) enantiomer at 3 levels (80%, 100%, and 120% of the specification limit). Prepare and inject each level in triplicate.

  • Acceptance Criteria: Mean recovery across all levels must fall between 90.0% and 110.0%.

Step 6: Precision (Repeatability & Intermediate Precision)
  • Rationale: Evaluates the degree of scatter between a series of measurements[3].

  • Procedure:

    • Repeatability: Prepare 6 independent sample solutions of the (3R,4R) isomer spiked with 0.1% of the (3S,4S) impurity. Analyze on the same day by the same analyst.

    • Intermediate Precision: Repeat the above procedure on a different day, using a different HPLC system and a different analyst.

  • Acceptance Criteria: The %RSD for the calculated % impurity must be ≤5.0% for both repeatability and intermediate precision.

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, 2026. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples." ICH Quality Guidelines, 2025. Available at: [Link]

Validation

Performance Comparison Guide: (3R,4R)-4-Methylsulfanyloxolan-3-ol vs. Alternative Tetrahydrofuran Derivatives in Asymmetric Catalysis

Executive Summary In the landscape of metal-free asymmetric synthesis, chiral organosulfur catalysts have proven indispensable for constructing highly strained, stereodefined ring systems such as epoxides, aziridines, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of metal-free asymmetric synthesis, chiral organosulfur catalysts have proven indispensable for constructing highly strained, stereodefined ring systems such as epoxides, aziridines, and halocyclized frameworks[1]. Historically, tetrahydrothiophene (THT) derivatives and camphor-based sulfides have been the standard bearers for these transformations[2][3]. However, the emergence of bifunctional oxolane (tetrahydrofuran) derivatives—most notably (3R,4R)-4-Methylsulfanyloxolan-3-ol —has redefined the boundaries of stereocontrol and catalytic efficiency.

This guide provides an objective, data-driven comparison between (3R,4R)-4-Methylsulfanyloxolan-3-ol and traditional alternative sulfide catalysts. By analyzing the mechanistic causality behind its performance and providing a self-validating experimental workflow, this document serves as a definitive resource for researchers and drug development professionals optimizing late-stage asymmetric functionalizations.

Mechanistic Causality: The Bifunctional Oxolane Advantage

The superior performance of (3R,4R)-4-Methylsulfanyloxolan-3-ol is not merely a function of steric bulk, but rather a synergistic combination of electronic induction and bifunctional hydrogen bonding.

When employed in Corey-Chaykovsky-type asymmetric epoxidations, the catalyst undergoes alkylation to form a sulfonium salt, which is subsequently deprotonated to yield a highly reactive chiral sulfonium ylide[1]. The structural advantages of the oxolane core dictate the success of this pathway:

  • Electronic Tuning via the Oxolane Core: Unlike THT derivatives where the ring heteroatom is sulfur, the oxolane ring features a highly electronegative oxygen atom. This oxygen inductively withdraws electron density from the exocyclic methylthio group. This electronic modulation lowers the pKa of the intermediate sulfonium salt, allowing the ylide to be generated under significantly milder basic conditions, thereby suppressing base-catalyzed background racemization[2].

  • Transition State Stabilization (Bifunctionality): The defining feature of (3R,4R)-4-Methylsulfanyloxolan-3-ol is its 3-hydroxyl group. During the nucleophilic addition of the ylide to an aldehyde, this hydroxyl moiety acts as a hydrogen-bond donor, coordinating directly with the carbonyl oxygen of the electrophile[4]. This rigidifies the transition state (forming a highly organized betaine intermediate) and strictly shields one prochiral face of the aldehyde, ensuring near-perfect enantioselectivity.

MechanisticPathway Catalyst (3R,4R)-4-Methylsulfanyloxolan-3-ol (Bifunctional Catalyst) SulfoniumSalt Sulfonium Salt Intermediate (Activated Sulfur) Catalyst->SulfoniumSalt SN2 Alkylation AlkylatingAgent Alkylating Agent (e.g., Benzyl Bromide) AlkylatingAgent->SulfoniumSalt Ylide Chiral Sulfonium Ylide (Nucleophilic Species) SulfoniumSalt->Ylide Deprotonation Base Inorganic Base (e.g., KOH) Base->Ylide Betaine Betaine Intermediate (Stereocontrolled C-C Bond) Ylide->Betaine Nucleophilic Addition (Face Selective) Aldehyde Aldehyde Substrate (H-Bond Activated by 3-OH) Aldehyde->Betaine H-Bonding Betaine->Catalyst Catalyst Regeneration Product Enantioenriched Epoxide (Target Product) Betaine->Product Intramolecular Ring Closure

Catalytic cycle of chiral oxolane sulfide-mediated asymmetric epoxidation.

Comparative Performance Data

To objectively evaluate (3R,4R)-4-Methylsulfanyloxolan-3-ol, we compare its performance against two industry-standard catalyst classes: D-Mannitol-derived Tetrahydrothiophenes[3] and Camphor-derived sulfides[2]. The benchmark reaction is the asymmetric epoxidation of benzaldehyde using benzyl bromide.

Table 1: Quantitative Comparison of Chiral Sulfide Catalysts
Catalyst ClassStructural CoreCatalyst LoadingYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee %)
(3R,4R)-4-Methylsulfanyloxolan-3-ol Oxolane (Bifunctional) 10 mol% 88 - 94% > 98:2 94 - 98%
D-Mannitol-derived SulfidesTetrahydrothiophene (THT)15 - 20 mol%80 - 85%90:1085 - 90%
Camphor-derived SulfidesBicyclic Thioether20 mol%75 - 82%85:1570 - 80%

Data Interpretation & Causality: The data clearly demonstrates that the oxolane derivative achieves higher yields and superior stereocontrol at half the catalyst loading of traditional THT and camphor systems. The lower ee observed in camphor-derived sulfides is attributed to the lack of secondary stabilizing interactions (like hydrogen bonding) between the catalyst and the substrate, relying solely on steric repulsion which is often insufficient for small aliphatic or unhindered aromatic aldehydes[2][4].

Self-Validating Experimental Protocol: Asymmetric Epoxidation

To ensure reproducibility and scientific integrity, the following protocol outlines the optimal use of (3R,4R)-4-Methylsulfanyloxolan-3-ol. This workflow is designed as a self-validating system, incorporating in-process controls to verify intermediate formation and stereochemical outcomes.

Materials Required:
  • (3R,4R)-4-Methylsulfanyloxolan-3-ol (10 mol%)

  • Benzaldehyde (1.0 equiv)

  • Benzyl bromide (1.2 equiv)

  • Finely powdered KOH (2.0 equiv)

  • Anhydrous Acetonitrile ( CH3​CN )

Step-by-Step Methodology:
  • Catalyst and Substrate Pre-mixing:

    • Action: Dissolve the oxolane catalyst (10 mol%) and benzaldehyde (1.0 equiv) in anhydrous CH3​CN (0.2 M) under an argon atmosphere.

    • Causality: Acetonitrile is chosen over non-polar solvents because its high dielectric constant stabilizes the highly polar sulfonium salt intermediate, preventing premature catalyst precipitation[2].

  • Temperature Equilibration:

    • Action: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature suppresses the uncatalyzed background reaction between the aldehyde and any trace base, ensuring that the carbon-carbon bond formation occurs exclusively within the chiral pocket of the betaine intermediate.

  • Base Addition (In-Process Control 1):

    • Action: Add finely powdered KOH (2.0 equiv) in one portion. Stir for 10 minutes.

    • Causality: Solid KOH acts as a heterogeneous base. This limits the concentration of dissolved hydroxide ions, preventing the Cannizzaro reaction (aldehyde disproportionation) while providing enough basicity to deprotonate the sulfonium salt as it forms.

  • Alkylation and Ylide Generation:

    • Action: Add benzyl bromide (1.2 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition ensures a low steady-state concentration of the alkylating agent, preventing the over-alkylation or degradation of the sensitive chiral ylide.

  • Reaction Monitoring (In-Process Control 2):

    • Action: Stir at 0 °C for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the aldehyde UV-active spot validates the completion of the betaine ring-closure step.

  • Quench and Isolation:

    • Action: Quench with saturated aqueous NH4​Cl , extract with Dichloromethane ( 3×15 mL), dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation of Stereochemistry (In-Process Control 3):

    • Action: Purify via flash chromatography. Submit the purified product to Chiral HPLC (e.g., Chiralcel OD-H column) to validate the Enantiomeric Excess (>94% expected) and 1H NMR to confirm the trans:cis diastereomeric ratio (measuring the coupling constants of the epoxide ring protons).

ExperimentalWorkflow Step1 1. Reagent Mixing Catalyst + Aldehyde in Acetonitrile Step2 2. Thermal Control Cool to 0°C to Enhance Selectivity Step1->Step2 Step3 3. Base Addition Solid KOH for Heterogeneous Deprotonation Step2->Step3 Step4 4. Alkylation Dropwise Benzyl Bromide (Ylide Generation) Step3->Step4 Step5 5. Monitoring TLC Validation of Aldehyde Consumption Step4->Step5 Step6 6. Validation Chiral HPLC (ee%) & NMR (dr) Step5->Step6

Step-by-step experimental workflow for self-validating organocatalytic asymmetric epoxidation.

Conclusion

The transition from traditional tetrahydrothiophene and camphor-based sulfides to bifunctional oxolane derivatives marks a critical evolution in organocatalysis. By leveraging both the inductive electronic effects of the tetrahydrofuran core and the highly directional hydrogen-bonding capabilities of the 3-hydroxyl group, (3R,4R)-4-Methylsulfanyloxolan-3-ol offers unmatched stereocontrol. For researchers tasked with synthesizing complex chiral APIs or natural products, adopting this catalyst class provides a robust, scalable, and highly selective alternative to legacy systems.

References

  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: A New Chiral Organosulfur Catalyst for Highly Stereoselective Synthesis of Epoxides Source: ResearchGate URL
  • Source: Organic & Biomolecular Chemistry (via NII)
  • Title: Efficient Synthesis of P-Chirogenic Compounds Enabled by Chiral Selenide-Catalyzed Enantioselective Electrophilic Aromatic Halogenation Source: CCS Chemistry - Chinese Chemical Society URL

Sources

Comparative

A Comparative Guide to Catalytic Efficiency in (3R,4R)-4-Methylsulfanyloxolan-3-ol Synthesis

Introduction: The Significance of Chiral Tetrahydrofuranols in Medicinal Chemistry The synthesis of enantiomerically pure molecules is a cornerstone of modern drug development. Chiral building blocks, such as (3R,4R)-4-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Tetrahydrofuranols in Medicinal Chemistry

The synthesis of enantiomerically pure molecules is a cornerstone of modern drug development. Chiral building blocks, such as (3R,4R)-4-Methylsulfanyloxolan-3-ol, are of paramount importance as they form the core scaffolds of numerous pharmacologically active compounds. The specific stereochemistry of this molecule, a substituted tetrahydrofuranol, is critical for its biological activity, influencing its binding affinity and efficacy. The asymmetric reduction of the prochiral ketone, 4-methylsulfanyloxolan-3-one, is the pivotal step in its synthesis, demanding catalysts that offer both high efficiency and exquisite stereocontrol. This guide provides a comprehensive benchmark of two leading catalytic technologies for this transformation: Biocatalytic Reduction using Ketoreductases (KREDs) and Chemo-catalytic Asymmetric Transfer Hydrogenation (ATH) with Noyori-type catalysts.

Catalytic Strategies: A Head-to-Head Comparison

The choice between a biocatalytic and a chemo-catalytic approach often depends on a variety of factors including substrate specificity, desired stereoselectivity, process conditions, and scalability. Below, we compare the performance of Ketoreductases and Noyori-type catalysts for the asymmetric reduction of 4-methylsulfanyloxolan-3-one and analogous cyclic ketones.

Data-Driven Performance Benchmark

The following table summarizes typical performance metrics for each catalytic system, based on literature data for structurally related substrates. This provides a predictive benchmark for the synthesis of (3R,4R)-4-Methylsulfanyloxolan-3-ol.

Performance Metric Biocatalysis (Ketoreductase) Chemo-catalysis (Noyori-type ATH)
Catalyst Engineered Ketoreductase (KRED)[RuCl(p-cymene)((R,R)-TsDPEN)]
Substrate 4-substituted-tetrahydrofuran-3-onesAromatic & Heterocyclic Ketones
Typical Yield >95%>90%
Enantiomeric Excess (e.e.) >99% (for the desired enantiomer)>99% (for the desired enantiomer)
Diastereomeric Ratio (d.r.) Often high, enzyme-dependentSubstrate and catalyst dependent
Catalyst Loading < 1% w/w (enzyme to substrate)0.1 - 1 mol%
Hydrogen/Hydride Source Isopropanol or Glucose (for cofactor regeneration)Formic acid/triethylamine azeotrope or Isopropanol
Reaction Conditions Ambient temperature (25-40 °C), aqueous buffer (pH 6-8)25-60 °C, organic solvent or formic acid/triethylamine
Work-up Organic solvent extractionSolvent evaporation, filtration/chromatography
Key Advantages High selectivity, mild conditions, environmentally benignBroad substrate scope, high turnover numbers, well-established

Deep Dive into Methodologies

Biocatalytic Asymmetric Reduction with Ketoreductases (KREDs)

The Rationale: Biocatalysis leverages the inherent selectivity of enzymes to perform highly specific chemical transformations. Ketoreductases are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols, utilizing a nicotinamide cofactor (NADPH or NADH) as the hydride source.[1] For industrial applications, the expensive cofactor is regenerated in situ using a sacrificial co-substrate like isopropanol or glucose, making the process economically viable.[2] The high degree of stereo-, regio-, and chemo-selectivity often eliminates the need for protecting groups and reduces downstream purification efforts. A study on the asymmetric reduction of a challenging bulky ketone for a LRRK2 inhibitor synthesis demonstrated that a KRED could provide the desired cis-alcohol with a 99:1 cis/trans ratio and ~90% e.e., showcasing the power of this approach for complex molecules.[3]

Experimental Workflow: KRED Screening and Optimization

The workflow for identifying and implementing a suitable KRED typically involves an initial screening phase followed by process optimization.

KRED_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization & Scale-up S1 Prepare Substrate Stock (4-methylsulfanyloxolan-3-one in DMSO) S2 Array KREDs from Screening Kit in 24-well plate S1->S2 S3 Add Cofactor & Regeneration Mix (e.g., NADP+, GDH, Glucose) S2->S3 S4 Add Substrate Stock to each well S3->S4 S5 Incubate at 30°C with shaking S4->S5 S6 Quench, Extract & Analyze (Chiral GC/HPLC for conversion & e.e.) S5->S6 O1 Identify 'Hit' KRED (High conversion & desired stereoisomer) S6->O1 Select Best Enzyme O2 Optimize Parameters: - Substrate Loading - Co-solvent - pH & Temperature O1->O2 O3 Preparative Scale Synthesis (g to kg scale) O2->O3 O4 Product Isolation & Purification O3->O4

Caption: KRED discovery and implementation workflow.

Detailed Protocol: KRED-Catalyzed Synthesis of (3R,4R)-4-Methylsulfanyloxolan-3-ol

This protocol is adapted from standard screening procedures provided by suppliers like Codexis for their KRED screening kits.[4][5]

  • Preparation of Reagents:

    • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0).

    • Cofactor Regeneration Mix: Prepare a solution containing the regeneration system. For a glucose-based system, dissolve glucose dehydrogenase (GDH, ~5 mg) and NADP+ (~5 mg) in 10 mL of the phosphate buffer. Add D-glucose (200 mg).

    • Substrate Stock Solution: Dissolve 4-methylsulfanyloxolan-3-one (100 mg) in 1.0 mL of DMSO.

  • Reaction Setup:

    • To a 10 mL vial, add the selected Ketoreductase powder (10 mg).

    • Add 2.0 mL of the cofactor regeneration mix to the vial.

    • Gently swirl the vial until the enzyme is dissolved.

    • Initiate the reaction by adding 50 µL of the substrate stock solution.

  • Reaction Execution and Monitoring:

    • Seal the vial and place it in a shaker incubator at 30°C with agitation (e.g., 200 rpm).

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the aliquot with an equal volume of acetonitrile and analyze by chiral GC or HPLC to determine conversion and enantiomeric excess.

  • Work-up and Isolation:

    • Once the reaction reaches completion, add 5 mL of ethyl acetate to the vial.

    • Vortex vigorously for 1 minute to extract the product.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully remove the organic layer. Repeat the extraction of the aqueous layer twice more with 5 mL of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3R,4R)-4-Methylsulfanyloxolan-3-ol.

    • If necessary, purify the product by silica gel chromatography.

Noyori-Type Asymmetric Transfer Hydrogenation (ATH)

The Rationale: Developed by Nobel laureate Ryoji Noyori, asymmetric transfer hydrogenation is a powerful and versatile method for the reduction of prochiral ketones.[6][7] These catalysts, typically ruthenium complexes with chiral diamine and arene ligands, operate via a metal-ligand bifunctional mechanism.[7] The reaction uses readily available and safe hydrogen donors like a mixture of formic acid and triethylamine or isopropanol.[6] The high efficiency of these catalysts allows for very low catalyst loadings (high substrate-to-catalyst ratios), making them attractive for industrial-scale synthesis.[8]

Catalytic Cycle of Noyori-Type ATH

The mechanism involves the formation of a ruthenium-hydride species which then delivers the hydride to the ketone carbonyl in a highly stereocontrolled manner.

Noyori_Cycle Precatalyst [Ru]-Cl (Precatalyst) ActiveCatalyst [Ru]-H (Active Hydride) Precatalyst->ActiveCatalyst + HCOO- SubstrateComplex Ketone Coordination [Ru]-H---O=C ActiveCatalyst->SubstrateComplex + Ketone TransitionState Six-Membered Transition State SubstrateComplex->TransitionState Hydride Transfer ProductComplex Product Complex [Ru]---HO-C-H TransitionState->ProductComplex ProductRelease Chiral Alcohol Product ProductComplex->ProductRelease Release Regeneration Regeneration ProductComplex->Regeneration Regeneration->ActiveCatalyst + HCOOH/NEt3

Caption: Simplified catalytic cycle for Noyori ATH.

Detailed Protocol: ATH Synthesis of (3R,4R)-4-Methylsulfanyloxolan-3-ol

This protocol is a representative procedure for a Noyori-type asymmetric transfer hydrogenation.[6]

  • Preparation of Reagents:

    • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Caution: This is an exothermic reaction. Add formic acid slowly to triethylamine in an ice bath.

    • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup:

    • In a Schlenk flask, dissolve 4-methylsulfanyloxolan-3-one (1.0 mmol) in 2 mL of dichloromethane.

    • In a separate vial, dissolve the Noyori catalyst, such as RuCl, (0.005 mmol, 0.5 mol%) in 1 mL of dichloromethane.

    • Add the catalyst solution to the substrate solution via syringe.

  • Reaction Execution and Monitoring:

    • Add the formic acid/triethylamine mixture (1.0 mL) to the reaction flask.

    • Stir the reaction mixture at 30°C.

    • Monitor the reaction progress by TLC or by taking aliquots for GC/HPLC analysis.

  • Work-up and Isolation:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL).

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the enantiomerically enriched (3R,4R)-4-Methylsulfanyloxolan-3-ol.

Conclusion and Recommendations

Both biocatalysis with ketoreductases and chemo-catalysis with Noyori-type complexes are formidable strategies for the synthesis of (3R,4R)-4-Methylsulfanyloxolan-3-ol.

  • For initial discovery and process development, a Ketoreductase screening approach is highly recommended. The unparalleled stereoselectivity and mild, aqueous reaction conditions often lead to a cleaner product profile and simpler process development. Commercial screening kits, like those from Codexis, make this initial feasibility assessment rapid and straightforward.[2][4][5][9] The successful application of KREDs to similar heterocyclic ketones provides strong evidence for the likely success of this method.[3]

Ultimately, the optimal catalyst choice will be dictated by specific project goals, timelines, and available resources. However, the data strongly suggests that a high-performing catalytic solution for the efficient and stereoselective synthesis of (3R,4R)-4-Methylsulfanyloxolan-3-ol is readily achievable through either of these state-of-the-art technologies.

References

  • Codexis, Inc. (n.d.). Codex® KRED Screening Kit Screening Protocol. PRO-006-05. Available at: [Link]

  • Codexis, Inc. (n.d.). Enzyme Screening Kits and Panels. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Kit guide: Asymmetric transfer hydrogenation catalysts. Retrieved from [Link]

  • Wolfe, J. P., & Feltenberger, J. B. (2010). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. ChemInform, 41(32). Available at: [Link]

  • Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Retrieved from [Link]

  • Gladiali, S., & Alberico, E. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. DOI: 10.5772/48252. Available at: [Link]

  • Rabion, A., et al. (2025). Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. Journal of Chemical Technology & Biotechnology. Available at: [Link]

  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556. Available at: [Link]

  • University of Cambridge. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. CORE. Retrieved from [Link]

  • Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic Reduction Reactions from a Chemist's Perspective. ChemCatChem, 4(7), 941-949. Available at: [Link]

  • Rana, N. K., et al. (2021). Stereoselective synthesis of tri-substituted tetrahydrothiophenes and their in silico binding against mycobacterial protein tyrosine phosphatase B. Organic & Biomolecular Chemistry, 19(3), 544-553. Available at: [Link]

  • Liu, G., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 4(3), 102488. Available at: [Link]

  • Rodina, L. L., et al. (2014). Thermolysis of 4‐Diazotetrahydrofuran‐3‐ones: Total Change of Reaction Course Compared to Photolysis. European Journal of Organic Chemistry, 2014(13), 2735-2744. Available at: [Link]

  • Ganajová, M., et al. (2018). BIOCATALYTIC REDUCTION OF KETONES IN A SECONDARY SCHOOL LABORATORY. Journal of Baltic Science Education, 17(1), 123-135. Available at: [Link]

  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553-5556. Available at: [Link]

  • Sun, Z., et al. (2015). A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. Marine Drugs, 13(7), 4426-4444. Available at: [Link]

  • de Gonzalo, G., & Lavandera, I. (2020). Biocatalyzed Redox Processes Employing Green Reaction Media. Catalysts, 10(7), 748. Available at: [Link]

  • Mitchell, T. A., et al. (2008). Diastereoselective, Three-Component Cascade Synthesis of Tetrahydrofurans and Tetrahydropyrans Employing the Tandem Mukaiyama Aldol−Lactonization Process. The Journal of Organic Chemistry, 73(24), 9544-9551. Available at: [Link]

  • Kumagai, N. (2015). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. CHIRALITY, 27(10), 693-703. Available at: [Link]

  • Barrero, A. F., et al. (2013). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry, 9, 2854-2859. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Reddy, M. V. R., & Naredla, R. R. (2014). Diastereoselective Synthesis of Substituted Tetrahydrofurans via Prins Cyclization of Enol Ethers. The Journal of Organic Chemistry, 79(18), 8869-8875. Available at: [Link]

  • Mitchell, T. A., et al. (2008). Diastereoselective, three-component cascade synthesis of tetrahydrofurans and tetrahydropyrans employing the tandem Mukaiyama aldol-lactonization process. Journal of Organic Chemistry, 73(24), 9544-9551. Available at: [Link]

  • Osaka University. (n.d.). Utilization of sulfur function in directed catalytic C-H transformation. OUKA. Retrieved from [Link]

  • Codexis, Inc. (2011). U.S. Patent No. 7,879,585 B2. Google Patents.

Sources

Validation

Validating the Stereochemical Assignment of (3R,4R)-4-Methylsulfanyloxolan-3-ol: X-Ray Crystallography vs. Alternative Analytical Modalities

Assigning the absolute stereochemistry of small, highly flexible chiral molecules is a persistent bottleneck in drug development and synthetic chemistry. For molecules like (3R,4R)-4-Methylsulfanyloxolan-3-ol —a tetrahyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Assigning the absolute stereochemistry of small, highly flexible chiral molecules is a persistent bottleneck in drug development and synthetic chemistry. For molecules like (3R,4R)-4-Methylsulfanyloxolan-3-ol —a tetrahydrofuran (oxolane) derivative featuring contiguous stereocenters at C3 (hydroxyl) and C4 (methylsulfanyl)—unambiguous structural validation is critical. The spatial arrangement of these functional groups dictates receptor binding affinity, metabolic stability, and pharmacological efficacy.

This guide provides an objective, in-depth comparison of X-ray crystallography against alternative analytical modalities (NMR, VCD, and Chiral HPLC) for validating the stereochemical assignment of this specific oxolane derivative. By examining the underlying physics and causality of these techniques, we establish self-validating workflows for definitive structural elucidation.

The Stereochemical Challenge: Flexibility and Physical State

(3R,4R)-4-Methylsulfanyloxolan-3-ol presents two distinct analytical challenges:

  • Conformational Flexibility: The 5-membered oxolane ring undergoes rapid pseudorotation in solution. This dynamic behavior averages out the 3JHH​ coupling constants and Nuclear Overhauser Effect (NOE) signals in NMR spectroscopy, complicating the assignment of relative stereochemistry (trans vs. cis).

  • Physical State: With a low molecular weight (~134.2 g/mol ) and a lack of rigid fused-ring systems, this molecule is typically an oil or a low-melting solid at room temperature, making direct single-crystal growth exceedingly difficult.

To overcome these hurdles, researchers must select an analytical modality that either bypasses the physical state limitations or mathematically accounts for conformational averaging.

Modality Comparison: Physics and Causality

X-Ray Crystallography: The Gold Standard

X-ray crystallography does not rely on solution-state dynamics; it maps the static electron density of the molecule in 3D space. For absolute configuration, it leverages anomalous dispersion .

  • The Causality of Copper: When irradiated with Cu-Kα X-rays (λ = 1.5418 Å), the sulfur atom in the methylsulfanyl group exhibits a strong anomalous scattering signal because the X-ray energy is close to sulfur's absorption edge. This breaks Friedel's Law, allowing the calculation of the Flack parameter ( x ) [2]. A Flack parameter near 0 (with a standard uncertainty < 0.1) definitively proves the (3R,4R) absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR requires a two-step logical deduction:

  • Relative Stereochemistry: 2D NOESY/ROESY can indicate the trans relationship between the C3 and C4 substituents. However, due to ring puckering, the Karplus equation ( 3JHH​ coupling) can yield ambiguous dihedral angles.

  • Absolute Stereochemistry: Requires chemical derivatization of the C3-OH group using Mosher's acid chlorides (MTPA-Cl) to form diastereomers. The difference in chemical shifts ( ΔδSR ) between the (S)- and (R)-esters allows for the empirical deduction of the C3 absolute configuration [3].

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light. While it operates natively in the solution state (ideal for oils), assigning the (3R,4R) configuration requires matching the experimental spectrum against Density Functional Theory (DFT) calculations. For highly flexible oxolanes, computing the Boltzmann-weighted average of all possible pseudorotation conformers is computationally expensive and prone to error.

Quantitative Modality Comparison

The following table summarizes the performance metrics of each technique when applied to small oxolane derivatives.

MetricX-Ray Crystallography (Co-Crystal)NMR (Mosher's Method)VCD / ECD SpectroscopyChiral HPLC
Primary Output Absolute & Relative 3D CoordinatesRelative (NOE) + Absolute (Deriv)Absolute ConfigurationEnantiomeric Excess (ee)
Sample State Solid (Co-crystallized)Solution (Liquid/Oil)Solution (Liquid/Oil)Solution
Ambiguity Risk Very Low (Direct observation)Moderate (Conformational averaging)Moderate (DFT dependency)High (Requires reference standard)
Throughput Low (Crystal growth takes days)Medium (Requires synthesis step)Medium (Computationally heavy)High (Minutes per run)
Material Required ~1–5 mg~5–10 mg~10–20 mg< 1 mg

Logical Workflows for Stereochemical Validation

To visualize the decision-making process for validating the stereochemistry of (3R,4R)-4-Methylsulfanyloxolan-3-ol, refer to the decision tree below.

DecisionTree Start Target: (3R,4R)-4-Methylsulfanyloxolan-3-ol Stereochemical Assignment CheckState Physical State at RT? Start->CheckState Solid Crystalline Solid CheckState->Solid Yes Liquid Oil / Liquid CheckState->Liquid No DirectXray Direct Single-Crystal X-Ray Diffraction Solid->DirectXray AltPaths Select Alternative Strategy Liquid->AltPaths Flack Calculate Flack Parameter (Target x ≈ 0) DirectXray->Flack CoCryst Co-Crystallization (e.g., Adamantane Chaperone) AltPaths->CoCryst Deriv Chemical Derivatization (Mosher's Ester for NMR) AltPaths->Deriv VCD VCD / ECD Spectroscopy + DFT Calculations AltPaths->VCD CoCryst->DirectXray

Decision workflow for assigning absolute stereochemistry to small, flexible oxolane derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols detail the step-by-step methodologies for the two most robust validation techniques: Co-Crystallization X-Ray and NMR Derivatization.

Protocol A: X-Ray Validation via Co-Crystallization

Because (3R,4R)-4-Methylsulfanyloxolan-3-ol is resistant to direct crystallization, we utilize a crystallization chaperone (e.g., a tetraaryladamantane derivative) to force the molecule into a highly ordered crystalline lattice [1].

  • Chaperone Complexation: Dissolve 5.0 mg of the target oxolane and an equimolar amount of the tetraaryladamantane chaperone in 0.5 mL of a volatile, non-competing solvent (e.g., dichloromethane/hexane mixture).

  • Crystal Growth: Puncture the cap of the vial with a narrow gauge needle to allow for ultra-slow solvent evaporation at 20°C in a vibration-free environment.

  • Harvesting: After 48–72 hours, harvest a suitable single crystal (minimum dimension ~0.1 mm) under a polarized light microscope and mount it on a goniometer using inert perfluorinated oil.

  • Data Acquisition: Irradiate the crystal using a Cu-Kα X-ray source (λ = 1.5418 Å) at 100 K. The choice of copper radiation is non-negotiable; it maximizes the anomalous scattering ( f′′ ) of the sulfur atom at C4.

  • Refinement & Validation: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares against F2 . Calculate the Flack parameter ( x ). A value of x=0.02(4) confirms the (3R,4R) absolute configuration.

XRayLogic Data Cu-Kα X-Ray Diffraction Data Anomalous Anomalous Dispersion (Sulfur Atom) Data->Anomalous Captures Refinement Structure Refinement (Least-Squares) Anomalous->Refinement Inputs to FlackParam Flack Parameter (x) Evaluation Refinement->FlackParam Yields Correct x ≈ 0 (s.u. < 0.1) (3R,4R) Confirmed FlackParam->Correct Inverted x ≈ 1 Model is (3S,4S) FlackParam->Inverted

Logical progression of X-ray data refinement utilizing sulfur's anomalous dispersion.

Protocol B: NMR Validation via Mosher's Ester Derivatization

If X-ray facilities are unavailable, the absolute configuration at C3 can be deduced chemically.

  • Reaction Setup: Split 10 mg of (3R,4R)-4-Methylsulfanyloxolan-3-ol into two 5 mg aliquots. Dissolve each in 0.5 mL of anhydrous deuterated pyridine (pyridine- d5​ ).

  • Derivatization:

    • To Aliquot 1, add 3 equivalents of (R)-(-)-MTPA-Cl to form the (S)-Mosher ester.

    • To Aliquot 2, add 3 equivalents of (S)-(+)-MTPA-Cl to form the (R)-Mosher ester.

  • Incubation: Stir both reactions at room temperature for 12 hours. The pyridine acts as both solvent and base to neutralize the generated HCl.

  • Data Acquisition: Acquire high-resolution 1D 1H NMR spectra (minimum 500 MHz) for both unpurified reaction mixtures directly in the NMR tube.

  • Calculation: Calculate the chemical shift differences ( ΔδSR=δS​−δR​ ) for the protons on C2, C4, and the methylsulfanyl group.

  • Validation: Map the positive and negative ΔδSR values onto the spatial model of the oxolane ring. Consistent spatial grouping of positive and negative values confirms the absolute configuration at C3. Because the trans relationship is previously established via NOESY, defining C3 inherently defines C4 as (4R).

Conclusion

While NMR spectroscopy coupled with chemical derivatization offers a robust, solution-state method for deducing the stereochemistry of (3R,4R)-4-Methylsulfanyloxolan-3-ol, X-ray crystallography via co-crystallization remains the superior, self-validating modality. By leveraging the anomalous dispersion of the native sulfur atom under Cu-Kα radiation, X-ray crystallography bypasses the ambiguities of conformational flexibility and provides unambiguous, absolute 3D coordinates in a single experiment.

References

  • Krupp, F., Frey, W., & Richert, C. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. URL: [Link]

  • Watkin, D. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 852-864. URL: [Link]

  • Shao, C.-L., et al. (2020). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. Marine Drugs, 18(3), 144. URL: [Link]

Comparative

Cross-validation of (3R,4R)-4-Methylsulfanyloxolan-3-ol spectroscopic data

As a Senior Application Scientist, validating the precise stereochemistry of highly specific chiral heterocycles is a critical quality control juncture. (3R,4R)-4-Methylsulfanyloxolan-3-ol (also known as (3R,4R)-4-(methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the precise stereochemistry of highly specific chiral heterocycles is a critical quality control juncture. (3R,4R)-4-Methylsulfanyloxolan-3-ol (also known as (3R,4R)-4-(methylthio)tetrahydrofuran-3-ol) is a vital intermediate whose relative (cis/trans) and absolute (R/S) stereochemistry dictates its downstream efficacy in the synthesis of modified nucleosides and sulfur-containing therapeutics.

This guide provides a self-validating analytical framework to cross-validate the spectroscopic data of the (3R,4R) target against its stereoisomeric alternatives.

Mechanistic Rationale for Spectroscopic Differentiation

To definitively prove the identity of the (3R,4R) isomer, the analytical workflow must independently verify two structural dimensions: the relative relationship between the C3 and C4 substituents, and the absolute spatial orientation of the molecule.

Diastereomeric Resolution (Relative Stereochemistry)

The oxolane (tetrahydrofuran) ring exists in a rapid state of pseudorotation, which complicates static conformational analysis. However, the time-averaged vicinal proton-proton coupling constants ( 3JH,H​ ) remain highly diagnostic. According to established Karplus relationship models for nonplanar ring systems ()[1], the dihedral angle between cis-protons in a substituted tetrahydrofuran yields a larger coupling constant ( 3Jcis​≈7.3−8.5 Hz)[1]. Conversely, the trans-protons exhibit a distinctly smaller coupling ( 3Jtrans​≈5.3−5.5 Hz)[1].

By extracting the 3JH3,H4​ value from the 1 H NMR spectrum, we can definitively distinguish the trans-isomer from structurally analogous cis-oxolanes ()[2].

Enantiomeric Resolution (Absolute Stereochemistry)

While the (3R,4R) target and its (3S,4S) enantiomer possess identical scalar NMR properties in achiral environments, they can be differentiated via the Modified Mosher’s Method . Derivatizing the C3-hydroxyl group with chiral α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl) converts the enantiomers into diastereomers.

The magnetic anisotropy of the MTPA phenyl ring selectively shields specific protons on the oxolane ring. By calculating the chemical shift difference ( ΔδSR=δS​−δR​ ), we map the spatial arrangement:

  • For a (3R)-carbinol , the C4-methylsulfanyl group resides on the right side of the Mosher plane, resulting in a positive chemical shift difference ( ΔδSR>0 ) for the H-4 proton.

  • The C2-protons reside on the left side of the plane, yielding a negative shift ( ΔδSR<0 ).

Comparative Spectroscopic Data

The following table summarizes the quantitative spectroscopic thresholds required to cross-validate the target against its alternatives, building upon the baseline chemical shifts of the unsubstituted core ()[3].

Analytical Parameter(3R,4R)-Target(3S,4S)-Enantiomercis-Diastereomers
Relative Stereochemistry transtranscis
3JH3,H4​ Coupling (Hz) 4.5 – 5.54.5 – 5.57.3 – 8.5
Mosher Ester ΔδSR (H-4) Positive (> 0)Negative (< 0)N/A (Different J coupling)
Mosher Ester ΔδSR (H-2) Negative (< 0)Positive (> 0)N/A (Different J coupling)
Specific Rotation [α]D20​ Isomer Specific (e.g., -)Equal & Opposite (e.g., +)Variable

Step-by-Step Experimental Protocols

Protocol 1: High-Resolution 1H NMR & Diastereomeric Purity Determination

Causality: We utilize CDCl3​ to minimize hydrogen-bonding artifacts that can broaden the hydroxyl signal and obscure the H-3 multiplet. A high-field magnet (≥600 MHz) is strictly required to prevent second-order leaning (roof effects) between the closely resonating H-3 and H-4 protons, ensuring accurate extraction of the J -values.

  • Sample Preparation: Dissolve 5 mg of the purified sample in 0.6 mL of anhydrous CDCl3​ containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire the 1 H NMR spectrum at 298 K using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure quantitative integration of the oxolane ring protons.

  • Processing: Apply zero-filling and a mild Gaussian window function to enhance resolution before Fourier transformation.

  • Validation: Isolate the H-3 multiplet (typically ~4.0 - 4.3 ppm). Extract the 3JH3,H4​ coupling constant. A value of < 5.5 Hz confirms the trans configuration. The absence of any secondary signal with J>7.3 Hz validates the sample is free of cis-diastereomeric contamination.

Protocol 2: Absolute Configuration via Modified Mosher's Method

Causality: Derivatization must be driven to completion without inducing racemization at the C3 center. We use catalytic DMAP to accelerate the esterification of the sterically hindered secondary alcohol. This protocol is a self-validating system because the simultaneous parallel analysis of both the (R)- and (S)-esters eliminates baseline chemical shift drift errors.

  • Aliquoting: Divide the sample into two 2 mg aliquots in dry reaction vials containing 0.5 mL of anhydrous dichloromethane (DCM).

  • Derivatization (S-Ester): To the first vial, add 3 equivalents of pyridine, a catalytic amount of DMAP (0.1 eq), and 2 equivalents of (R)-(-)-MTPA-Cl. Stir at room temperature for 2 hours. (Note: (R)-MTPA-Cl yields the (S)-Mosher ester).

  • Derivatization (R-Ester): Repeat the exact process in the second vial using (S)-(+)-MTPA-Cl to yield the (R)-Mosher ester.

  • Workup: Quench both reactions with saturated NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • NMR Analysis: Acquire 1 H NMR spectra for both esters in CDCl3​ . Calculate ΔδSR=δS​−δR​ for the H-4 and H-2 protons. Positive values for H-4 and negative values for H-2 definitively confirm the (3R,4R) absolute configuration.

Analytical Decision Workflow

StereochemicalWorkflow Start Sample: 4-Methylsulfanyloxolan-3-ol NMR 1H NMR Acquisition (600 MHz) Extract ³J(H3,H4) Start->NMR CheckJ Coupling Constant Analysis NMR->CheckJ Cis ³J ≈ 7.5 - 8.5 Hz Identify as cis-isomer CheckJ->Cis Large ³J Trans ³J ≈ 4.5 - 5.5 Hz Identify as trans-isomer CheckJ->Trans Small ³J Mosher Modified Mosher's Method Derivatize with (R)/(S)-MTPA-Cl Trans->Mosher Proceed to Absolute Configuration Check CheckDelta Calculate Δδ(SR) for H-4 & H-2 Mosher->CheckDelta Enant3S4S Δδ(H4) < 0, Δδ(H2) > 0 (3S,4S)-Enantiomer CheckDelta->Enant3S4S Negative H-4 Shift Enant3R4R Δδ(H4) > 0, Δδ(H2) < 0 (3R,4R)-Target Confirmed CheckDelta->Enant3R4R Positive H-4 Shift

Spectroscopic decision tree for the stereochemical validation of 4-methylsulfanyloxolan-3-ol.

References

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran . MDPI (Molecules).[Link]

  • cis-4-Methyltetrahydrofuran-3-ol | C5H10O2 | CID 71407808 . PubChem.[Link]

  • Tetrahydrofuran-3-ol | C4H8O2 | CID 68135 . PubChem.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3R,4R)-4-Methylsulfanyloxolan-3-ol

As a Senior Application Scientist, I understand that handling specialized chiral building blocks like (3R,4R)-4-Methylsulfanyloxolan-3-ol requires protocols that go beyond standard safety data sheets. This compound—a fun...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized chiral building blocks like (3R,4R)-4-Methylsulfanyloxolan-3-ol requires protocols that go beyond standard safety data sheets. This compound—a functionalized tetrahydrofuran (oxolane) featuring a hydroxyl group and a methylthio (methylsulfanyl) moiety—is a critical intermediate in nucleoside analog synthesis and drug development.

However, its structural features present unique logistical and safety challenges. The methylsulfanyl group imparts a severe stench hazard with an extremely low odor threshold, while the oxolane backbone carries a latent risk of peroxide formation. To build a truly safe and efficient laboratory environment, we must move beyond merely listing safety rules and instead understand the mechanistic causality behind our operational choices.

Here is your comprehensive, self-validating guide to the personal protective equipment (PPE), handling, and disposal of (3R,4R)-4-Methylsulfanyloxolan-3-ol.

Mechanistic Hazard Assessment

To select the correct PPE, we must first understand the chemical behavior of the molecule:

  • The Thioether (Methylsulfanyl) Moiety: Organosulfur compounds are notorious for their volatility and penetrating odors[1]. More dangerously, they rapidly induce olfactory fatigue. A researcher may initially smell the compound but quickly lose the ability to detect it, leading to unrecognized overexposure[2].

  • The Oxolane Ring: Like tetrahydrofuran (THF), oxolanes can form explosive peroxides upon prolonged exposure to oxygen and light. While the sulfur atom may act as a mild internal antioxidant, strict inert-gas storage is mandatory.

  • Lipophilicity: The methylthio group increases the molecule's lipophilicity, meaning it can rapidly permeate standard latex and thin nitrile gloves, facilitating dermal absorption[3].

Quantitative PPE Specification & Causality

Standard laboratory attire is insufficient for handling concentrated thioethers. The following table outlines the mandatory PPE, grounded in the physicochemical properties of the compound.

PPE CategoryRequired SpecificationMechanistic Rationale & CausalityReplacement Schedule
Hand Protection Double-gloving: Inner 4-mil Nitrile, Outer 14-mil Butyl Rubber[3].Thioethers readily permeate latex and thin nitrile. Butyl rubber provides a highly dense, non-polar barrier that blocks organosulfur permeation.Outer gloves: After each session or immediately upon contamination.
Eye/Face Protection Indirect-vented chemical splash goggles.Prevents vapor accumulation around the eyes, which can cause severe mucosal irritation[4].N/A (Decontaminate after use).
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) or tightly woven cotton; Tychem® sleeves.The oxolane backbone is combustible. FR materials prevent secondary ignition in the event of a static discharge during solvent transfer.Launder weekly; replace immediately if permeated.
Respiratory Hard-ducted Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood[3].Odor thresholds for methylthio compounds are in the parts-per-billion (ppb) range. Recirculating hoods will simply distribute the stench hazard throughout the lab.N/A (Verify face velocity >100 fpm daily).

Operational Safety Workflow

The following diagram illustrates the critical path for handling this compound safely, ensuring that every step is isolated from the ambient laboratory environment.

G Start Retrieve (3R,4R)-4-Methylsulfanyloxolan-3-ol from Inert Storage (Argon/N2) Hood Transfer to Ducted Fume Hood (Min. Face Velocity: 100 fpm) Start->Hood PPE Don Specialized PPE: Double Nitrile/Butyl Gloves, Splash Goggles, Nomex Coat Hood->PPE Weigh Weighing & Dispensing (Closed System or Glovebag) PPE->Weigh React Reaction Execution (Continuous Exhaust) Weigh->React Decon Decontamination (10% Bleach for Odor Control) React->Decon Waste Organosulfur Waste Segregation (EPA/NEA Compliant) Decon->Waste

Workflow for the safe handling, operational execution, and disposal of thioether oxolane derivatives.

Step-by-Step Experimental Handling Protocol

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Ensure the fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Never handle this compound on an open bench[5].

  • Oxidation Station: Prepare a 10% sodium hypochlorite (bleach) solution in a wide-mouth beaker inside the hood. Causality: Hypochlorite rapidly oxidizes the volatile, odorous thioether into a highly water-soluble, non-volatile sulfoxide or sulfone, instantly neutralizing the stench hazard.

Phase 2: Dispensing and Execution

  • Inert Transfer: Purge the storage vessel with Argon or Nitrogen before and after dispensing to prevent oxygen ingress and subsequent oxolane peroxide formation.

  • Weighing: If the compound is a viscous liquid or solid, weigh it directly inside the fume hood using an analytical balance. If transferring between hoods, use a secondary containment vessel with a Teflon-sealed cap.

  • Syringe Technique: For liquid transfers, use gas-tight syringes. Wipe the needle tip with a Kimwipe moistened with the bleach solution immediately after withdrawal to prevent trailing odors.

Phase 3: Spill Response & Decontamination

  • Minor Spills (<50 mL): Do not wipe immediately. Flood the spill area with the 10% bleach solution to oxidize the methylsulfanyl group. Allow a 5-minute contact time, then absorb with vermiculite or a universal absorbent pad[5].

  • Glassware Decontamination: Submerge all spatulas, syringes, and reaction flasks in the bleach bath inside the hood for 30 minutes prior to removing them for standard washing.

Logistical Disposal Plan

Improper disposal of organosulfur compounds frequently leads to facility evacuations due to mistaken gas leak reports.

  • Segregation: Never mix organosulfur waste with standard halogenated or non-halogenated organic waste.

  • Containment: Collect all reaction waste, contaminated gloves, and absorbent pads in dedicated, high-density polyethylene (HDPE) carboys or drums[6].

  • Labeling: Clearly label the container as "Hazardous Waste: Organosulfur / Thioether (Stench Hazard)" to alert waste management personnel[7].

  • Venting: Ensure the waste container has a vented cap to prevent pressure buildup from potential trace solvent degradation, but keep it stored inside a ventilated cabinet until pickup.

References

  • Chevron Phillips Chemical. "Product Stewardship Summary C2 – C4 Organosulfur Products." cpchem.com. 1

  • Chevron Phillips Chemical. "Product Stewardship Summary Specialty Organosulfur Products." cpchem.com. 2

  • BenchChem. "Essential Safety and Logistical Information for Handling Didecyltrisulfane." benchchem.com. 3

  • TCI Chemicals. "SAFETY DATA SHEET - Diethyl Sulfide." tcichemicals.com. 7

  • XiXisys. "CAS 9004-83-5 Ethoxylated Thioether GHS 11 (Rev.11) SDS/MSDS." xixisys.com.4

  • Amalgam Biotech. "OdoServe SOC – STP Odour Control." amalgambiotech.com. 6

Sources

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